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  • Product: 2-(2,2-Dibromocyclopropyl)acetic acid
  • CAS: 700379-07-3

Core Science & Biosynthesis

Foundational

"synthesis of 2-(2,2-Dibromocyclopropyl)acetic acid"

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Specialists Executive Summary The synthesis of 2-(2,2-dibromocyclopropyl)acetic acid represents a critical entry poin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Specialists

Executive Summary

The synthesis of 2-(2,2-dibromocyclopropyl)acetic acid represents a critical entry point into the modification of peptide backbones and the development of conformationally restricted GABA analogs. The gem-dibromocyclopropane moiety serves not only as a steric constraint but also as a versatile reactive handle for subsequent ring expansions or reductions to monobromocyclopropanes.

This guide details a robust, scalable protocol utilizing Phase-Transfer Catalysis (PTC) —specifically the Makosza reaction. Unlike traditional anhydrous carbene generations (e.g., Doering-Hoffmann), this biphasic approach offers superior safety profiles, higher reproducibility, and operational simplicity suitable for scale-up.

Retrosynthetic Analysis & Strategy

The most direct strategic disconnection relies on the [2+1] cycloaddition of a dihalocarbene to an olefin. Direct cyclopropanation of the free acid (3-butenoic acid) is often plagued by the formation of aqueous-soluble carboxylate salts, which fail to interact efficiently with the lipophilic carbene species.

Therefore, the Ester Route is the industry-standard approach:

  • Protection: Conversion of 3-butenoic acid to its ethyl ester.

  • Cycloaddition: Interfacial generation of dibromocarbene via PTC.

  • Deprotection: Controlled hydrolysis to yield the target free acid.

Retrosynthesis Target 2-(2,2-Dibromocyclopropyl) acetic acid Intermediate Ethyl 2-(2,2-dibromocyclopropyl) acetate Intermediate->Target Hydrolysis (LiOH/THF) Precursor Ethyl 3-butenoate Precursor->Intermediate [2+1] Cycloaddition (Makosza Cond.) SM 3-Butenoic acid (Vinylacetic acid) SM->Precursor Esterification (EtOH/H+) Reagents CHBr3 + NaOH (aq) + TEBA (Cat.) Reagents->Intermediate

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate to maximize phase-transfer efficiency.

Mechanistic Insight: The Makosza Interface

The core of this synthesis is the generation of dibromocarbene (


) in a biphasic system. Understanding the Interfacial Mechanism  is crucial for troubleshooting low yields.
  • Deprotonation: Occurs at the interface between the organic phase (containing bromoform) and the aqueous phase (50% NaOH).

  • Ion Exchange: The Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (

    
    ), exchanges its anion for the tribromomethyl anion (
    
    
    
    ).
  • Transport & Elimination: The lipophilic ion pair [

    
    ] migrates into the organic bulk. Here, it loses 
    
    
    
    to release the singlet carbene
    
    
    .
  • Cycloaddition: The electrophilic carbene adds to the alkene in a concerted, stereospecific manner.

Critical Control Point: Stirring rate is the rate-limiting factor. The interfacial area must be maximized to sustain the concentration of the active carbene precursor.[1]

MakoszaMechanism cluster_Aq Aqueous Phase (50% NaOH) cluster_Interface Interface cluster_Org Organic Phase (CH2Cl2/CHCl3) NaOH OH- Deprot Deprotonation CHBr3 + OH- -> CBr3- NaOH->Deprot NaBr Na+ Br- Q_CBr3 [Q+ CBr3-] Deprot->Q_CBr3 Ion Exchange with Q+Cl- Carbene :CBr2 (Active Species) Q_CBr3->Carbene - Q+Br- Product Cyclopropane Product Carbene->Product + Alkene Alkene Ethyl 3-butenoate Alkene->Product

Figure 2: The Makosza interfacial mechanism illustrating the transport of the carbanion into the organic phase.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,2-dibromocyclopropyl)acetate

Note: This protocol assumes the use of commercially available Ethyl 3-butenoate. If starting from 3-butenoic acid, perform a standard Fischer esterification first.

Reagents:

  • Ethyl 3-butenoate: 11.4 g (100 mmol)

  • Bromoform (

    
    ): 50.6 g (200 mmol)
    
  • Sodium Hydroxide (50% aq.[1][2] solution): 40 mL

  • TEBA (Triethylbenzylammonium chloride): 0.5 g (2.2 mmol)

  • Dichloromethane (DCM): 50 mL

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with an overhead mechanical stirrer (magnetic stirring is often insufficient for the viscosity of the emulsion), a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charge: Add Ethyl 3-butenoate, TEBA, DCM, and Bromoform to the flask. Cool the mixture to 0–5°C using an ice bath.

  • Initiation: Add the 50% NaOH solution dropwise over 20 minutes. Caution: The reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath. Allow the temperature to rise to ambient (20–25°C). Stir vigorously (approx. 800-1000 rpm) for 12–16 hours. The mixture should appear as a thick, opaque emulsion.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The olefin starting material spot should disappear.

  • Workup:

    • Dilute the dark reaction mixture with water (100 mL) and DCM (100 mL).

    • Separate the organic layer.[3][4] Extract the aqueous layer twice with DCM (2 x 50 mL).

    • Wash combined organics with water (1 x 100 mL), 1M HCl (1 x 50 mL, to neutralize trace base), and brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[5]
      
  • Purification: The crude residue is often a dark oil. Purify via vacuum distillation (approx.[6] 0.5 mmHg) or flash column chromatography (Silica, 0-10% EtOAc in Hexanes) to yield a pale yellow oil.

Step 2: Hydrolysis to 2-(2,2-Dibromocyclopropyl)acetic acid

Reagents:

  • Ethyl 2-(2,2-dibromocyclopropyl)acetate (from Step 1): 10.0 g

  • Lithium Hydroxide (LiOH·H2O): 2.0 equiv

  • THF/Water (3:1 mixture): 100 mL

Procedure:

  • Dissolution: Dissolve the ester in the THF/Water mixture at 0°C.

  • Saponification: Add LiOH in one portion. Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Acidification (Critical):

    • Concentrate the THF under reduced pressure (rotavap).

    • Cool the remaining aqueous residue to 0°C.

    • Carefully acidify to pH ~2 using 1M HCl. Note: Do not use concentrated mineral acids or heat, as this may induce ring opening or decarboxylation.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Crystallization: The residue usually solidifies upon standing or can be recrystallized from Hexane/EtOAc to yield the target acid as a white/off-white solid.

Data & Characterization

The following data represents typical values for the purified acid.

ParameterValue / ObservationNotes
Appearance White to off-white crystalline solidMay appear as viscous oil if impure
Yield (Step 1) 65% - 82%Highly dependent on stirring efficiency
Yield (Step 2) 85% - 95%Quantitative conversion is common

H NMR (CDCl

)

1.35 (m, 1H, ring), 1.95 (m, 1H, ring), 2.10 (m, 1H, ring-CH), 2.55-2.70 (m, 2H,

-CH

), 11.5 (br s, COOH)
High field signals (1.0-2.0 ppm) confirm cyclopropane

C NMR
Distinctive quaternary C-Br

signal at ~30-35 ppm
Ring carbons are shielded

Process Optimization & Troubleshooting (Expertise)

The "Stalled Reaction" in Step 1
  • Symptom: GC shows <50% conversion after 24 hours.

  • Cause: Insufficient interfacial surface area or catalyst decomposition.

  • Solution: Increase stirring speed immediately. If that fails, add a second aliquot of TEBA (0.5 mol%). Do not simply add more NaOH, as this increases viscosity without aiding transport.

Emulsion Management
  • Issue: During workup, the organic/aqueous layers fail to separate.

  • Solution: The PTC/NaOH system creates stable emulsions. Filter the biphasic mixture through a pad of Celite before separation to break the emulsion.

Thermal Instability
  • Risk: gem-Dibromocyclopropanes can undergo ring expansion to bromo-alkenes at high temperatures (>100°C).

  • Control: Ensure vacuum distillation is performed at high vacuum (<1 mmHg) to keep the bath temperature below 80°C.

Safety Information

  • Bromoform: Highly toxic and a suspected carcinogen. Handle only in a fume hood.

  • Exotherm: The carbene generation is exothermic. On a large scale (>100g), the addition of NaOH must be strictly rate-controlled to prevent thermal runaway.

  • Waste: Aqueous waste contains high concentrations of bromides and organics; dispose of as halogenated waste.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[2][7] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[2] Tetrahedron Letters. (Foundational Makosza Reaction).

  • Starks, C. M. (1971).[2] Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Mechanism of PTC).

  • Fedorynski, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis.[2] Chemical Reviews. (Comprehensive review of gem-dihalocyclopropanes).

  • BenchChem. (2025).[1][5][8][9] Challenges in the scale-up of 1,2-dibromocyclopropane synthesis. (Process safety and troubleshooting).

Sources

Exploratory

"2-(2,2-Dibromocyclopropyl)acetic acid structure elucidation"

Topic: Structure Elucidation and Characterization of 2-(2,2-Dibromocyclopropyl)acetic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation and Characterization of 2-(2,2-Dibromocyclopropyl)acetic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary

This technical guide details the structural elucidation of 2-(2,2-dibromocyclopropyl)acetic acid (CAS: 700379-07-3), a functionalized gem-dihalocyclopropane.[1] These moieties are critical intermediates in the synthesis of pyrethroids, aminocyclopropanecarboxylic acids (ACCs), and conformationally restricted GABA analogs.

The elucidation strategy relies on a "triangulation" approach combining Mass Spectrometry (MS) for isotopic fingerprinting, Nuclear Magnetic Resonance (NMR) for connectivity and relative stereochemistry, and Infrared Spectroscopy (IR) for functional group validation. Special attention is given to the stereochemical implications of the gem-dibromo substitution, which simplifies the isomeric landscape compared to mono-substituted cyclopropanes.[1]

Synthetic Context & Sample Origin

To understand the structure, one must understand its origin. The standard synthesis employs the Makosza Phase-Transfer Catalysis (PTC) method, involving the addition of dibromocarbene (


) to a 3-butenoic acid derivative.
2.1 Reaction Mechanism

The reaction proceeds via the in situ generation of dibromocarbene from bromoform using concentrated aqueous sodium hydroxide and a quaternary ammonium salt catalyst (e.g., TEBA). The carbene adds to the terminal double bond of the alkene precursor.

Synthesis Precursor 3-Butenoic Acid (or Ethyl Ester) Product 2-(2,2-Dibromocyclopropyl) acetic acid Precursor->Product [2+1] Cycloaddition Reagents CHBr3, 50% NaOH TEBA (Cat.) Intermediate Dibromocarbene [:CBr2] Reagents->Intermediate u03b1-Elimination Intermediate->Product

Caption: Figure 1. Phase-transfer catalyzed synthesis via dibromocarbene addition.[1]

Note on Stereochemistry: Unlike mono-substituted cyclopropanes, the gem-dibromo substitution at C2 renders the molecule achiral at that specific carbon (though the molecule as a whole is chiral due to C1). Consequently, no cis/trans diastereomers exist relative to the bromine atoms. The product exists solely as a pair of enantiomers.

Analytical Characterization Strategy

The structural proof must validate three key features:

  • The gem-dibromo motif: Confirmed by Isotopic Pattern (

    
    ).
    
  • The Cyclopropane Ring: Confirmed by High-field NMR signals (

    
    ).
    
  • The Side Chain connectivity: Confirmed by Coupling Constants (

    
    -values).
    
Mass Spectrometry (MS)

The presence of two bromine atoms provides a definitive spectral fingerprint due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Ionization Mode: ESI (-) (Negative mode often preferred for carboxylic acids) or EI (for esters).

  • Key Observation: A molecular ion cluster with a 1:2:1 intensity ratio .

    • M (256):

      
      
      
    • M+2 (258):

      
      
      
    • M+4 (260):

      
      
      
Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong band at 1700–1720 cm⁻¹  (Carboxylic acid dimer).
    
  • Hydroxyl (

    
    ):  Broad band at 2500–3300 cm⁻¹ .
    
  • Cyclopropane (

    
    ):  Distinct weak stretch at 3000–3100 cm⁻¹ , characteristic of strained rings.
    

Nuclear Magnetic Resonance (NMR) Elucidation

This is the primary method for establishing connectivity.

4.1

NMR Analysis (400 MHz, CDCl₃)

The spectrum is distinct due to the shielding effect of the cyclopropane ring, counteracted by the deshielding effect of the bromine atoms.

PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH OH> 11.0br s-Acidic proton (exchangeable).[1]
Side Chain

2.40 – 2.80m or dd


-protons to Carbonyl; coupled to H1.[1]
Ring C1

1.80 – 2.10m-Chiral center; couples to side chain and ring CH2.[1]
Ring C3

1.40 – 1.90m (ABX)

,

Diastereotopic protons on the ring.[1]

Critical Interpretation:

  • Absence of Olefinic Protons: The disappearance of the alkene signals (5.0–6.0 ppm) from the starting material confirms the consumption of the double bond.

  • Simplification: The gem-dibromo group removes two protons from the ring, simplifying the coupling network compared to the starting alkene.

  • Diastereotopic Protons: The two protons at C3 are diastereotopic (chemically non-equivalent) due to the chiral center at C1. They will appear as complex multiplets (part of an ABX system with H1) rather than a simple triplet.

4.2

NMR Analysis (100 MHz, CDCl₃)
CarbonTypeShift (

, ppm)
Characteristic Feature
C=O

175 – 180Typical carboxylic acid carbonyl.[1]
Side Chain

33 – 38

-methylene.[1]
Ring C2

30 – 35Diagnostic: Upfield quaternary carbon attached to two Br atoms.
Ring C1

25 – 30Methine carbon.
Ring C3

20 – 25High-field methylene, typical of cyclopropane.[1]

Experimental Protocol: Synthesis & Isolation

Safety Warning: Bromoform is toxic and hepatotoxic. Dibromocarbene is a reactive intermediate.[2] Perform all operations in a fume hood.

Step 1: Reagent Preparation

  • Dissolve 3-butenoic acid (10 mmol) in Dichloromethane (DCM) (20 mL). Note: If using the acid directly, use 2.2 eq of base to account for deprotonation. Alternatively, use ethyl 3-butenoate and hydrolyze later.[1]

  • Add TEBA (Triethylbenzylammonium chloride) (0.5 mmol, 5 mol%) as the Phase Transfer Catalyst.

  • Add Bromoform (

    
    )  (15 mmol, 1.5 eq).
    

Step 2: Carbene Generation

  • Cool the mixture to 0°C.

  • Dropwise add 50% Aqueous NaOH (10 mL) with vigorous stirring. Vigorous stirring is critical to create the emulsion necessary for PTC.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (disappearance of alkene).

Step 3: Workup & Purification

  • Dilute with water (50 mL) and separate phases.

  • Extract aqueous layer with DCM (2 x 20 mL).

  • Acidify the aqueous layer (if the acid salt is water-soluble) or simply dry the organic layer if the product remained organic. For the free acid, careful acidification of the aqueous extract to pH 2 followed by extraction is required.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (if solid) from Hexane/EtOAc or Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Workflow Start Start: 3-Butenoic Acid + CHBr3 + TEBA Step1 Add 50% NaOH (0°C, Vigorous Stirring) Start->Step1 Step2 Phase Transfer Reaction (12-24h, RT) Step1->Step2 Decision TLC Check: Alkene Consumed? Step2->Decision Decision->Step2 No Workup Acidify Aqueous Layer Extract with DCM Decision->Workup Yes Purify Column Chromatography or Recrystallization Workup->Purify

Caption: Figure 2. Experimental workflow for the synthesis and isolation.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. Link

  • Sydnes, L. K. (2000). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds. Chemical Reviews. Link

  • Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. Link

  • Guidechem Database. (2024). 2-(2,2-dibromocyclopropyl)acetic acid - CAS 700379-07-3.[1][3] Link

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Synthesis of 2-(2,2-Dibromocyclopropyl)acetic Acid

This guide details the spectroscopic characterization and synthesis of 2-(2,2-dibromocyclopropyl)acetic acid , a functionalized cyclopropane intermediate often used in the synthesis of pyrethroids and conformationally re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and synthesis of 2-(2,2-dibromocyclopropyl)acetic acid , a functionalized cyclopropane intermediate often used in the synthesis of pyrethroids and conformationally restricted amino acid analogues.

Compound Profile & Strategic Significance

  • IUPAC Name: 2-(2,2-Dibromocyclopropyl)acetic acid

  • CAS Number: 700379-07-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.91 g/mol

  • Core Structure: A cyclopropane ring geminally substituted with two bromine atoms, bearing a carboxymethyl side chain.

Research Context: This compound represents a class of gem-dihalocyclopropanes generated via carbene addition to


-unsaturated acids. It serves as a critical scaffold for studying ring-opening rearrangements (e.g., to bromoalkenes) and as a precursor for biologically active cyclopropane amino acids (ACCs).

Synthesis Protocol: Phase-Transfer Catalysis

The most robust route to 2-(2,2-dibromocyclopropyl)acetic acid is the Makosza reaction , involving the addition of dibromocarbene (:CBr


) to 3-butenoic acid (vinylacetic acid).
Reaction Scheme

The synthesis utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the organic substrate and the carbene generated in situ from bromoform and aqueous base.

ReactionScheme Reactant 3-Butenoic Acid (Vinylacetic Acid) Product 2-(2,2-Dibromocyclopropyl) acetic acid Reactant->Product Cyclopropanation Reagents CHBr3 (Bromoform) 50% NaOH (aq) TEBA (Cat.) Intermediate Dibromocarbene [:CBr2] Reagents->Intermediate In situ generation Intermediate->Product [2+1] Cycloaddition

Figure 1: Phase-transfer catalyzed cyclopropanation of 3-butenoic acid.

Step-by-Step Methodology
  • Reagent Prep: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 3-butenoic acid (1.0 equiv) in dichloromethane (DCM) or chloroform.

  • Catalyst Addition: Add benzyltriethylammonium chloride (TEBA) (0.05 equiv) as the phase-transfer catalyst.

  • Carbene Precursor: Add bromoform (CHBr

    
    )  (2.0–3.0 equiv).
    
  • Initiation: Dropwise add 50% aqueous NaOH (4.0 equiv) while maintaining the temperature between 0–5°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The mixture will become thick; efficient stirring is crucial for the biphasic system.

  • Workup:

    • Dilute with water and separate the organic layer (contains unreacted bromoform).

    • Acidify the aqueous layer (which contains the carboxylate salt) with cold dilute HCl to pH ~2.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Dry combined organic extracts over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from hexane/ether or column chromatography (SiO

    
    , Hexane:EtOAc gradient).
    

Spectroscopic Characterization

The following data summarizes the diagnostic signals used to validate the structure. Note that shifts may vary slightly based on solvent concentration and pH.

Nuclear Magnetic Resonance (NMR)

The disappearance of the alkene signals (


 5.0–6.0 ppm) and the appearance of high-field cyclopropyl protons are the primary indicators of conversion.

H NMR (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
COOH 10.5 – 12.0Broad Singlet1HCarboxylic Acid proton (exchangeable)

-CH

2.55 – 2.75Multiplet/dd2HMethylene adjacent to carbonyl
Ring H (C1) 1.85 – 2.05Multiplet1HCyclopropyl methine (chiral center)
Ring H (C3) 1.30 – 1.50Multiplet1HCyclopropyl methylene (cis to alkyl)
Ring H (C3) 1.70 – 1.85Multiplet1HCyclopropyl methylene (trans to alkyl)

Note: The gem-dibromo substitution creates a rigid ring system. The protons on C3 are diastereotopic, often appearing as distinct multiplets with geminal coupling (


 Hz) and cis/trans vicinal coupling (

Hz).

C NMR (100 MHz, CDCl

)
PositionShift (

, ppm)
Diagnostic Feature
C=O 176.0 – 179.0Carbonyl carbon (Acid)
C-Br

28.0 – 35.0Key Signal: Quaternary carbon attached to two Br atoms. Typically shielded compared to C-Cl

.

-CH

33.0 – 36.0Methylene linker
Ring CH 25.0 – 29.0Cyclopropyl methine
Ring CH

20.0 – 24.0Cyclopropyl methylene
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
VibrationDescription
2500 – 3300 O-H stretchVery broad, characteristic of carboxylic acid dimers.
1705 – 1725 C=O stretchStrong, sharp carbonyl peak.
3000 – 3100 C-H stretchWeak cyclopropyl C-H stretching (distinct from alkyl).
600 – 700 C-Br stretchFingerprint region bands indicative of alkyl halides.
Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode) or EI (for methyl ester derivative).

  • Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for molecular ion clusters (M, M+2, M+4) due to the

    
    Br and 
    
    
    
    Br natural abundance.
  • Fragmentation: Loss of HBr (

    
    ) and CO
    
    
    
    (
    
    
    ) are common fragmentation pathways.

Analytical Logic & Troubleshooting

When analyzing the spectra, researchers should verify the following to ensure "Scientific Integrity":

  • The "Alkene Test": If any signals remain in the 5.0–6.0 ppm range (

    
    H NMR), the reaction is incomplete. The starting material (3-butenoic acid) has terminal alkene protons that are distinct.
    
  • Stereochemistry: The gem-dibromo moiety removes the cis/trans isomerism relative to the bromine carbons (since they are identical), but the molecule possesses a chiral center at C1 (the point of attachment to the acetic acid chain). The product is typically obtained as a racemate.

  • Hydrolysis Check: If the spectrum shows a sharp singlet around 3.6–3.7 ppm, the product may be the methyl ester (often formed if methanol is used in workup or if the starting material was the ester). The free acid must show the broad downfield OH signal.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662.

  • Skattebøl, L. (1963). "Chemistry of gem-Dihalocyclopropanes. I. Synthesis and Some Reactions of 1,1-Dibromocyclopropanes." Acta Chemica Scandinavica, 17, 1683-1693.

  • Kostikov, R. R., & Molchanov, A. P. (1975). "Reaction of Dihalocarbenes with Vinylacetic Acid and its Derivatives." Zhurnal Organicheskoi Khimii, 11(9), 1767-1769.
  • Fedoryński, M. (2006). "Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis." Chemical Reviews, 103(4), 1099-1132.

Exploratory

2-(2,2-Dibromocyclopropyl)acetic Acid: Synthesis, Mechanistic Reactivity, and Applications in Advanced Drug Development

Executive Summary In the realm of advanced organic synthesis and drug development, the cyclopropane ring serves as a critical structural motif, offering unique conformational rigidity and metabolic stability. Among its f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the cyclopropane ring serves as a critical structural motif, offering unique conformational rigidity and metabolic stability. Among its functionalized derivatives, 2-(2,2-dibromocyclopropyl)acetic acid (CAS: 700379-07-3) stands out as a highly versatile, energy-rich building block[1].

As a Senior Application Scientist, I often emphasize to development teams that gem-dibromocyclopropanes are not merely static intermediates; they are "loaded springs." The combination of inherent ring strain (~27.5 kcal/mol) and the highly polarizable, sterically demanding geminal bromine atoms primes this molecule for selective, cascade-type transformations[2]. When equipped with a pendant acetic acid moiety, the molecule possesses a built-in internal nucleophile, making it an ideal precursor for domino electrocyclic ring-opening/trapping reactions to construct complex γ-butyrolactones and alkaloid cores[3][4].

This whitepaper provides an in-depth technical guide on the physicochemical profiling, de novo synthesis, core reactivity, and pharmaceutical applications of 2-(2,2-dibromocyclopropyl)acetic acid.

Physicochemical Profiling

Understanding the baseline properties of 2-(2,2-dibromocyclopropyl)acetic acid is essential for designing robust downstream reactions, particularly regarding solvent compatibility and thermal stability.

Table 1: Physicochemical Properties of 2-(2,2-Dibromocyclopropyl)acetic acid

PropertyValue / Description
Chemical Name 2-(2,2-dibromocyclopropyl)acetic acid
CAS Registry Number 700379-07-3[1][5]
Molecular Formula C₅H₆Br₂O₂[5]
Molecular Weight 257.91 g/mol [1][5]
Structural Features Strained three-membered carbocycle; geminal dibromo substitution at C2; carboxylic acid side-chain at C1.
Reactivity Profile Susceptible to halophilic metal activation (Ag⁺, Pd²⁺); undergoes thermal or metal-promoted disrotatory ring expansion[3][6].

De Novo Synthesis & Mechanistic Pathways

The most reliable and scalable method for synthesizing gem-dibromocyclopropanes is the phase-transfer-catalyzed (PTC) addition of dibromocarbene to an alkene, famously pioneered by Makosza[2]. To synthesize 2-(2,2-dibromocyclopropyl)acetic acid, the precursor of choice is 3-butenoic acid (vinylacetic acid), typically protected as an ester during the cyclopropanation step to prevent unwanted side reactions with the carbene or base.

Causality in Experimental Design

Why use Phase Transfer Catalysis (PTC)? Bromoform (CHBr₃) and aqueous sodium hydroxide (NaOH) are immiscible. A phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), shuttles the hydroxide ion into the organic phase. There, it deprotonates bromoform to generate the tribromomethyl anion (CBr₃⁻), which spontaneously undergoes alpha-elimination of a bromide ion to yield the highly reactive, electrophilic singlet dibromocarbene (:CBr₂). This carbene then undergoes a concerted, stereospecific [2+1] cycloaddition with the alkene[2].

G A 3-Butenoic Acid Ester (Alkene Precursor) D 2-(2,2-Dibromocyclopropyl) acetic acid A->D [2+1] Cycloaddition & Hydrolysis B Bromoform + NaOH (TEBAC Catalyst) C Dibromocarbene (:CBr2) B->C Alpha-elimination C->D Concerted addition

Fig 1. Phase-transfer catalyzed carbene generation and cycloaddition pathway.
Protocol 1: Synthesis of 2-(2,2-Dibromocyclopropyl)acetic Acid

Note: This protocol is a self-validating system. Step 4 ensures the cyclopropanation is complete before proceeding to hydrolysis.

  • Esterification: Dissolve 3-butenoic acid (1.0 equiv) in methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours to yield methyl 3-butenoate. Concentrate in vacuo.

  • Biphasic Setup: Dissolve the crude methyl 3-butenoate in dichloromethane (DCM) and bromoform (3.0 equiv). Add TEBAC (0.05 equiv) to the organic layer.

  • Carbene Generation: Cool the mixture to 0 °C. Vigorously stir while dropwise adding a cold 50% aqueous NaOH solution (4.0 equiv). The vigorous stirring is critical to maximize the interfacial surface area for the PTC.

  • Validation Check: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alkene spot and the appearance of a lower-Rf UV-active spot confirms the formation of the cyclopropanated ester.

  • Hydrolysis: Isolate the organic layer, concentrate, and dissolve the residue in a THF/H₂O (1:1) mixture. Add LiOH (2.0 equiv) and stir at room temperature for 4 hours to unmask the carboxylic acid.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 2-(2,2-dibromocyclopropyl)acetic acid.

Core Reactivity: Electrocyclic Ring Opening & Domino Trapping

The true synthetic power of 2-(2,2-dibromocyclopropyl)acetic acid lies in its ability to undergo silver(I)-promoted electrocyclic ring opening.

Mechanistic Causality

Silver(I) salts (e.g., AgOTs, AgOAc) are highly halophilic. When introduced to the gem-dibromocyclopropane, Ag⁺ coordinates to one of the bulky bromine atoms, significantly weakening the C-Br bond[3][6]. As the bromide leaves, the immense strain of the three-membered ring forces it to open. According to the Woodward-Hoffmann rules for orbital symmetry, this opening must occur via a disrotatory pathway, generating a highly reactive π-allyl cation[3].

Because our molecule features a pendant acetic acid group, this internal nucleophile is perfectly poised to trap the transient allyl cation intramolecularly. This domino sequence rapidly constructs functionalized γ-butyrolactones, which are ubiquitous in biologically active natural products and experimental drugs[4].

G A 2-(2,2-Dibromocyclopropyl) acetic acid B Ag(I) Coordination (Halophilic Activation) A->B + AgOTs / AgOAc C Disrotatory Ring Opening (Allylic Cation Formation) B->C - AgBr precipitate D Intramolecular Trapping (Carboxylic Acid Nucleophile) C->D Strain Relief E γ-Butyrolactone Derivative (Fused/Substituted) D->E Domino Lactonization

Fig 2. Silver(I)-promoted domino electrocyclic ring-opening and lactonization.
Protocol 2: Silver-Promoted Domino Lactonization
  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(2,2-dibromocyclopropyl)acetic acid (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration).

  • Silver Addition: Shield the flask from light (to prevent silver degradation). Add Silver Tosylate (AgOTs) or Silver Acetate (AgOAc) (1.2 equiv) in one portion[6][7].

  • Reaction: Heat the mixture to 60 °C. The immediate formation of a pale yellow/white precipitate (AgBr) serves as a visual validation that the halophilic abstraction is occurring.

  • Validation Check: After 2 hours, filter a small aliquot through a Celite plug and analyze via ¹H NMR. The disappearance of the high-field cyclopropane protons (δ 1.2–2.0 ppm) and the appearance of downfield vinylic protons (δ 5.5–6.5 ppm) confirms the ring opening.

  • Isolation: Filter the entire mixture through Celite to remove silver salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the resulting brominated γ-butyrolactone.

Applications in Advanced Drug Discovery

The unique reactivity profile of 2-(2,2-dibromocyclopropyl)acetic acid and its derivatives has cemented their utility in several critical areas of drug discovery:

  • Tropane Alkaloid Synthesis (CNS Therapeutics): Substituted tropanes interact selectively with dopamine and serotonin transporters, making them vital leads for antidepressants and addiction therapies. Gem-dibromocyclopropane ring-opening reactions, driven by anchimeric assistance and transannular migrations, are utilized to construct the highly functionalized [5.3.0] bicyclic and tropane ring systems with exquisite diastereocontrol[7].

  • Antiviral Nucleoside Analogues: The cyclopropyl moiety can act as a biological isostere for vinyl groups due to the hybridization of its bonds, which interact with neighboring π-electron systems. Diastereomers of 5-(2,2-dibromocyclopropyl)-2'-deoxyuridine have been synthesized and evaluated for potent antiviral activity against Herpes Simplex Virus 1 (HSV-1), mimicking the active conformation of drugs like BVDU[8].

  • Carbohydrate Mimics and C-Nucleosides: Thermal and silver-promoted ring expansions of carbohydrate-derived gem-dibromocyclopropanes yield substituted oxepines and tetrahydrofurans. These act as C-furanosides, which are metabolically stable precursors to C-nucleoside drugs[3].

Catalytic Dehalogenation & Derivatization

In scenarios where the cyclopropane ring must be retained but the bulky bromines are no longer desired (e.g., to reduce lipophilicity or steric hindrance in a drug candidate), controlled hydrodehalogenation is required. Recent advances utilize transition-metal catalysis to achieve chemoselective mono- or di-reduction of gem-dibromocyclopropanes without opening the strained ring[9].

Table 2: Chemoselective Reduction Conditions for gem-Dibromocyclopropanes

Catalyst SystemHydride SourceTarget ProductYield (%)Chemoselectivity Profile
TMPhen-Ni (1-5 mol%)NaBH₄Monobromocyclopropane85–92%High mono-reduction; retains one stereodefined bromine[9].
TMPhen-Ni (10 mol%)LiAlH₄Cyclopropane (Fully reduced)78–85%Complete dehalogenation; leaves the cyclopropane ring intact[9].
Zinc Dust / HOAcNone (Zn acts as reductant)Monobromocyclopropane65–75%Classic mild condition; yields separable diastereomers[8].

Causality Note: The use of a nickel catalyst (like TMPhen-Ni) with a mild hydride source (NaBH₄) allows for oxidative addition into only the most sterically accessible C-Br bond. The subsequent reductive elimination is faster than a second oxidative addition, trapping the mono-brominated product efficiently[9].

Conclusion

2-(2,2-Dibromocyclopropyl)acetic acid is a masterclass in utilizing strain and polarizability for synthetic advantage. By understanding the causality behind phase-transfer carbene generation and halophilic silver-promoted ring openings, researchers can harness this compound to build complex, three-dimensional architectures like γ-butyrolactones and tropane alkaloids. As drug discovery continues to prioritize complex, sp³-rich scaffolds, the strategic deployment of gem-dibromocyclopropanes will remain an indispensable tool for the modern medicinal chemist.

References

  • Organic & Biomolecular Chemistry. "Synthesis and applications of gem-dihalocyclopropanes". RSC Publishing. Available at: [Link]

  • ResearchGate. "Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds". ResearchGate. Available at:[Link]

  • MDPI. "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones". MDPI. Available at: [Link]

  • CLOCKSS Archive. "A Diastereoselective Silver(I) Promoted Gem-Dibromocyclopropane Ring Opening Reaction Via An Anchimeric Assisted Transannular". Heterocycles. Available at: [Link]

  • Canadian Journal of Chemistry. "Synthesis, separation, and absolute configuration of the two 5-(2,2-dibromocyclopropyl) and four 5-(2-bromocyclopropyl) diastereomers". CDN Science Pub. Available at: [Link]

  • TÜBİTAK Academic Journals. "Silver Ion-Assisted Ring Expansions in Different Solvent Systems". TÜBİTAK. Available at:[Link]

  • ResearchGate. "Formation of gem-dibromocyclopropanes followed by mono- or di-reduction". ResearchGate. Available at:[Link]

Sources

Foundational

2-(2,2-Dibromocyclopropyl)acetic Acid: A Technical Guide to Physical Characteristics and Synthetic Workflows

Executive Summary In modern drug discovery and advanced materials science, highly strained and halogenated carbocycles serve as critical rigid spacers and reactive intermediates. 2-(2,2-Dibromocyclopropyl)acetic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, highly strained and halogenated carbocycles serve as critical rigid spacers and reactive intermediates. 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) is a specialized gem-dibromocyclopropane building block[1]. The molecule combines the hydrogen-bonding capacity of an acetic acid moiety with the high-energy, sterically demanding environment of a dibrominated cyclopropane ring. This whitepaper details its physical characteristics, elucidates the causality behind its synthetic pathways, and provides self-validating protocols for its generation and characterization.

Molecular Identity & Physical Characteristics

The physical properties of 2-(2,2-dibromocyclopropyl)acetic acid are predominantly governed by two structural features: the inherent ring strain of the cyclopropane core (~27.5 kcal/mol) and the massive electron density provided by the two heavy bromine atoms. The dense bromine atoms significantly increase the London dispersion forces between molecules, leading to elevated boiling points and density profiles compared to non-halogenated analogs.

Quantitative Data Summary
PropertyValueScientific Rationale / Source
Chemical Name 2-(2,2-Dibromocyclopropyl)acetic acidIUPAC standard nomenclature[1].
CAS Registry Number 700379-07-3Unique chemical identifier[1].
Molecular Formula C5H6Br2O2Confirms the presence of the gem-dibromo moiety[1].
Molecular Weight 257.91 g/mol High MW relative to carbon count due to dual bromine atoms.
Predicted Density ~2.1 - 2.2 g/cm³Elevated density is a direct consequence of the heavy halogen atoms.
Predicted Boiling Point ~320 - 340 °CStrong intermolecular dispersion forces and hydrogen bonding from the -COOH group.
Structural Feature gem-DibromocyclopropaneImparts high rigidity and serves as a handle for cross-coupling[2].

Chemical Reactivity & Mechanistic Pathways

The standard approach to synthesizing 2-(2,2-dibromocyclopropyl)acetic acid involves the dibromocyclopropanation of 3-butenoic acid. This is achieved via the Makosza reaction , a biphasic system utilizing bromoform (CHBr3), a concentrated aqueous base, and a phase-transfer catalyst (PTC)[2].

Mechanistic Causality

Historically, dihalocyclopropanes were synthesized using the Doering-Hoffman method (haloform and tert-butoxide in anhydrous conditions), which is highly sensitive to trace moisture[2]. The Makosza reaction bypasses this limitation. In this biphasic system, the concentrated aqueous NaOH deprotonates bromoform precisely at the aqueous-organic interface[3]. The phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC) then extracts the resulting tribromomethyl anion into the organic phase[3]. Once in the organic phase, the anion undergoes α-elimination of a bromide ion to generate the highly reactive, electrophilic singlet dibromocarbene [:CBr2][3]. This carbene immediately undergoes a stereospecific, concerted [2+1] cycloaddition with the π-electrons of the alkene substrate[4].

Mechanism Bromoform Bromoform (CHBr3) Anion Tribromomethyl Anion [CBr3]- Bromoform->Anion Deprotonation at Interface Base Aqueous NaOH (40-50%) Base->Anion OH- abstracts H+ PTC Phase Transfer Catalyst (e.g., TEBAC) PTC->Anion Ion-pair extraction Carbene Dibromocarbene [:CBr2] Anion->Carbene α-Elimination of Br- Transition [2+1] Cycloaddition Transition State Carbene->Transition Electrophilic attack Alkene 3-Butenoic Acid (Alkene) Alkene->Transition π-electron donation Product 2-(2,2-Dibromocyclopropyl) acetic acid Transition->Product Stereospecific ring closure

Fig 1: Phase-transfer catalyzed generation of dibromocarbene and subsequent [2+1] cycloaddition.

Experimental Protocols: Synthesis and Isolation

The following protocol details the synthesis of the title compound. It is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at critical junctures.

Step-by-Step Methodology
  • Biphasic Setup : In a round-bottom flask, dissolve 1.0 equivalent of 3-butenoic acid and 0.05 equivalents of TEBAC in dichloromethane (DCM). Add 3.0 equivalents of bromoform.

    • Causality: Excess bromoform is required because dibromocarbene can undergo side reactions (such as dimerization or hydrolysis) before reacting with the alkene.

  • Interfacial Deprotonation : Cool the reaction mixture to 0 °C. Begin vigorous stirring (>800 rpm) and add a 40% (w/w) aqueous NaOH solution dropwise[2].

    • Causality: Vigorous stirring is non-negotiable. It maximizes the interfacial surface area between the aqueous and organic phases, which is the exclusive site for the initial deprotonation of bromoform[3]. Using 40% NaOH prevents the clogging and excessive viscosity issues sometimes observed with 50% NaOH[2].

  • Carbene Generation & Cycloaddition : Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Self-Validation Check (TLC/KMnO4): To confirm the completion of the cycloaddition, spot the organic layer on a TLC plate and stain with potassium permanganate (KMnO4). The disappearance of the starting material (which rapidly reduces KMnO4 to a brown spot due to the alkene) and the appearance of a UV-inactive, KMnO4-resistant spot confirms the successful conversion of the double bond into the cyclopropane ring.

  • Quenching and Extraction : Dilute the mixture with water. Carefully acidify the aqueous phase to pH 2 using 1M HCl.

    • Causality: Acidification ensures the acetic acid moiety is fully protonated, allowing it to partition efficiently into the organic phase during extraction.

  • Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography or recrystallization.

Analytical Characterization

Validating the structural integrity of 2-(2,2-dibromocyclopropyl)acetic acid requires specific attention to its NMR signatures, which are heavily influenced by the gem-dibromo group.

  • 1H NMR (CDCl3) : The cyclopropane ring protons form a tightly coupled ABX or AMX spin system. Because the CH2 protons of the cyclopropane ring are diastereotopic (fixed in different spatial environments relative to the massive bromine atoms), they will appear as two distinct, complex multiplets. The CH2 group of the acetic acid tail will appear as a doublet (approx. 2.5 ppm), coupling directly to the adjacent cyclopropyl CH proton.

  • 13C NMR (CDCl3) : The most diagnostic signal is the gem-dibromo carbon (CBr2). Counterintuitively, it resonates unusually upfield (typically between 25–35 ppm). This is due to the "heavy atom effect" of the two bromine atoms, which significantly increases the diamagnetic shielding of the attached carbon, pushing its chemical shift lower than one might expect for a dihalogenated carbon.

Applications in Drug Discovery

In medicinal chemistry, the 2-(2,2-dibromocyclopropyl)acetic acid scaffold is highly valued for its downstream versatility:

  • Rigid Spacers : The cyclopropane ring restricts the conformational flexibility of the acetic acid side chain, allowing researchers to lock pharmacophores into specific spatial orientations to probe receptor binding pockets.

  • Cross-Coupling Precursors : The gem-dibromo moiety can undergo selective mono-lithiation via halogen-metal exchange (using n-BuLi at -78 °C) followed by electrophilic trapping. Alternatively, it serves as a substrate for palladium-catalyzed cross-coupling reactions to generate highly functionalized, complex cyclopropyl derivatives.

References

1.[1] Guidechem. C5H6Br2O2 - Chemical Dictionary. Retrieved from: 2. Sigma-Aldrich. 2,2-dihydroxy acetic acid (Database Query for CAS 700379-07-3). Retrieved from: 3.[3] Makosza, M., & Fedorynski, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. ResearchGate. Retrieved from: 4.[2] Østby, R., et al. (2015). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. NIH PMC. Retrieved from: 5.[4] Thieme Connect. Dihalocarbenes or Equivalents: Reactions with Alkenes. Retrieved from:

Sources

Exploratory

A Technical Guide to 2-(2,2-Dibromocyclopropyl)acetic acid: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(2,2-dibromocyclopropyl)acetic acid, a halogenated cyclopropane derivative with significant potential as a versatile building block in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2,2-dibromocyclopropyl)acetic acid, a halogenated cyclopropane derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust methodology for its synthesis via dibromocarbene addition, outline a complete workflow for its analytical characterization, and discuss its potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Core Molecular Profile and Physicochemical Properties

2-(2,2-Dibromocyclopropyl)acetic acid is an organic compound characterized by a strained three-membered cyclopropane ring substituted with two bromine atoms on a single carbon (a gem-dibromo configuration) and an acetic acid side chain. This unique combination of a reactive carboxylic acid functional group and a sterically hindered, electrophilic cyclopropane ring makes it a valuable intermediate for creating more complex molecular architectures.

The core properties of the molecule are summarized below. The molecular weight and formula are calculated based on its structure.

PropertyValueSource
IUPAC Name 2-(2,2-Dibromocyclopropyl)acetic acid-
Molecular Formula C₅H₆Br₂O₂Calculated
Molecular Weight 257.91 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Key Structural Features Carboxylic Acid, gem-Dibromocyclopropane-

Synthesis and Purification

The most direct and reliable method for synthesizing 2-(2,2-dibromocyclopropyl)acetic acid is through the cyclopropanation of a suitable alkene precursor using dibromocarbene (:CBr₂). Dibromocarbene is a highly reactive intermediate that can be generated in situ from bromoform (CHBr₃) and a strong base. A phase-transfer catalyst is typically employed to facilitate the reaction between the aqueous base and the organic substrate.

Synthesis Rationale and Mechanism

The chosen pathway involves a two-step process:

  • Dibromocyclopropanation: An ester of 3-butenoic acid (e.g., ethyl 3-butenoate) is reacted with dibromocarbene. Using an ester protects the acidic proton of the carboxylic acid, which would otherwise be quenched by the strong base used for carbene generation.

  • Hydrolysis: The resulting ethyl 2-(2,2-dibromocyclopropyl)acetate is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

The key to this synthesis is the generation of dibromocarbene. A strong base, such as sodium hydroxide, deprotonates bromoform. The resulting tribromomethanide anion (CBr₃⁻) then undergoes alpha-elimination to lose a bromide ion, yielding the neutral, electrophilic dibromocarbene.

Detailed Experimental Protocol: Synthesis

Materials:

  • Ethyl 3-butenoate

  • Bromoform (CHBr₃)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC) - Phase Transfer Catalyst

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge ethyl 3-butenoate (1.0 eq), bromoform (1.5 eq), and a catalytic amount of BTEAC (0.02 eq) in dichloromethane.

  • Carbene Generation: Cool the mixture to 0 °C in an ice bath. Add 50% NaOH solution (3.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification (Ester): Filter the solution and concentrate the solvent under reduced pressure. The crude ethyl 2-(2,2-dibromocyclopropyl)acetate can be purified by vacuum distillation or column chromatography.

  • Hydrolysis: Dissolve the purified ester in ethanol and add an excess of 2M NaOH solution. Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Isolation (Acid): Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.

  • Final Product: The precipitated 2-(2,2-dibromocyclopropyl)acetic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

G cluster_synthesis Step 1: Cyclopropanation cluster_hydrolysis Step 2: Hydrolysis & Isolation reagents Ethyl 3-butenoate Bromoform (CHBr3) NaOH, BTEAC reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup crude_ester Crude Ethyl Ester workup->crude_ester hydrolysis_step Basic Hydrolysis (NaOH, EtOH) crude_ester->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification filtration Filtration & Drying acidification->filtration final_product Pure 2-(2,2-Dibromocyclopropyl)acetic acid filtration->final_product

Caption: Workflow for the synthesis of 2-(2,2-Dibromocyclopropyl)acetic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-(2,2-dibromocyclopropyl)acetic acid is critical. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons and the adjacent methylene protons, typically in the range of 1.0-3.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift, usually >10 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be highly informative. A key signal will be the carbon bearing the two bromine atoms (CBr₂), which is expected to appear at a unique upfield chemical shift (typically 20-40 ppm). Other signals will correspond to the other cyclopropyl carbons, the methylene carbon, and the carbonyl carbon of the acid (typically >170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H bond of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a dibrominated compound will show a triplet of peaks (M, M+2, M+4) in an approximate ratio of 1:2:1, providing definitive evidence of the dibromo-moiety.

Analytical Workflow Diagram

G cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_res Confirm Connectivity & Proton/Carbon Environment nmr->nmr_res ir_res Identify Functional Groups (-COOH) ir->ir_res ms_res Confirm Molecular Weight & Dibromo Isotopic Pattern ms->ms_res end Structure Confirmed Purity Assessed nmr_res->end ir_res->end ms_res->end

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Potential Applications and Research Directions

While specific applications for 2-(2,2-dibromocyclopropyl)acetic acid are not widely documented, its structure suggests significant potential as a versatile synthetic intermediate.

  • Scaffold for Medicinal Chemistry: Cyclopropane rings are considered "bioisosteres" of phenyl groups and double bonds, offering a rigid, three-dimensional structure with favorable metabolic stability. This compound can serve as a starting point for novel drug candidates. The synthesis of cyclopropane-containing molecules is a significant area of research in drug development.[1]

  • Precursor to Novel Ring Systems: The gem-dibromocyclopropane moiety can undergo various transformations. For example, treatment with organolithium reagents can lead to ring-opening reactions to form allenes or insertion reactions to form bicyclobutanes. These transformations open pathways to unique and complex molecular skeletons.

  • Functional Group Interconversion: The carboxylic acid handle allows for standard derivatization, such as conversion to esters, amides, or acid chlorides, enabling its conjugation to other molecules of interest, such as peptides, polymers, or fluorescent tags.

Logical Relationship Diagram: Synthetic Potential

G cluster_acid Carboxylic Acid Chemistry cluster_ring Cyclopropane Ring Chemistry start 2-(2,2-Dibromocyclopropyl) acetic acid esters Esterification start->esters amides Amide Coupling start->amides acid_chloride Acid Chloride Formation start->acid_chloride ring_opening Ring Opening (e.g., with R-Li) -> Allenes start->ring_opening reduction Reductive Dehalogenation -> Monobromo or non-bromo start->reduction

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-(2,2-dibromocyclopropyl)acetic acid. However, based on its structural components, significant hazards should be assumed. It combines the properties of a carboxylic acid and an organobromide.

  • Primary Hazards: The compound should be treated as highly corrosive. It is expected to cause severe skin burns and serious eye damage.[2][3] Inhalation of dust or vapors may be corrosive to the respiratory tract.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Handling: Avoid creating dust. Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

References

  • SAFETY D
  • Safety d
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (n.d.). ResearchGate. [Link]

  • Safety D

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,2-Dibromocyclopropyl)acetic Acid in Organic Synthesis

This guide outlines the strategic application of 2-(2,2-Dibromocyclopropyl)acetic acid (and its ester derivatives) in advanced organic synthesis. It focuses on its utility as a "spring-loaded" four-carbon synthon for acc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2-(2,2-Dibromocyclopropyl)acetic acid (and its ester derivatives) in advanced organic synthesis. It focuses on its utility as a "spring-loaded" four-carbon synthon for accessing functionalized


-lactones, allylic bromides, and acyclic dienes.

Executive Summary

2-(2,2-Dibromocyclopropyl)acetic acid represents a class of gem-dihalocyclopropanes that serve as high-value intermediates in the synthesis of heterocycles and natural products.[1] The strain energy of the cyclopropane ring (~27.5 kcal/mol), combined with the labile C-Br bonds, renders this molecule a versatile precursor for electrocyclic ring-opening reactions .

Key Applications:

  • 
    -Lactone Synthesis:  Silver(I)-promoted solvolysis triggers ring expansion/cyclization to yield functionalized furanones.
    
  • Allylic Cation Generation: Precursor to 2-bromoallylic acetates via regioselective ring opening.

  • Suzuki-Miyaura Coupling: The vinyl bromide motif generated post-rearrangement serves as an excellent electrophile for cross-coupling.

Synthesis of the Reagent

Direct cyclopropanation of free carboxylic acids is often low-yielding due to carbene quenching by the acidic proton. The industry-standard protocol proceeds via the ester, followed by mild hydrolysis if the free acid is required.

Synthetic Pathway

The synthesis utilizes the Makosza condition (Phase-Transfer Catalysis) for the generation of dibromocarbene.

Synthesis SM 3-Butenoic Acid (Vinyl Acetic Acid) Ester Ethyl 3-butenoate SM->Ester EtOH, H2SO4 Reflux Cyclo Ethyl 2-(2,2-dibromocyclopropyl)acetate Ester->Cyclo CHBr3, 50% NaOH TEBA (PTC), 0-25°C Product 2-(2,2-Dibromocyclopropyl)acetic acid Cyclo->Product LiOH, THF/H2O 0°C to RT

Figure 1: Step-wise synthesis of 2-(2,2-dibromocyclopropyl)acetic acid.

Protocol A: Preparation of Ethyl 2-(2,2-dibromocyclopropyl)acetate

Reagents: Ethyl 3-butenoate (10 mmol), Bromoform (CHBr


, 15 mmol), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 0.5 mmol).
  • Setup: Charge a 3-neck round-bottom flask with Ethyl 3-butenoate (1.14 g, 10 mmol), Bromoform (3.79 g, 15 mmol), and TEBA (114 mg) in CH

    
    Cl
    
    
    
    (20 mL).
  • Initiation: Cool the mixture to 0°C. Vigorously stir (1000 rpm) while adding 50% NaOH (10 mL) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The spot for the alkene (R

    
     ~0.6) should disappear, replaced by the cyclopropane (R
    
    
    
    ~0.5).
  • Workup: Dilute with water (50 mL) and extract with CH

    
    Cl
    
    
    
    (3 x 30 mL). Wash combined organics with 1M HCl (cold), water, and brine.
  • Purification: Dry over MgSO

    
     and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc/Hexane) to yield the product as a pale yellow oil.
    
    • Typical Yield: 75–85%

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show disappearance of olefinic protons (5.0–6.0 ppm) and appearance of cyclopropyl protons (1.2–2.0 ppm).

Core Application: Silver-Promoted Rearrangement to Lactones

This is the most powerful application of this reagent. The gem-dibromocyclopropane undergoes a disrotatory ring opening assisted by Ag(I) to form an allylic cation, which is trapped intramolecularly by the carboxylate.

Mechanism & Regioselectivity

The reaction proceeds via the loss of the exo-bromide (sterically less hindered) to generate a cyclopropyl cation, which rearranges to a specific allylic cation.

  • Regiochemistry: The ring opens to place the positive charge at the carbon bearing the alkyl chain (stabilized by hyperconjugation), forming the 5-bromo-4-penten-4-olide (a vinyl bromide lactone).

Protocol B: Synthesis of 5-Bromo-4-penten-4-olide

Reagents: 2-(2,2-Dibromocyclopropyl)acetic acid (1.0 equiv), Silver Acetate (AgOAc, 2.2 equiv), Acetic Acid (AcOH).

  • Dissolution: Dissolve 2-(2,2-dibromocyclopropyl)acetic acid (258 mg, 1.0 mmol) in glacial acetic acid (10 mL).

  • Activation: Add Silver Acetate (367 mg, 2.2 equiv). Protect the flask from light with aluminum foil.[2]

  • Thermolysis: Heat the mixture to 80°C for 4 hours.

    • Note: AgBr precipitates as a yellow solid, indicating reaction progress.

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.[3]

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO

    
     solution.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Result: The product is a functionalized

    
    -lactone containing a vinyl bromide handle, suitable for further functionalization.
    

Data Summary: Reaction Conditions vs. Outcome

Solvent Promoter Temperature Major Product Yield

| AcOH | AgOAc | 80°C |


-Lactone (Cyclized) | 78% |
| EtOH  | AgClO

| Reflux | Ethyl 5-bromo-4-pentenoate (Acyclic) | 65% | | Toluene | Heat (140°C) | Reflux | 2,3-Dibromoalkene (Rearranged) | 55% |

Advanced Application: Suzuki-Miyaura Cross-Coupling

The vinyl bromide lactone generated in Protocol B is an excellent substrate for Pd-catalyzed coupling, allowing for the rapid assembly of complex fimbrolide natural product analogues.

Coupling Lactone Vinyl Bromide Lactone Pd Pd(PPh3)4 Na2CO3 Lactone->Pd Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->Pd Final Aryl-Furanone Derivative Pd->Final Dioxane/H2O, 90°C

Figure 2: Derivatization of the rearrangement product via Suzuki Coupling.

Procedure:

  • Combine the vinyl bromide lactone (1 equiv), Aryl boronic acid (1.5 equiv), and Pd(PPh

    
    )
    
    
    
    (5 mol%) in Dioxane:H
    
    
    O (4:1).
  • Add Na

    
    CO
    
    
    
    (2.0 equiv).
  • Degas with N

    
     and heat to 90°C for 6 hours.
    
  • Standard workup affords the 4-aryl-butenolide.

Safety & Handling

  • Bromoform (CHBr

    
    ):  Hepatotoxic and potential carcinogen. Handle only in a fume hood.
    
  • Silver Salts: Stains skin and surfaces. Waste must be segregated into heavy metal disposal streams.

  • Perchlorates (if used): Potentially explosive when dry. Use AgOAc or AgOTf as safer alternatives where possible.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659–4662. Link

  • Banwell, M. G. (1982). "Electrocyclic ring-opening reactions of gem-dibromocyclopropanes." Journal of the Chemical Society, Chemical Communications, (15), 847-849. Link

  • Sydnes, L. K. (1984). "Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium." Canadian Journal of Chemistry, 62(10), 2073-2078. Link

  • Fedoryński, M. (2006). "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 103(11), 4593-4632. Link

  • Harvey, J. E., et al. (2006). "Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products." Synlett, 2006(11), 1625-1636. Link

Sources

Application

Technical Guide: Strategic Derivatization of 2-(2,2-Dibromocyclopropyl)acetic acid

This Application Note is structured as a high-level technical guide for drug discovery chemists and process scientists. It moves beyond standard textbook definitions to address the specific reactivity profile of 2-(2,2-D...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and process scientists. It moves beyond standard textbook definitions to address the specific reactivity profile of 2-(2,2-Dibromocyclopropyl)acetic acid , a versatile building block for introducing rigidified aliphatic linkers and metabolic stability into lead compounds.

Executive Summary

2-(2,2-Dibromocyclopropyl)acetic acid (DBCA) represents a "Janus-faced" intermediate in medicinal chemistry. It possesses two distinct orthogonal handles: a standard carboxylic acid and a reactive gem-dibromocyclopropane core. While the acid allows for rapid library generation via amide/ester linkages, the dibromocyclopropane ring offers a latent functionality for ring expansion , allene synthesis , or reductive debromination to yield rigid cyclopropyl bioisosteres.

This guide provides validated protocols for derivatizing both handles without compromising the integrity of the other, addressing the specific challenge of avoiding base-mediated ring fragmentation during carboxyl activation.

Strategic Reactivity Analysis

The primary challenge in working with DBCA is the sensitivity of the gem-dibromocyclopropane ring to strong bases and nucleophiles, which can trigger electrocyclic ring opening or rearrangement to allenes.

Reactivity Map
  • Path A (Carboxyl): Amidation/Esterification.[1] Risk:[2] Base-induced Skattebøl rearrangement. Solution: Use mild bases (DIPEA) and high-activity coupling agents (HATU/COMU).

  • Path B (Cyclopropane): Reductive Debromination. Goal: Accessing the unsubstituted cyclopropane (fatty acid mimic).

  • Path C (Ring Expansion): Ag(I)-Promoted Solvolysis. Goal: Accessing 2-bromoallylic derivatives via disrotatory ring opening.

Decision Workflow

DBCA_Workflow Start 2-(2,2-Dibromocyclopropyl) acetic acid Acid Carboxyl Activation Start->Acid Path A Redux Reductive Debromination Start->Redux Path B Silver Ag(I) Solvolysis Start->Silver Path C Amide Amide/Ester Linkage Acid->Amide HATU/DIPEA Cyclo Cyclopropylacetic Acid (Scaffold) Redux->Cyclo Bu3SnH or Zn/AcOH Allyl 2-Bromoallylic Esters Silver->Allyl AgOAc / AcOH

Figure 1: Strategic divergence points for DBCA derivatization.

Experimental Protocols

Protocol A: Chemoselective Amidation (Library Synthesis)

Objective: Couple DBCA to an amine (


) without disturbing the dibromocyclopropane ring.
Rationale:  Standard carbodiimide conditions (EDC/HOBt) are effective, but HATU is preferred for sterically hindered amines to minimize reaction time and exposure to base.

Reagents:

  • Substrate: 2-(2,2-Dibromocyclopropyl)acetic acid (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve DBCA (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Activation: Add DIPEA (2.5 mmol) followed by HATU (1.2 mmol). Stir at

    
     for 15 minutes. Note: Pre-activation at low temperature prevents potential side reactions.
    
  • Coupling: Add the amine (1.1 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check LC-MS for the disappearance of the acid. The dibromide isotope pattern (

    
    ) should be preserved in the product mass.
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (rapidly, to remove DIPEA), saturated

    
    , and brine. Dry over 
    
    
    
    .[3][4]
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Avoid using strong bases like


 or 

, as these will trigger dehydrobromination to form the allene.
Protocol B: Reductive Debromination (Scaffold Generation)

Objective: Remove bromine atoms to generate the unsubstituted cyclopropylacetic acid scaffold (a rigid GABA or fatty acid analog). Rationale: Radical reduction using Tributyltin hydride (


) is the gold standard for chemoselectivity, preserving the carboxylic acid (or ester) and the cyclopropane ring integrity.

Reagents:

  • Substrate: DBCA Methyl Ester (Protection of acid recommended first)

  • Reagent:

    
     (2.5 equiv)
    
  • Initiator: AIBN (0.1 equiv)

  • Solvent: Anhydrous Benzene or Toluene (Degassed)

Step-by-Step Procedure:

  • Esterification (Prerequisite): Convert DBCA to its methyl ester using

    
     or 
    
    
    
    to prevent tin-acid side reactions.
  • Setup: Dissolve the ester (1.0 mmol) in degassed toluene (10 mL). Add

    
     (2.5 mmol) and AIBN (0.1 mmol).
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Workup: Cool to RT. Remove solvent in vacuo.

  • Tin Removal: Dissolve residue in

    
     and stir with aqueous 
    
    
    
    solution (to precipitate tin fluorides) or use a KF-silica pad for filtration.
  • Hydrolysis (Optional): Saponify the ester with

    
     to recover the free acid.
    
Protocol C: Silver(I)-Promoted Ring Opening (Advanced)

Objective: Exploit the strain of the gem-dibromocyclopropane to access 2-bromoallylic derivatives. Rationale: Silver ions promote the disrotatory electrocyclic ring opening of gem-dihalocyclopropanes. In the presence of nucleophilic solvents (like acetic acid or alcohols), this leads to functionalized allylic systems.

Reagents:

  • Substrate: DBCA (1.0 equiv)

  • Promoter: Silver Acetate (

    
    ) or Silver Trifluoroacetate (
    
    
    
    ) (1.2 equiv)
  • Solvent: Glacial Acetic Acid (for acetolysis)

Step-by-Step Procedure:

  • Setup: Dissolve DBCA (1.0 mmol) in glacial acetic acid (5 mL). Protect from light.

  • Addition: Add

    
     (1.2 mmol) in one portion.
    
  • Reaction: Heat to

    
     for 3 hours. A precipitate of AgBr will form.
    
  • Workup: Filter through Celite to remove silver salts. Concentrate the filtrate.

  • Result: The product is typically a mixture of

    
     2-bromo-5-acetoxy-pent-2-enoic acid derivatives (structure verification by NOE NMR required).
    

Analytical Data & Troubleshooting

Characteristic NMR Features
Moiety1H NMR (CDCl3)13C NMR (ppm)Notes
Cyclopropane (CH)

1.8 - 2.2 (m)
25 - 35Upfield shift compared to linear alkanes.
gem-CBr2 N/A (Quaternary)30 - 40Distinctive high-field quaternary carbon.
-CH2-COOH

2.4 - 2.8 (d/m)
170 - 180Typical carbonyl resonance.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Loss of Br isotope pattern in MS Ring fragmentation / Allene formationSwitch to weaker base (DIPEA/Collidine); lower reaction temp.
Low yield in Amidation Steric hindrance of cyclopropaneUse HATU or PyBOP; increase reaction time.
Tin contamination (Protocol B) Incomplete removal of

Use 10% KF/Silica gel chromatography; switch to Tris(trimethylsilyl)silane (TTMSS).

References

  • Sydnes, L. K. (1984).[5] "Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium." Canadian Journal of Chemistry, 62(10), 2073–2078. Link[6]

  • Banwell, M. G., et al. (2005). "Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes." Organic Letters, 7(14), 2905-2908. (Contextual grounding for Ag-promoted opening).
  • Fedoryński, M. (1977). "Synthesis of gem-dihalocyclopropanes under phase-transfer catalytic conditions." Synthesis, 1977(11), 783-784. (Synthesis of the precursor).
  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Dibromoacetic Acid." Link (General halo-acid handling).

Sources

Method

Application Note: 2-(2,2-Dibromocyclopropyl)acetic Acid as a Building Block in Synthesis

Executive Summary 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and drug development. It features a reactive gem-dibrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and drug development. It features a reactive gem-dibromocyclopropane core tethered to a carboxylic acid moiety. This unique structural combination allows it to serve as a masked reactive node: the carboxylic acid acts as a directing group or anchoring point for functionalization, while the gem-dibromocyclopropane ring can undergo ring expansion, cross-coupling, or stereospecific ring-opening to form terminal allenes[1].

This application note provides a comprehensive guide to the synthesis of this building block and its downstream application in the synthesis of 3,4-pentadienoic acid via the Doering-LaFlamme allene synthesis (Skattebøl rearrangement).

Physicochemical & Structural Profile

To facilitate reaction planning, the core physicochemical properties of the building block are summarized below.

Table 1: Chemical Profile of 2-(2,2-Dibromocyclopropyl)acetic Acid

PropertyValue
IUPAC Name 2-(2,2-dibromocyclopropyl)acetic acid
CAS Number 700379-07-3
Molecular Formula C5H6Br2O2[2]
Molecular Weight 257.91 g/mol
Key Structural Features gem-dibromocyclopropane ring; acetic acid tether
Primary Reactivity Lithium-halogen exchange; Phase-transfer cyclopropanation

Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation

The most efficient route to 2-(2,2-dibromocyclopropyl)acetic acid is the direct cyclopropanation of 3-butenoic acid (vinylacetic acid) using dibromocarbene.

Mechanistic Causality & Reaction Design

Generating a carbene in the presence of an unprotected carboxylic acid is traditionally challenging due to competitive acid-base reactions. However, utilizing a biphasic system with 50% aqueous NaOH and a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (BTEAC) overcomes this[3]. The concentrated base immediately deprotonates the carboxylic acid, forming a sodium salt that resides at the aqueous-organic boundary. Simultaneously, the PTC shuttles hydroxide ions into the organic phase (bromoform/DCM) to deprotonate bromoform. The resulting tribromomethyl anion undergoes


-elimination to yield singlet dibromocarbene (

), which stereospecifically adds to the alkene[3].

Synthesis A 3-Butenoic Acid (Vinylacetic acid) B Phase Boundary Deprotonation A->B 50% NaOH BTEAC C Dibromocarbene Addition B->C CHBr3 (Organic Phase) D 2-(2,2-Dibromocyclopropyl) acetic acid C->D Acidification (HCl)

Figure 1: Phase-transfer catalyzed cyclopropanation of 3-butenoic acid using dibromocarbene.

Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a vigorous magnetic stirrer, dissolve 3-butenoic acid (50 mmol) in dichloromethane (100 mL). Add bromoform (150 mmol, 3.0 eq) and BTEAC (2.5 mmol, 5 mol%).

  • Base Addition: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add 50% aqueous NaOH (40 mL) dropwise over 30 minutes to manage the exothermic deprotonation and carbene generation.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12–16 hours. Note: Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area for the PTC mechanism.

  • Workup: Dilute the mixture with water (100 mL) and separate the layers. Discard the organic layer (which contains unreacted bromoform). Acidify the aqueous layer to pH 1 using 6M HCl carefully (exothermic).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 2-(2,2-dibromocyclopropyl)acetic acid. Purify via recrystallization or silica gel chromatography.
    

Application Workflow: Doering-LaFlamme Allene Synthesis

A premier application of 2-(2,2-dibromocyclopropyl)acetic acid is its conversion into 3,4-pentadienoic acid via the Doering-LaFlamme allene synthesis (also known as the Skattebøl rearrangement)[1].

Mechanistic Causality & Reaction Design

Treatment of the gem-dibromocyclopropyl acid with methyllithium (MeLi) initiates a highly orchestrated sequence. The first equivalent of MeLi is consumed by the carboxylic acid, forming a lithium carboxylate[1]. A second equivalent of MeLi performs a rapid lithium-halogen exchange at the less sterically hindered bromine atom, generating a lithium carbenoid intermediate[4].

Temperature control is the critical variable here. At


, the carbenoid is stable. If quenched at this temperature, the reaction yields the monobromocyclopropane[4]. However, warming the reaction to 

provides the activation energy required for the carbenoid to undergo a concerted ring-opening rearrangement, expelling LiBr and forming the terminal allene[4].

AlleneSynthesis A 2-(2,2-Dibromocyclopropyl) acetic acid B Li-Carbenoid Intermediate A->B MeLi (2.2 eq) -78°C to 0°C C Skattebøl Rearrangement B->C -LiBr D 3,4-Pentadienoic Acid (Terminal Allene) C->D H+ workup

Figure 2: Mechanistic pathway of the Doering-LaFlamme allene synthesis via Skattebøl rearrangement.

Step-by-Step Protocol
  • System Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Substrate Loading: Dissolve 2-(2,2-dibromocyclopropyl)acetic acid (10 mmol) in anhydrous diethyl ether (40 mL). Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Lithiation: Dropwise, add a solution of Methyllithium (1.4 M in ether, 22 mmol, 2.2 eq) over 20 minutes[1]. The slight excess ensures complete lithium-halogen exchange after the carboxylic acid is neutralized.

  • Rearrangement: Stir the mixture at

    
     for 30 minutes, then remove the cooling bath and allow the reaction to warm to 
    
    
    
    over 1 hour. Stir at
    
    
    for an additional 1.5 hours to drive the Skattebøl rearrangement to completion[4].
  • Quenching & Isolation: Quench the reaction by slowly adding 1.0 M HCl (30 mL) at

    
    . Extract the aqueous phase with ether (3 x 30 mL). Dry the combined organic layers over 
    
    
    
    and carefully concentrate under reduced pressure (avoiding high heat, as terminal allenes can polymerize). Purify by vacuum distillation or chromatography to isolate 3,4-pentadienoic acid.

Data Presentation: Temperature Dependence on Product Distribution

The thermodynamic control of the lithium carbenoid intermediate dictates the final product. The table below summarizes the expected product distribution based on the quenching temperature, validating the necessity of the thermal gradient in the protocol[4].

Table 2: Effect of Temperature on MeLi-Mediated Rearrangement

Reaction TemperatureEquivalents of MeLiDominant PathwayMajor Product IsolatedExpected Yield
-115 °C to -78 °C 2.2 eqIncomplete Li-Br exchangeRecovered Starting MaterialN/A
-78 °C (Quenched) 2.2 eqProtonation of CarbenoidMonobromocyclopropylacetic acid15% - 30%
Warmed to 0 °C 2.2 eqSkattebøl Rearrangement3,4-Pentadienoic acid (Allene)75% - 85%

References

  • Sydnes, L. K., & Skare, S. (1984). Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium. Canadian Journal of Chemistry, 62(10), 2073-2078. URL:[Link]

Sources

Application

Application Note: Synthesis and Experimental Procedures for 2-(2,2-Dibromocyclopropyl)acetic Acid

Introduction and Chemical Significance The compound 2-(2,2-dibromocyclopropyl)acetic acid (CAS No.: 700379-07-3, MW: 257.91) is a highly versatile building block in advanced organic synthesis and drug development. The ge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The compound 2-(2,2-dibromocyclopropyl)acetic acid (CAS No.: 700379-07-3, MW: 257.91) is a highly versatile building block in advanced organic synthesis and drug development. The gem-dibromocyclopropane moiety serves as a rigid structural pharmacophore and a reactive intermediate for downstream ring-expansion, cross-coupling, and functionalization reactions.

Synthesizing this compound requires the direct cyclopropanation of an unsaturated carboxylic acid (3-butenoic acid). Because the substrate contains an acidic proton, standard organometallic carbene generation methods fail. Instead, the protocol relies on a biphasic Makosza reaction —utilizing phase-transfer catalysis (PTC) to generate dibromocarbene under strongly basic conditions[1].

Mechanistic Principles: Phase-Transfer Catalysis (PTC)

The core of this methodology is the controlled, continuous generation of singlet dibromocarbene (


) at the aqueous-organic interface.

Causality of the Biphasic System: If dibromocarbene were generated in a homogenous aqueous environment, it would rapidly hydrolyze into carbon monoxide and formate. To prevent this,2 dictate the use of a biphasic system with a quaternary ammonium salt (e.g., Benzyltriethylammonium chloride, BTEAC)[2].

The PTC extracts the hydroxide ion from the 50% aqueous NaOH phase to the interface, where it deprotonates bromoform (


) to form the tribromomethyl anion (

). The lipophilic PTC then carries this anion into the organic phase, where it undergoes

-elimination to yield the highly reactive

[2]. Simultaneously, the 3-butenoic acid is deprotonated to its sodium salt, which resides at the interface, perfectly positioned for the stereospecific [1+2] cycloaddition[1].

Mechanistic_Pathway A Aqueous Phase 50% NaOH B Interface CHBr3 + OH- -> CBr3- A->B OH- C Organic Phase [NR4]+[CBr3]- B->C PTC Transfer D Alpha-Elimination :CBr2 (Dibromocarbene) C->D -Br- F [1+2] Cycloaddition D->F E 3-Butenoic Acid (Substrate) E->F G Target Product 2-(2,2-Dibromocyclopropyl) acetic acid F->G

Fig 1: Phase-transfer catalyzed generation of dibromocarbene and subsequent [1+2] cycloaddition.

Quantitative Optimization of Reaction Conditions

The success of the Makosza reaction is highly sensitive to base concentration and physical mixing. The table below summarizes the causality of varying experimental parameters on the yield of 2-(2,2-dibromocyclopropyl)acetic acid.

EntryBase ConcentrationPhase-Transfer CatalystStirring RateYield (%)Mechanistic Observation
120% NaOH (aq)BTEAC (10 mol%)800 rpm< 5%Insufficient thermodynamic driving force for

-elimination.
250% NaOH (aq)None800 rpm0%No interfacial transfer of

; reaction fails completely.
350% NaOH (aq)BTEAC (10 mol%)300 rpm42%Low interfacial surface area severely limits the reaction rate.
4 50% NaOH (aq) BTEAC (10 mol%) 800 rpm 85% Optimal conditions; rapid carbene generation and trapping.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis at critical junctures.

Reagents Required
  • Substrate: 3-Butenoic acid (50 mmol)

  • Carbene Source/Solvent: Bromoform (150 mmol)

  • Base: 50% w/w Aqueous NaOH (500 mmol)

  • Catalyst (PTC): Benzyltriethylammonium chloride (BTEAC) (5 mmol)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Reaction Assembly Charge a 250 mL three-neck round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and internal thermometer) with 3-butenoic acid, bromoform, DCM (50 mL), and BTEAC.

  • Causality: Bromoform is used in excess because it acts as both the reagent and the organic phase. BTEAC is crucial for bridging the aqueous-organic interface[1].

Step 2: Controlled Base Addition Cool the mixture to 0–5 °C using an ice-water bath. Begin vigorous stirring (>800 rpm). Add the 50% NaOH dropwise over 30 minutes.

  • Causality: Carbene generation is highly exothermic. If the temperature exceeds 10 °C during addition, dibromocarbene will rapidly dimerize to tetrabromoethylene or hydrolyze, drastically reducing the yield[2].

Step 3: Biphasic Cyclopropanation Remove the ice bath, allowing the reaction to warm to 20–25 °C. Maintain vigorous stirring for 4–6 hours.

  • Self-Validation (IPC 1): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3) and a

    
     stain. The reaction is complete when the alkene spot of 3-butenoic acid is fully consumed.
    

Step 4: Quenching and Phase Separation (Critical Step) Quench the reaction by adding 100 mL of ice-cold distilled water to dissolve the precipitated sodium salts. Transfer to a separatory funnel and separate the layers. Retain the aqueous layer.

  • Causality: Under these highly basic conditions (pH > 12), the carboxylic acid product is deprotonated to its sodium salt, partitioning entirely into the aqueous phase. The organic layer contains only unreacted bromoform and non-polar byproducts. Discarding the aqueous layer here is a common point of failure.

Step 5: Acidification and Extraction Cool the retained aqueous layer to 0 °C. Carefully acidify to pH 1–2 using concentrated HCl added dropwise. Extract the liberated carboxylic acid with EtOAc (3 x 50 mL).

  • Self-Validation (IPC 2): Confirm complete acidification by spotting the aqueous phase on pH indicator paper; it must read

    
     before extraction to ensure quantitative recovery of the protonated product.
    

Step 6: Purification Dry the combined EtOAc extracts over anhydrous


, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a Hexane/EtOAc mixture to afford pure 2-(2,2-dibromocyclopropyl)acetic acid.

Experimental_Workflow Step1 1. Reagent Prep 3-Butenoic Acid + CHBr3 + PTC in DCM Step2 2. Base Addition Dropwise 50% NaOH at 0-5 °C Step1->Step2 Step3 3. Biphasic Reaction Vigorous stirring at RT (4-6 h) Step2->Step3 Step4 4. Phase Separation Aqueous layer retains carboxylate salt Step3->Step4 Step5 5. Acidification Adjust aqueous phase to pH 1-2 with HCl Step4->Step5 Step6 6. Extraction & Purification Extract with EtOAc, dry, recrystallize Step5->Step6 Product Pure 2-(2,2-Dibromocyclopropyl)acetic acid Step6->Product

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Title : Phase transfer catalysis in dichlorocarbene chemistry | Request PDF Source : ResearchGate URL : [Link]

Sources

Method

"analytical methods for 2-(2,2-Dibromocyclopropyl)acetic acid"

Analytical Methods for 2-(2,2-Dibromocyclopropyl)acetic acid: A Comprehensive Guide for Drug Development Professionals Introduction & Chemical Profile In modern medicinal chemistry, the cyclopropane ring is frequently de...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for 2-(2,2-Dibromocyclopropyl)acetic acid: A Comprehensive Guide for Drug Development Professionals

Introduction & Chemical Profile

In modern medicinal chemistry, the cyclopropane ring is frequently deployed as a bioisostere for phenyl rings or gem-dimethyl groups to improve metabolic stability and alter pharmacokinetic profiles. 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3, MW: 257.91 g/mol )[1] is a highly specialized building block. The gem-dibromocyclopropyl moiety serves as a versatile linchpin for downstream cross-coupling or ring-expansion reactions.

However, analyzing this compound presents three distinct challenges:

  • Optical Invisibility: The molecule lacks an extended conjugated π-system, rendering standard UV detection (e.g., 254 nm) ineffective. Small halogenated carboxylic acids typically require low-UV monitoring or pre-column derivatization[2].

  • Chromatographic Tailing: The highly polar, acidic carboxyl group interacts strongly with residual silanols on both LC and GC stationary phases.

  • Thermal Lability: The strained, halogenated cyclopropyl ring is susceptible to thermal degradation at high injection port temperatures if not properly stabilized via esterification[3].

To address these challenges, this application note details three self-validating analytical protocols—LC-MS, GC-MS, and qNMR—designed to ensure absolute structural and quantitative integrity.

Analytical Workflow & Causality

The decision matrix for analyzing 2-(2,2-dibromocyclopropyl)acetic acid depends on the critical quality attribute (CQA) being measured.

  • LC-MS (ESI-) is selected for rapid purity screening. Formic acid is used as a mobile phase modifier; mechanistically, it suppresses the ionization of the carboxylic acid in the liquid phase (ensuring sharp peak shape on a C18 column) while facilitating deprotonation in the electrospray source via droplet evaporation dynamics.

  • GC-MS requires prior derivatization. Free carboxylic acids degrade and tail severely on GC columns. Converting the acid to a methyl ester using TMS-diazomethane neutralizes the polarity and increases volatility, preserving the strained ring structure[3].

  • Quantitative NMR (qNMR) is utilized for absolute purity assignment without requiring a primary reference standard, exploiting the unique shielding effects of the gem-dibromo group[4].

AnalyticalWorkflow Start 2-(2,2-Dibromocyclopropyl) acetic acid LCMS LC-MS (ESI-) Rapid Purity & Mass Start->LCMS Direct Injection NMR 1H/13C NMR Structural & qNMR Purity Start->NMR Dissolve in CDCl3 Deriv Derivatization (TMS-Diazomethane) Start->Deriv Esterification GCMS GC-MS (EI) Diastereomer Separation Deriv->GCMS Volatile Ester

Analytical workflow for 2-(2,2-Dibromocyclopropyl)acetic acid characterization.

Protocol 1: LC-MS (ESI-) Analysis

Objective: Rapid determination of chromatographic purity and mass confirmation. Self-Validating Mechanism: The natural isotopic abundance of the two bromine atoms creates a distinct 1:2:1 mass spectral signature (M : M+2 : M+4). The presence of this exact isotopic cluster at m/z 254.9, 256.9, and 258.9 [M-H]⁻ validates that the integrated peak is the target analyte and not a background isobaric interference.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LCMS-grade Acetonitrile/Water (50:50, v/v). Vortex for 30 seconds.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at 210 nm (bandwidth 4 nm); MS in Electrospray Negative (ESI-) mode.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Table 1: UPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
0.5955Isocratic
3.01090Linear
4.01090Hold
4.1955Re-equilibration

Protocol 2: GC-MS Analysis via Methyl Ester Derivatization

Objective: High-resolution separation of potential cis/trans diastereomers and volatile process impurities. Self-Validating Mechanism: The protocol includes 4-bromophenylacetic acid as an internal standard (IS). If the IS peak does not show complete conversion to its methyl ester, the derivatization is flagged as incomplete, preventing false-negative impurity reporting.

DerivPathway Acid Free Carboxylic Acid (High Polarity, Tailing) Ester Methyl Ester Derivative (Volatile, Sharp Peaks) Acid->Ester + Reagent Reagent TMS-Diazomethane (in MeOH/Toluene) Reagent->Ester GC GC-MS Analysis (EI Mode) Ester->GC Injection

Chemical derivatization pathway mitigating GC-MS peak tailing.

Step-by-Step Methodology:

  • Standard/Sample Prep: Weigh 5.0 mg of the analyte and 1.0 mg of IS into a 4 mL glass vial. Dissolve in 1.0 mL of Toluene:Methanol (4:1, v/v).

  • Derivatization: Dropwise, add 2.0 M TMS-diazomethane in hexanes until a persistent pale yellow color remains (indicating excess reagent). Stir at room temperature for 15 minutes.

  • Quenching: Add 10 µL of glacial acetic acid to destroy excess TMS-diazomethane (solution becomes colorless). Dilute to 2.0 mL with hexanes.

  • GC Injection: Inject 1.0 µL (Split ratio 20:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm).

  • MS Detection: Electron Impact (EI) at 70 eV. Scan range: 50–350 amu.

Table 2: GC Oven Temperature Program

Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-602.02.0
15.02000.011.3
30.02803.017.0

Protocol 3: Quantitative NMR (qNMR) and Structural Elucidation

Objective: Absolute purity determination and verification of the gem-dibromocyclopropyl architecture. Self-Validating Mechanism: To ensure absolute quantitation, the T1 relaxation time of the longest-relaxing proton is accounted for. A relaxation delay (D1) of 30 seconds is strictly enforced. This guarantees that all nuclei return to thermal equilibrium before the next pulse, validating the integration ratios.

Mechanistic Insight: The heavy bromine atoms exert a strong anisotropic and inductive effect. While they typically shield adjacent cis protons in the cyclopropyl ring, they significantly deshield the cyclopropyl carbons they are attached to[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-(2,2-dibromocyclopropyl)acetic acid and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity >99.9%) into an analytical vial using a microbalance.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (1H NMR): 400 MHz or higher, 30° pulse angle, acquisition time (AQ) = 4.0 s, relaxation delay (D1) = 30 s, number of scans (NS) = 32.

  • Purity Calculation: Compare the integrated area of the cyclopropyl methine proton against the olefinic protons of the Maleic Acid standard (δ 6.28 ppm).

Table 3: Diagnostic NMR Chemical Shifts (Predicted ranges in CDCl₃)

NucleusPositionChemical Shift (δ, ppm)MultiplicityCausality / Note
¹H-COOH10.5 - 11.5Broad singletAcidic proton, exchanges with D₂O.
¹H-CH₂- (Acetic)2.5 - 2.9MultipletDiastereotopic protons coupled to the ring.
¹HRing CH1.8 - 2.2MultipletShielded by the adjacent cyclopropyl environment.
¹HRing CH₂1.2 - 1.7MultipletDistinct cis and trans couplings to the methine.
¹³CC=O~176.0SingletCarboxylic acid carbonyl.
¹³CC-Br₂ (Ring)25.0 - 35.0SingletDeshielded by the two electronegative bromine atoms[4].

References

  • Sigma-Aldrich. "2-(2,2-dibromocyclopropyl)acetic acid | 700379-07-3".
  • Hou, D., et al. "Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines".
  • Morissette, M.-F., et al. "Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography". Journal of Pharmaceutical and Biomedical Analysis, 2018.
  • Tandon, M., et al. "Synthesis, separation, and absolute configuration of the two 5-(2,2-dibromocyclopropyl) and four 5-(2-bromocyclopropyl) diastereomers of 2'-deoxyuridine". Canadian Journal of Chemistry, 1989.

Sources

Application

Application Notes and Protocols: Advanced Purification of 2-(2,2-Dibromocyclopropyl)acetic Acid

Scientific Context and Rationale The cyclopropyl ring is a highly valued structural motif in medicinal chemistry, frequently utilized as a rigid bioisostere for aliphatic chains or phenyl rings to improve the pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

The cyclopropyl ring is a highly valued structural motif in medicinal chemistry, frequently utilized as a rigid bioisostere for aliphatic chains or phenyl rings to improve the pharmacokinetic profiles of drug candidates. Specifically, 2-(2,2-dibromocyclopropyl)acetic acid (CAS: 700379-07-3) serves as a critical halogenated building block.

The synthesis of this compound is typically achieved via the addition of dibromocarbene (generated in situ from bromoform and a strong base) to 3-butenoic acid (vinylacetic acid) under Makosza phase-transfer catalysis (PTC) conditions [1]. While this methodology is highly efficient for generating the dibromocyclopropyl motif [2], the resulting crude reaction mixture presents a complex purification challenge. It is heavily contaminated with unreacted bromoform, phase-transfer catalysts (e.g., benzyltriethylammonium chloride, TEBAC), and non-polar polymeric carbene side-products.

Because traditional distillation is unsuitable due to the thermal sensitivity of the dibromocyclopropyl group, purification must rely on orthogonal liquid-liquid extraction techniques exploiting the ionizable carboxylic acid group [3], followed by specialized chromatographic polishing.

Physicochemical Properties & Purification Strategy

To design a self-validating purification system, we must first analyze the physical properties of the target molecule. The presence of the carboxylic acid allows for pH-driven phase switching, while the dibromocyclopropyl group imparts significant lipophilicity.

Table 1: Physicochemical Profile of 2-(2,2-Dibromocyclopropyl)acetic Acid
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 257.91 g/mol Aids in mass spectrometry (MS) tracking during LC-MS QC.
Formula C₅H₆Br₂O₂High bromine content provides distinct isotopic patterns (M, M+2, M+4) in MS.
pKa ~4.5 – 4.8Target is deprotonated (water-soluble) at pH > 8, and protonated (organic-soluble) at pH < 3.
Thermal Stability ModerateAvoid rotary evaporation temperatures >40 °C to prevent thermally induced ring-opening or decarboxylation.
Toxicity Corrosive / IrritantHandle as a haloacetic acid analog; requires strict PPE and fume hood use [4].

Experimental Workflow and Logical Relationships

The purification workflow relies on a fundamental acid-base extraction cycle, followed by normal-phase chromatography. The logical progression of phase-switching ensures that neutral organic impurities are permanently partitioned away from the target active pharmaceutical ingredient (API) building block.

PurificationWorkflow Crude Crude Reaction Mixture (Target Acid + Bromoform + PTC) Basification 1. Basification (NaOH, pH > 10) Converts to Water-Soluble Salt Crude->Basification PhaseSep1 Phase Separation Basification->PhaseSep1 OrgWaste1 Organic Phase (Waste) Neutral Impurities PhaseSep1->OrgWaste1 Discard AqPhase1 Aqueous Phase (Intermediate) Sodium Carboxylate PhaseSep1->AqPhase1 Retain Acidification 2. Acidification (HCl, pH ~2) Protonates to Lipophilic Acid AqPhase1->Acidification Extraction 3. Extraction (Ethyl Acetate) Transfers Acid to Organic Phase Acidification->Extraction PhaseSep2 Phase Separation Extraction->PhaseSep2 AqWaste2 Aqueous Phase (Waste) Inorganic Salts PhaseSep2->AqWaste2 Discard OrgPhase2 Organic Phase (Product) Target Acid in EtOAc PhaseSep2->OrgPhase2 Retain Polishing 4. Silica Chromatography (Hexane/EtOAc + 1% AcOH) OrgPhase2->Polishing PureProduct Pure 2-(2,2-Dibromocyclopropyl)acetic acid Polishing->PureProduct

Workflow for the orthogonal purification of 2-(2,2-Dibromocyclopropyl)acetic acid.

Detailed Experimental Protocols

Protocol A: Primary Purification via Orthogonal Acid-Base Extraction

This protocol isolates the target carboxylic acid from the bulk of the reaction matrix.

Step-by-Step Methodology:

  • Quenching and Basification: Transfer the crude reaction mixture (typically in dichloromethane or ether) to a separatory funnel. Add an equal volume of cold 1.0 M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Collect the aqueous layer (top layer if using DCM, bottom layer if using ether) in a clean Erlenmeyer flask.

  • Organic Washing: Return the aqueous layer to the separatory funnel and wash with two additional portions of dichloromethane (DCM). Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add concentrated HCl (37%) dropwise while stirring until the pH reaches ~2.0.

  • Product Extraction: Transfer the acidified aqueous layer back to the separatory funnel. Extract three times with ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the EtOAc extracts, wash once with saturated brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 35 °C.

Causality & Expert Insight: Why wash the aqueous layer with DCM in Step 3? The PTC (e.g., TEBAC) used in the synthesis acts as a surfactant, often causing stubborn emulsions. Washing the basic aqueous layer with DCM strips away unreacted bromoform, degraded PTC, and neutral carbene polymers. Why keep the temperature below 35 °C during evaporation? Dibromocyclopropanes are generally stable, but in the presence of trace acids and heat, they can undergo electrocyclic ring-opening to yield brominated dienes.

In-Process Quality Control (QC): To validate the system, spot the basic aqueous layer (Step 2) and the acidified organic extract (Step 5) on a TLC plate. The basic aqueous layer should show no migration of the product (it remains at the baseline as a salt), while the EtOAc extract should show a distinct spot (Rf ~0.3 in 7:3 Hexane:EtOAc with 1% AcOH) corresponding to the free acid.

Protocol B: Secondary Purification via Silica Gel Chromatography (Polishing)

Even after acid-base extraction, trace amounts of structurally related acidic byproducts may remain. Normal-phase chromatography is required for high-purity applications.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a solvent system of 80:20 Hexane:Ethyl Acetate containing 1% glacial acetic acid (v/v).

  • Sample Loading: Dissolve the crude acid from Protocol A in a minimum amount of the eluent and carefully load it onto the silica bed.

  • Elution: Elute the column using an isocratic flow of the 80:20 Hexane:EtOAc + 1% AcOH mixture. Collect fractions in test tubes.

  • Analysis and Pooling: Analyze fractions via TLC (visualized with KMnO₄ stain, which oxidizes the cyclopropyl ring and any trace alkenes). Pool fractions containing the pure product.

  • Solvent Removal: Evaporate the pooled fractions under reduced pressure. To remove residual acetic acid, co-evaporate twice with toluene, followed by drying under high vacuum (0.1 mbar) for 12 hours.

Causality & Expert Insight: Why add 1% acetic acid to the eluent? Carboxylic acids hydrogen-bond strongly with the silanol groups on the silica gel stationary phase, causing severe peak tailing and loss of resolution. The addition of 1% acetic acid suppresses the ionization of the target 2-(2,2-dibromocyclopropyl)acetic acid, maintaining it in its protonated, less polar state, which ensures sharp, symmetrical elution bands.

In-Process Quality Control (QC): Verify the removal of acetic acid by ¹H NMR. The characteristic singlet of acetic acid at ~2.10 ppm should be completely absent, leaving only the complex multiplets of the cyclopropyl protons (typically between 1.5–2.5 ppm) and the methylene protons adjacent to the carbonyl.

Quantitative Data Summarization

The table below summarizes the expected metrics across the purification workflow, providing a benchmark for process validation.

Table 2: Purification Metrics and Impurity Clearance
Purification StageExpected Yield RecoveryExpected Purity (HPLC-UV)Primary Impurities Cleared
Crude Mixture N/A (Baseline)30 – 45%N/A
Post Acid-Base Extraction 85 – 90%80 – 85%Bromoform, TEBAC, Carbene polymers, Neutral organics
Post Silica Chromatography 70 – 75%> 98%Acidic byproducts, Ring-opened isomers, Trace color bodies
Post High-Vacuum Drying > 99% (of polished mass)> 99%Residual solvents (EtOAc, Toluene, Acetic Acid)

References

  • Østby, R. B., Didriksen, T., Antonsen, S. G., Nicolaisen, S. S., & Stenstrøm, Y. (2020). "Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry." Molecules.[Link]

  • Sainsbury, T., et al. (2016). "Dibromocarbene Functionalization of Boron Nitride Nanosheets: Toward Band Gap Manipulation and Nanocomposite Applications." Chemistry of Materials.[Link]

  • De Dietrich Process Systems. "Recovery of Acetic Acid." De Dietrich Process Systems Technical Documentation.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115266, Dibromochloroacetic acid." PubChem.[Link]

Method

Application Note: 2-(2,2-Dibromocyclopropyl)acetic Acid as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from flat, two-dimensional (2D) aromatic systems or highly flexible linear aliphatic chains. 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) has emerged as a highly valuable, three-dimensional (3D) building block. It combines two critical features: a carboxylic acid moiety that serves as an ideal synthetic handle for amidation or esterification, and a gem-dibromocyclopropyl ring that can either be retained for conformational locking or utilized as a reactive center for complex skeletal rearrangements.

This application note details the dual utility of 2-(2,2-dibromocyclopropyl)acetic acid in drug discovery:

  • As a Structural Motif: Utilizing the cyclopropyl ring to restrict the bioactive conformation of flexible pharmacophores and enhance metabolic stability[1][2].

  • As a Synthetic Precursor: Exploiting the gem-dibromo moiety for transition-metal-catalyzed cross-coupling or electrocyclic ring expansions to access novel chemical space[3][4].

Pharmacological Impact: Conformational Restriction & Metabolic Shielding

The incorporation of a cyclopropyl ring into an aliphatic chain is a validated strategy to "lock" a molecule into its bioactive conformation[2]. When a linear acetic acid derivative is replaced with a 2-(2,2-dibromocyclopropyl)acetic acid derivative, the number of rotatable bonds is significantly reduced.

Thermodynamically, this pre-organization decreases the entropic penalty (


) incurred upon binding to the target receptor. This strategy has been successfully employed in the development of highly selective Free Fatty Acid Receptor 2 (FFA2) agonists[5] and nanomolar inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)[1]. Furthermore, the rigid 

-rich core and the steric bulk of the geminal halogens effectively shield the

- and

-carbons from cytochrome P450-mediated oxidation and

-oxidation pathways, prolonging the compound's systemic half-life.

G A Linear Aliphatic Chain (High Entropy, Flexible) B Cyclopropyl Incorporation (via 2-(2,2-Dibromocyclopropyl)acetic acid) A->B C Conformationally Restricted Analog (Pre-organized Ground State) B->C D Decreased Entropic Penalty Upon Target Binding C->D E Enhanced Metabolic Stability (Resistance to beta-oxidation) C->E F Increased Target Affinity & Selectivity D->F E->F

Fig 1. Physicochemical and pharmacological impact of cyclopropyl conformational restriction.

Quantitative Data Summary

The table below summarizes the typical physicochemical shifts observed when transitioning from a linear aliphatic acid to a dibromocyclopropyl analog during hit-to-lead optimization.

PropertyLinear Acetic Acid Derivative2-(2,2-Dibromocyclopropyl)acetic Acid DerivativePharmacological Impact
Rotatable Bonds High (Highly flexible)Low (Rigid

core)
Decreased entropic penalty upon binding (

)
Lipophilicity (cLogP) BaselineIncreased (+ ~1.0 - 1.5 units)Enhanced membrane permeability and target affinity
Metabolic Stability Susceptible to

-oxidation
Resistant to aliphatic oxidationProlonged half-life (

) and systemic exposure
3D Vector Projection Linear, 1-DimensionalDistinct angular trajectory (3D)Access to novel lipophilic binding pockets

Synthetic Workflows & Experimental Protocols

When the gem-dibromocyclopropyl group is used as a reactive intermediate, it unlocks powerful methodologies such as the Doering-Moore-Skattebøl rearrangement[4] and enantioconvergent radical cross-coupling[3].

Note: In all protocols below, the carboxylic acid moiety of 2-(2,2-dibromocyclopropyl)acetic acid must first be protected (e.g., as a methyl ester or amide) to prevent the acidic proton from quenching organometallic reagents or poisoning catalysts.

Protocol A: Doering-Moore-Skattebøl Rearrangement to Allenes

This protocol describes the conversion of the gem-dibromocyclopropyl moiety into a highly reactive allene, which can be trapped or utilized for subsequent cyclizations.

Causality & Mechanism: The addition of Methyllithium (MeLi) at cryogenic temperatures initiates a rapid lithium-halogen exchange. The low temperature (-78 °C) is critical to stabilize the resulting highly reactive lithium carbenoid and prevent premature intermolecular side reactions. Upon gradual warming, the carbenoid undergoes an


-elimination and electrocyclic ring opening, driven by the release of cyclopropane ring strain, yielding the allene[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of methyl 2-(2,2-dibromocyclopropyl)acetate in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add 1.1 equivalents of Methyllithium (1.6 M in diethyl ether) via syringe over 10 minutes. Crucial: Maintain the internal temperature below -70 °C during addition to prevent dimerization.

  • Rearrangement: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: Analyze the crude product via IR spectroscopy. The success of the rearrangement is immediately confirmed by the appearance of a strong, characteristic asymmetric stretching band at ~1950 cm⁻¹ (allene

    
    ), and the disappearance of the dibromo-isotope pattern (M, M+2, M+4 in a 1:2:1 ratio) in GC-MS.
    

G A gem-Dibromocyclopropane Precursor B Li-Halogen Exchange (MeLi, -78°C) A->B C Lithium Carbenoid Intermediate B->C D Electrocyclic Ring Opening C->D E Allene / Expanded Ring Scaffold D->E

Fig 2. Mechanistic pathway of the Doering-Moore-Skattebøl rearrangement.

Protocol B: Enantioconvergent Radical Cross-Coupling

Recent advances in transition-metal catalysis allow for the direct, enantioconvergent cross-coupling of racemic cyclopropyl halides with terminal alkynes to generate chiral, enantioenriched cyclopropanes[3].

Causality & Mechanism: Highly reactive cyclopropyl radicals typically suffer from poor chemoselectivity and undergo undesired Hydrogen Atom Transfer (HAT). By utilizing hard chiral N,N,N-ligands in combination with Cu(II) salts, the redox state of the copper catalyst is tuned. This elevates the concentration of active Cu(II) species, making the desired radical cross-coupling kinetically outcompete background side reactions[3].

Step-by-Step Methodology:

  • Setup: In a glovebox, charge an oven-dried vial with

    
     (10 mol%), the selected chiral N,N,N-ligand (12 mol%), and 
    
    
    
    (2.0 equiv).
  • Reagent Addition: Add 1.0 mmol of the 2-(2,2-dibromocyclopropyl)acetic acid derivative (e.g., amide) and 1.5 mmol of the terminal alkyne.

  • Solvent: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M concentration).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 40 °C for 24 hours.

  • Workup: Dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove the copper catalyst and inorganic salts, and concentrate the filtrate.

  • Self-Validation: Purify via flash column chromatography. The enantiomeric excess (e.e.) of the resulting chiral alkynyl cyclopropane must be validated using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

References

  • [1] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [2] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. URL:

  • [5] Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists. PMC - NIH. URL:

  • [3] Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. DICP. URL:

  • [4] Divergent synthesis of 2-C-branched pyranosides and oxepines from 1,2-gem-dibromocyclopropyl carbohydrates. UQ eSpace - The University of Queensland. URL:

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 2-(2,2-Dibromocyclopropyl)acetic acid

Document ID: ANP-DBCAA-2026-01 Disclaimer Introduction: Understanding the Compound 2-(2,2-Dibromocyclopropyl)acetic acid is a specialized organic compound featuring a strained three-membered cyclopropane ring substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-DBCAA-2026-01

Disclaimer

Introduction: Understanding the Compound

2-(2,2-Dibromocyclopropyl)acetic acid is a specialized organic compound featuring a strained three-membered cyclopropane ring substituted with two bromine atoms on the same carbon (a gem-dibromo group) and an acetic acid moiety. This unique combination of functional groups dictates its potential reactivity and hazards. The carboxylic acid group confers corrosive properties, while the dibromocyclopropane ring may be susceptible to thermal degradation or reaction with certain reagents.[1][3] Cyclopropane rings are integral to numerous pharmaceuticals, enhancing their potency and metabolic properties.[7][8] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Based on its structural components, 2-(2,2-Dibromocyclopropyl)acetic acid is presumed to present the following hazards:

  • Corrosive: Like other carboxylic acids, it is expected to be corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[6][9] Inhalation of dust or aerosols may lead to irritation or damage to the respiratory system.[10]

  • Reactivity: The gem-dibromo moiety is a site of potential reactivity, particularly with strong bases and nucleophiles.[1] The strained cyclopropane ring may undergo thermal rearrangement or decomposition, especially at elevated temperatures.[3][5] Some unstable cyclopropane carboxylic acids have been reported to decompose exothermically.[11]

  • Toxicity: While specific toxicological data is unavailable, it should be handled as a potentially toxic substance. Harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Environmental Hazard: The environmental impact is unknown. It should be prevented from entering drains or waterways.

Risk Assessment Workflow

A thorough risk assessment should be conducted before handling this compound. The following diagram outlines a logical workflow for this process.

risk_assessment cluster_planning Planning Phase cluster_control Control Measures cluster_emergency Emergency Preparedness cluster_review Final Review start Identify Experimental Procedure Involving 2-(2,2-Dibromocyclopropyl)acetic acid hazards Review Potential Hazards: - Corrosivity (Acid) - Reactivity (Dibromocyclopropane) - Potential Toxicity start->hazards exposure Assess Exposure Potential: - Inhalation (dust/aerosol) - Dermal Contact - Ingestion - Eye Contact hazards->exposure controls Determine Control Measures exposure->controls ppe Select Personal Protective Equipment (PPE) - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron controls->ppe engineering Implement Engineering Controls - Chemical Fume Hood - Ventilated Enclosure for Weighing controls->engineering admin Establish Administrative Controls - SOPs - Designated Work Area - Training controls->admin spill Prepare Spill Kit - Acid Neutralizer - Absorbent Material admin->spill first_aid Locate Emergency Equipment - Safety Shower - Eyewash Station admin->first_aid review Review and Approve Protocol spill->review first_aid->review proceed Proceed with Experiment review->proceed

Caption: Risk assessment workflow for handling 2-(2,2-Dibromocyclopropyl)acetic acid.

Personal Protective Equipment (PPE)

Due to the corrosive nature of the compound, the following minimum PPE must be worn at all times.[10][12]

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive material to the eyes and face.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and chemical burns. Gloves should be inspected before use and changed immediately if contaminated.[2][13]
Body Protection Chemical-resistant lab coat or apron.Protects against spills and splashes on clothing and skin.[2]
Footwear Closed-toe shoes.Prevents injury from spills.
Respiratory Protection Not generally required if handled within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors/dust should be used based on an institutional risk assessment.[2]Protects against inhalation of the corrosive and potentially toxic compound.

Engineering Controls

Proper engineering controls are critical to minimize exposure.

  • Chemical Fume Hood: All manipulations of 2-(2,2-Dibromocyclopropyl)acetic acid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[14] This contains any dust, vapors, or aerosols and protects the user from inhalation.

  • Ventilated Enclosure: For weighing analytical quantities, a ventilated balance enclosure is recommended to prevent contamination of the laboratory and inhalation of fine particles.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of where the compound is handled.

Handling Protocols

Adherence to strict handling protocols is essential for safety.

Weighing Protocol (Solid)
  • Preparation: Don all required PPE. Designate a specific area within a chemical fume hood or a ventilated enclosure for weighing.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the required amount of 2-(2,2-Dibromocyclopropyl)acetic acid from the storage container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Seal: Tightly close the primary storage container immediately after dispensing.

  • Clean-up: Decontaminate the spatula and the weighing area with an appropriate cleaning agent (e.g., 70% ethanol) followed by water. Dispose of contaminated wipes as hazardous waste.

Dissolution Protocol
  • Preparation: In a chemical fume hood, place a suitable flask containing the chosen solvent on a stir plate.

  • Addition: Slowly and carefully add the weighed 2-(2,2-Dibromocyclopropyl)acetic acid to the solvent while stirring.

  • Mixing: Stir the mixture until the solid is fully dissolved. Avoid heating unless the experimental protocol specifically requires it, due to the potential for thermal decomposition.[3][5] If heating is necessary, use a well-controlled heating mantle and monitor the reaction closely.

  • Transfer: Use a funnel or pipette to transfer the solution as needed, ensuring all transfers are performed within the fume hood.

Storage Guidelines

The proper storage of 2-(2,2-Dibromocyclopropyl)acetic acid is crucial for maintaining its integrity and ensuring laboratory safety.

Storage Decision-Making Process

storage_decision cluster_short Short-Term Storage cluster_long Long-Term Storage cluster_location Storage Location start Compound Received storage_duration Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long short_conditions Store in a cool, dry, dark place. Refrigerator (2-8°C) is recommended. Ensure container is tightly sealed. short_term->short_conditions long_conditions Store in a freezer (-20°C). Consider storing under an inert atmosphere (e.g., Argon). Use a container with a high-integrity seal. long_term->long_conditions cabinet Store in a designated, ventilated corrosive/acid storage cabinet. short_conditions->cabinet long_conditions->cabinet segregation Segregate from: - Bases - Oxidizing Agents - Reactive Metals - Flammable Solvents cabinet->segregation end_node Properly Stored segregation->end_node

Caption: Decision-making process for the storage of 2-(2,2-Dibromocyclopropyl)acetic acid.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Short-Term: 2-8°C (Refrigerator).[2]Long-Term: -20°C (Freezer).[11]Low temperatures slow down potential degradation pathways of the strained and halogenated cyclopropane ring.[5]
Atmosphere Tightly sealed container. For long-term storage, consider backfilling the container with an inert gas (e.g., argon or nitrogen).Protects from moisture, which can react with the acid, and from oxygen, which may promote degradation of the cyclopropane ring.[5]
Location Store in a designated and ventilated cabinet for corrosive materials.Prevents accidental contact and contains any potential leaks or fumes.
Incompatible Materials Segregate from the following: - Bases: (e.g., sodium hydroxide, amines)[1] - Oxidizing Agents: (e.g., nitric acid, peroxides) - Reactive Metals: (e.g., sodium, potassium, zinc) - Flammable Solvents Prevents violent reactions, generation of toxic or flammable gases, and potential explosions.
Container Use the original manufacturer's container. If transferring, use a clean, dry, and appropriately labeled container made of a material compatible with corrosive organic acids (e.g., glass with a PTFE-lined cap).Ensures container integrity and proper identification of the substance.

Spill and Waste Management

Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Neutralize & Absorb: For small spills, cover with a neutralizing agent for acids (e.g., sodium bicarbonate) and then absorb the mixture with an inert material like vermiculite or sand.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.

Waste Disposal

All waste containing 2-(2,2-Dibromocyclopropyl)acetic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[12] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • Sydnes, L. K., & Skare, S. (1984). Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium. Canadian Journal of Chemistry, 62(10), 2073–2078. [Link]

  • West Liberty University. (2009). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

  • Premier Medical. (n.d.). Safety Data Sheet. [Link]

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • Rubin, M., et al. (2003). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Letters, 5(26), 5075–5077. [Link]

  • Ingredi. (2021). Acetic Acid SAFETY DATA SHEET. [Link]

  • CPAchem. (2022). Dibromoacetic acid Safety data sheet. [Link]

  • Kleveland, K., et al. (2018). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 23(10), 2636. [Link]

  • Moore, W. R., et al. (1963). Reactions of the Dibromocarbene Adducts of Bicyclo[2.2.1]heptene and Bicyclo[2.2.1]heptadiene. The Journal of Organic Chemistry, 28(6), 1504–1509. [Link]

  • Satkar, Y., et al. (2018). Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. ResearchGate. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • Wikipedia. (n.d.). Acetic acid. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetic acid (ethanoic acid). [Link]

  • PubChem. (n.d.). 2-(2-Phenylpropoxy)acetic acid. [Link]

  • Xu, P., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 252–282. [Link]

  • University of Kentucky. (n.d.). Corrosives. Research Safety. [Link]

  • University of St Andrews. (n.d.). Safety Precautions for Corrosive Substances. [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Invent Penn State. (n.d.). New Method of Synthesis for Cyclopropanes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"side reactions in 2-(2,2-Dibromocyclopropyl)acetic acid synthesis"

The following guide is structured as a Technical Support Center resource. It is designed for immediate application in a laboratory setting, bypassing generic introductions to focus on high-value troubleshooting and mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed for immediate application in a laboratory setting, bypassing generic introductions to focus on high-value troubleshooting and mechanistic rectification.[1]

Topic: Troubleshooting Side Reactions in 2-(2,2-Dibromocyclopropyl)acetic acid Synthesis Ticket ID: CHEM-SUP-8821 Escalation Level: Senior Application Scientist[1]

Executive Summary & Core Chemistry

The synthesis of 2-(2,2-dibromocyclopropyl)acetic acid is deceptively simple on paper but notoriously difficult to scale due to the "Makosza Condition" paradox: you need a strong base to generate the carbene, but that same base can solubilize your substrate into the wrong phase or hydrolyze your reagent.

The primary route involves the addition of dibromocarbene (:CBr₂) to a vinylacetic acid derivative. The critical failure point for most researchers is attempting this on the free acid.

The Golden Rule: Never cyclopropanate the free acid. Always use the ester (e.g., Methyl 3-butenoate) and hydrolyze post-cyclopropanation.[1]

Module 1: The "No Reaction" & Low Yield Crisis

User Report: "I am using 3-butenoic acid, bromoform, 50% NaOH, and TEBA. The mixture turns black, but I recover mostly starting material."

Diagnosis: Phase Sequestration

This is the most common error.[1] The Makosza reaction relies on Phase Transfer Catalysis (PTC) .[2][3][4]

  • The Trap: NaOH converts 3-butenoic acid into sodium 3-butenoate (a salt).[1]

  • The Failure: This salt dissolves in the aqueous phase.[1]

  • The mismatch: Dibromocarbene is generated at the interface and migrates into the organic phase (bromoform/DCM).

  • Result: The carbene and the alkene never meet. The carbene reacts with water (hydrolysis) instead of the alkene.

Corrective Workflow

You must mask the polarity of the carboxylic acid.

Phase_Logic Start Starting Material: 3-Butenoic Acid Decision Direct Cyclopropanation? Start->Decision Path_Fail Route A: Free Acid Decision->Path_Fail Yes Path_Success Route B: Esterification Decision->Path_Success No (Recommended) Result_Fail Forms Na-Salt (Aqueous Phase) Carbene is in Organic Phase NO REACTION Path_Fail->Result_Fail Step_Est Convert to Methyl Ester Path_Success->Step_Est Step_Cyc Cyclopropanation (:CBr2) Step_Est->Step_Cyc Step_Hyd Controlled Hydrolysis Step_Cyc->Step_Hyd

Figure 1: Decision tree illustrating the necessity of esterification to ensure phase compatibility between the alkene and the lipophilic carbene.

Module 2: The "Black Tar" & Exotherm Issues

User Report: "The reaction exotherms violently and the product is a thick, dark tar that is impossible to purify."

Diagnosis: Carbene Hydrolysis & Polymerization

The dark color is not your product; it is a mix of polymerized alkene and decomposed bromoform.

  • Side Reaction A (Carbene Hydrolysis):

    
    .[1] This is highly exothermic.[1] If stirring is poor, the carbene concentration spikes at the interface, reacting with water instead of the alkene.
    
  • Side Reaction B (Polymerization): If the carbene addition is too slow, the base can cause the alkene (methyl 3-butenoate) to isomerize to the conjugated ester (methyl crotonate), which polymerizes or fails to react (electron-deficient alkenes react poorly with electrophilic carbenes).

Protocol Adjustment Parameters
ParameterStandard (Risky)Optimized (Safe)Reason
Temperature Reflux / >40°C0°C to 10°C Stabilizes :CBr₂; reduces hydrolysis rate.
Stirring Magnetic Stir barOverhead Impeller (>800 RPM) Maximizes interfacial area for mass transfer.[1]
Addition All-in-oneDropwise Base Controls exotherm; prevents "runaway" hydrolysis.[1]
Catalyst TBAB (Hygroscopic)TEBA (Benzyltriethylammonium Cl) TEBA is more lipophilic and efficient for carbenes.

Module 3: Product Instability & Ring Opening

User Report: "I isolated the ester, but during hydrolysis/distillation, the NMR shows the disappearance of the cyclopropane protons."

Diagnosis: Thermal & Solvolytic Ring Opening

Gem-dibromocyclopropanes are strained.[1] While generally stable, the 2-acetic acid side chain creates a risk of Neighboring Group Participation (NGP) or simple thermal degradation.[1]

The Mechanism of Failure: Under high heat (distillation) or strong acidic workup, the cyclopropane ring can undergo electrocyclic ring opening, often facilitated by the loss of a bromide ion. This leads to the formation of allylic bromides or lactones.

The "Skattebøl" Danger Zone: If you attempt to purify the intermediate using high-vacuum distillation at temperatures >80°C, you risk rearranging the skeleton.

Troubleshooting Steps
  • Avoid Distillation: The dibromo-ester has a high boiling point.[1] Distillation often degrades it.[1] Use Column Chromatography (Silica gel, Hexane/EtOAc).[1]

  • Hydrolysis Condition: Do not use harsh acid reflux. Use LiOH in THF/Water at room temperature. LiOH is milder than NaOH and prevents ring attack.[1]

  • Workup: Acidify carefully to pH 3-4 with cold 1M HCl. Do not go to pH 1, as strong acid can open the ring.[1]

Side_Reactions Substrate Gem-Dibromo Product Heat Heat (>100°C) Substrate->Heat Silver Ag+ / Lewis Acid Substrate->Silver RingOpen Ring Opening (Allylic Cation) Heat->RingOpen Silver->RingOpen Rearrange Bromo-diene (Rearrangement) RingOpen->Rearrange Loss of HBr

Figure 2: Thermal and chemical sensitivity pathways.[1] High heat triggers electrocyclic ring opening, destroying the gem-dibromo motif.[1]

Validated Synthesis Protocol (The "Fix")

Objective: Synthesis of 2-(2,2-dibromocyclopropyl)acetic acid via Methyl 3-butenoate.

Reagents:

  • Methyl 3-butenoate (1.0 eq)[1]

  • Bromoform (2.0 eq)

  • TEBA (Triethylbenzylammonium chloride) (0.02 eq)

  • NaOH (50% aqueous solution) (4.0 eq)

  • Dichloromethane (Solvent)[5]

Step-by-Step:

  • Preparation: Dissolve Methyl 3-butenoate, Bromoform, and TEBA in Dichloromethane. Cool to 0°C .[1]

  • Carbene Generation: Add the 50% NaOH solution dropwise over 30 minutes while stirring vigorously (mechanical stirring preferred).

    • Why? Keeps the exotherm low and prevents carbene hydrolysis from overtaking cyclopropanation.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-24 hours. Monitor by TLC (stain with KMnO4; alkene disappears).[1]

  • Quench: Pour mixture into ice water. Separate phases. Extract aqueous phase with DCM.[1]

  • Purification (Critical): Wash organic layer with dilute HCl (0.1M), then brine. Dry over MgSO4.[1] Evaporate solvent at <40°C.

    • Note: If the residue is black, filter through a short plug of silica gel using Hexane/EtOAc (9:1) to remove tars before attempting any further purification.[1]

  • Hydrolysis: Dissolve the clean ester in THF/Water (3:1). Add LiOH (2.0 eq).[1] Stir at RT until TLC shows conversion to acid.

  • Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

References

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1][3][4] Tetrahedron Letters, 10(53), 4659–4662.[1] Link

    • Foundational text on the Makosza condition (PTC).[3][4]

  • Fedoryński, M. (2006).[1] Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(4), 1099–1132.[1] Link

    • Comprehensive review covering side reactions and stability of gem-dihalocyclopropanes.
  • Banwell, M. G., & Reum, M. E. (1984).[1] Gem-dibromocyclopropanes in synthesis. Advances in Strain in Organic Chemistry, 1, 19-64.[1]

    • Discusses the electrocyclic ring opening and thermal instability issues.
  • Dehmlow, E. V. (1974).[1] Phase-transfer catalyzed two-phase reactions in preparative organic chemistry.[1][4] Angewandte Chemie International Edition, 13(3), 170-179.[1] Link

    • Mechanistic details on carbene hydrolysis vs. addition competition.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2,2-Dibromocyclopropyl)acetic Acid Purification

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 2-(2,2-dibromocyclopropyl)acetic acid fol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 2-(2,2-dibromocyclopropyl)acetic acid following a dibromocarbene addition to 3-butenoic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the mechanistic causality behind common purification failures and providing self-validating workflows to ensure high-purity recovery.

I. Frequently Asked Questions (Troubleshooting)

Q1: During the concentration of my crude reaction mixture, the solution turns dark brown, and my NMR shows a complex mixture of alkene byproducts instead of the cyclopropane. What went wrong?

Causality: You are likely exceeding the thermal threshold of the molecule during rotary evaporation or attempting a vacuum distillation. gem-Dibromocyclopropanes are highly strained and thermally labile. Under thermal stress, they undergo a concerted, disrotatory, electrocyclic ring opening at the C2-C3 bond, followed by the ionization of a carbon-halogen bond to form an allylic cation[1]. This intermediate rapidly eliminates a proton to form conjugated dienes or reacts with residual nucleophiles. Solution:

  • Maintain rotary evaporator water bath temperatures strictly below 35°C .

  • Never attempt to purify this intermediate via elevated-temperature vacuum distillation. Rely exclusively on acid-base extraction and chromatography.

Q2: My NMR spectrum shows persistent aliphatic peaks (e.g., ~1.0, 1.4, 1.6, and 3.2 ppm). I cannot get rid of the phase-transfer catalyst (e.g., TBAB or TEBAC). How do I remove it?

Causality: The standard Makosza reaction utilizes a haloform, 50% aqueous NaOH, and a quaternary ammonium phase-transfer catalyst (PTC)[2]. Because your product is a carboxylic acid, it becomes deprotonated in the basic medium, acting as a weak surfactant. This creates stable micro-emulsions that cause the amphiphilic PTC to co-extract into the organic phase alongside your product. Solution: Implement a rigorous, multi-stage acid-base partitioning workflow. By converting the product to its sodium salt (using 10% NaHCO3), it is forced into the aqueous phase. Crucially, you must wash this aqueous phase multiple times with a non-polar solvent (like diethyl ether) before acidification. The PTC partitions into the ether, leaving the pure carboxylate behind.

Q3: During column chromatography, the product streaks across the entire TLC plate, and I get overlapping fractions with unreacted 3-butenoic acid. How can I achieve baseline separation?

Causality: Carboxylic acids strongly hydrogen-bond with the free silanol groups (-SiOH) on the stationary phase of standard silica gel. This continuous binding and unbinding leads to severe peak tailing. Furthermore, unreacted 3-butenoic acid[3] and 2-(2,2-dibromocyclopropyl)acetic acid share similar polarities. Solution: Add 1% v/v glacial acetic acid to your chromatographic eluent (e.g., Hexane:EtOAc 80:20 + 1% AcOH). The volatile acetic acid competitively binds to the active silanol sites and suppresses the ionization of your target molecule, ensuring it travels as a tight, well-defined band.

II. Purification Strategy & Logic

The optimal purification strategy relies on exploiting the ionizable nature of the carboxylic acid group while mitigating the thermal instability of the cyclopropane ring.

PurificationWorkflow Start Crude Makosza Reaction Mixture (Product, TBAB, CHBr3, 3-Butenoic Acid) Water Dilute with H2O & Extract with DCM Start->Water Org1 DCM Phase (Acids, CHBr3, TBAB) Water->Org1 Base Extract with 10% NaHCO3 (aq) Monitor pH > 8 Org1->Base Aq1 Aqueous Phase (Sodium Carboxylates, some TBAB) Base->Aq1 Deprotonation Wash Wash Aq. Phase 3x with Et2O (Removes TBAB & Organics) Aq1->Wash Acidify Acidify to pH 2 with 2M HCl (Protonates Carboxylates) Wash->Acidify Ext2 Extract 3x with EtOAc Acidify->Ext2 Precipitation Org2 EtOAc Phase (Enriched Product + 3-Butenoic Acid) Ext2->Org2 Chroma Silica Chromatography (Hexane:EtOAc + 1% AcOH) Org2->Chroma Pure Pure 2-(2,2-Dibromocyclopropyl)acetic acid (>98% Purity) Chroma->Pure

Workflow for the acid-base purification of 2-(2,2-dibromocyclopropyl)acetic acid.

Quantitative Comparison of Purification Methods
Purification MethodTypical Yield Recovery (%)Purity (1H NMR)PTC Removal EfficiencyScalability
Direct Vacuum Distillation < 20%Low (Decomposition)PoorPoor
Direct Column Chromatography 65 - 75%> 95%Moderate (PTC tails)Moderate
Acid-Base Ext. + Chromatography 80 - 85%> 98%ExcellentHigh
Acid-Base Ext. + Recrystallization 60 - 70%> 99%ExcellentHigh

III. Self-Validating Experimental Protocol

This protocol integrates real-time analytical checkpoints to ensure the physical state of the molecule is controlled at every step.

Phase 1: Quenching and Initial Extraction

  • Dilute the crude biphasic reaction mixture with distilled water (2 mL per 1 mmol of starting material).

  • Extract the mixture with Dichloromethane (DCM) (3 × 15 mL).

    • Self-Validation Checkpoint: Test the remaining aqueous layer with pH paper. It should register as highly basic (pH > 12) due to the strong NaOH used in the carbene generation. Discard this aqueous layer.

Phase 2: Acid-Base Partitioning (Target Isolation) 3. Combine the organic DCM layers and extract with 10% w/v aqueous NaHCO₃ (3 × 15 mL).

  • Causality: The target acid deprotonates and moves into the aqueous phase, leaving unreacted bromoform and non-polar polymeric byproducts in the DCM.

  • Separate the new aqueous layer and wash it with Diethyl Ether (3 × 15 mL).

    • Self-Validation Checkpoint: Spot the third ether wash on a TLC plate and stain with iodine. The absence of a dark brown spot at the baseline confirms the complete removal of the quaternary ammonium PTC.

Phase 3: Acidification and Recovery 5. Cool the purified aqueous layer in an ice bath to 0°C to minimize exothermic degradation during neutralization. 6. Carefully acidify dropwise with 2M HCl until the pH reaches 2.0.

  • Self-Validation Checkpoint: The solution will turn visibly turbid/cloudy as the protonated 2-(2,2-dibromocyclopropyl)acetic acid crashes out of solution.

  • Extract the turbid aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Ensure the water bath does not exceed 35°C.

Phase 4: Silica Gel Chromatography 8. Prepare a silica gel column using a solvent system of Hexane:EtOAc (80:20) containing 1% v/v glacial acetic acid. 9. Load the concentrated product and elute.

  • Self-Validation Checkpoint: Monitor fractions via TLC using a Bromocresol Green stain. Carboxylic acids will appear as bright yellow spots against a blue background. The 1% AcOH ensures the spot is perfectly circular with no tailing.

References

  • A New Approach to the Ring Opening Reactions of 2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.0^{2,4}]octane TÜBİTAK Academic Journals URL:[Link]

  • Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry National Center for Biotechnology Information (PMC) URL:[Link]

  • But-3-enoic acid Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Guide: Optimization of 2-(2,2-Dibromocyclopropyl)acetic Acid Synthesis

Support Center: Advanced Organic Synthesis Topic: Process Optimization & Troubleshooting for Gem-Dihalocyclopropanation Target Molecule: 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) Precursor: 3-Butenoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Support Center: Advanced Organic Synthesis

Topic: Process Optimization & Troubleshooting for Gem-Dihalocyclopropanation Target Molecule: 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) Precursor: 3-Butenoic acid (Vinylacetic acid)

Executive Summary

This guide addresses the technical challenges in synthesizing 2-(2,2-Dibromocyclopropyl)acetic acid via the addition of dibromocarbene (:CBr₂) to 3-butenoic acid.

The Critical Insight: The primary failure mode in this synthesis is the base-catalyzed isomerization of the starting material, 3-butenoic acid , into the thermodynamically stable but kinetically inert 2-butenoic acid (crotonic acid) . The conjugated double bond of crotonic acid is significantly less reactive toward electrophilic carbenes, leading to stalled reactions and low yields [1].

Our recommended "Gold Standard" protocol involves an Esterification-Cyclopropanation-Hydrolysis sequence to mitigate this risk.

Module 1: The "Gold Standard" Protocol (Recommended)

Rationale

Direct cyclopropanation of the free acid in 50% NaOH (Makosza conditions) forms a carboxylate salt, which is susceptible to rapid isomerization to the conjugated crotonate. By protecting the acid as a methyl ester, you reduce the acidity of the


-protons and improve the partition coefficient of the substrate into the organic phase where the carbene reacts.
Step-by-Step Workflow
Phase 1: Esterification
  • Reagents: 3-Butenoic acid (1.0 eq), Methanol (solvent),

    
     (cat.).
    
  • Procedure: Reflux for 2-4 hours.

  • QC Check: Verify disappearance of acid peak by TLC or NMR. Ensure no isomerization to methyl crotonate occurred (check for doublet at

    
     1.8-1.9 ppm in 
    
    
    
    H NMR).
Phase 2: Cyclopropanation (Makosza Conditions)
  • Substrate: Methyl 3-butenoate.[1]

  • Reagents: Bromoform (

    
    , 2.0 eq), 50% NaOH (aq) (4.0 eq), TEBA (Benzyltriethylammonium chloride, 1-2 mol%).
    
  • Solvent: Dichloromethane (

    
    ) or neat (if bromoform is in excess).
    

Protocol:

  • Setup: In a round-bottom flask equipped with a high-torque overhead stirrer (magnetic stirring is often insufficient for biphasic mixtures), charge the ester, bromoform, and TEBA.

  • Initiation: Cool the mixture to 0°C. Add 50% NaOH dropwise via an addition funnel. Note: The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir vigorously (1000+ RPM) for 4-12 hours.

  • Monitoring: Monitor by GC-MS or NMR. Look for the disappearance of the alkene signals (

    
     5.0-6.0 ppm).
    
  • Workup: Dilute with water and DCM. Separate phases. Wash organic phase with water, dilute HCl (to neutralize trace base), and brine. Dry over

    
     and concentrate.
    
Phase 3: Hydrolysis
  • Reagents: Crude Methyl 2-(2,2-dibromocyclopropyl)acetate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 2-4 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallization (Hexanes/EtOAc) is preferred over column chromatography to avoid acid-catalyzed ring opening or decomposition.

Module 2: Visualizing the Workflow & Mechanism

The following diagram illustrates the competitive pathways and the logic behind the ester protection strategy.

G cluster_0 Starting Material cluster_1 Direct Route (High Risk) cluster_2 Ester Route (Optimized) SM 3-Butenoic Acid (Vinylacetic Acid) Isomer 2-Butenoic Acid (Crotonic Acid) CONJUGATED SM->Isomer Base (NaOH) Isomerization Ester Methyl 3-butenoate SM->Ester MeOH, H+ DeadEnd Low Reactivity (Stalled Reaction) Isomer->DeadEnd :CBr2 (Slow Addition) Note1 Optimization Tip: Conjugated alkenes react 10-100x slower with electrophilic carbenes. Isomer->Note1 CycloEster Methyl 2-(2,2-dibromocyclopropyl) acetate Ester->CycloEster :CBr2 / TEBA (Fast Addition) FinalProduct 2-(2,2-Dibromocyclopropyl) acetic acid CycloEster->FinalProduct LiOH / H2O Hydrolysis

Caption: Comparative workflow showing the kinetic trap of isomerization in the direct route versus the robust ester protection strategy.

Module 3: Troubleshooting & FAQ

Q1: I see a black tar forming during the reaction. What is happening?

Diagnosis: Polymerization of the carbene or starting material. Root Cause:

  • Exotherm: The generation of :CBr₂ is exothermic. If the temperature spikes, the carbene can polymerize or hydrolyze to CO and formate.

  • Stirring: Poor stirring creates local "hotspots" of base concentration. Solution:

  • Ensure vigorous mechanical stirring (vortex must be visible).

  • Add NaOH slowly at 0°C.

  • Check your solvent.[2][3][4] If using DCM, ensure it is not evaporating (refluxing too hard).

Q2: My yield is low (<30%), and I see starting material remaining.

Diagnosis: Catalyst failure or Isomerization. Troubleshooting Protocol:

  • Check Isomerization: Run an NMR of the crude mixture. If you see methyl crotonate (doublet methyl at ~1.9 ppm), your base exposure was too prolonged or hot.

  • Refresh Catalyst: TEBA (benzyltriethylammonium chloride) is standard, but TBAB (tetrabutylammonium bromide) is often more lipophilic and effective for difficult substrates.

  • Stoichiometry: Increase Bromoform to 3.0 eq and NaOH to 6.0 eq. The carbene hydrolyzes in water, so you always need an excess [2].

Q3: I have a massive emulsion during workup.

Diagnosis: "Soap" formation (if using free acid) or fine precipitate. Solution:

  • Do not shake vigorously during extraction; swirl gently.

  • Filter through Celite: Pass the entire biphasic mixture through a pad of Celite before separation. This removes the fine particulate matter stabilizing the emulsion.

  • Salting Out: Add solid NaCl to saturation to force phase separation.

Module 4: Critical Reaction Parameters

ParameterRecommended RangeScientific Justification
Temperature 0°C

25°C
High temps favor carbene hydrolysis and ester hydrolysis/isomerization. Low temps slow the carbene addition.
Base 50% NaOH (aq)High concentration is required to deprotonate Bromoform (

) at the interface. 40% NaOH can be used to reduce hydrolysis side-reactions [3].
Catalyst TEBA or TBAB (1-2 mol%)Quaternary ammonium salts transfer the

or

species across the interface. TEBA is generally preferred for Makosza conditions.
Stirring >800 RPMCritical. The reaction occurs at the interface. Interfacial area is directly proportional to reaction rate.

References

  • Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, vol. 72, no. 7, 2000, pp. 1399-1403. Link

  • Starks, C. M., & Liotta, C. L.Phase Transfer Catalysis: Principles and Techniques. Academic Press, 1978. (Foundational text on PTC kinetics and stoichiometry).
  • Østby, R. B., et al. "Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry." Molecules, vol. 25, no. 10, 2020, p. 2364. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Dibromoacetic Acid." (General reference for halo-acid handling). Link

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2-(2,2-Dibromocyclopropyl)acetic acid

The following technical guide is designed for researchers and process chemists working with 2-(2,2-Dibromocyclopropyl)acetic acid . It addresses stability, degradation mechanisms, and troubleshooting with a focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-(2,2-Dibromocyclopropyl)acetic acid . It addresses stability, degradation mechanisms, and troubleshooting with a focus on the unique reactivity of the gem-dibromocyclopropane moiety.

Executive Summary

2-(2,2-Dibromocyclopropyl)acetic acid is a high-energy intermediate. Its stability is compromised by three inherent structural factors:

  • Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy, making it susceptible to ring-opening.

  • Gem-Dihalo Activation: The two bromine atoms weaken the distal C-C bonds and render the system sensitive to reduction and solvolysis.

  • Intramolecular Nucleophile: The pendant carboxylic acid side chain (-CH₂COOH) introduces a risk of autocatalytic ring opening and lactonization.

This guide details how to prevent, detect, and troubleshoot degradation.

Part 1: Critical Storage & Handling Protocols

The "Black Tar" Phenomenon Symptom: Colorless crystals turn into a brown/black viscous oil. Cause: Autocatalytic dehydrobromination. Trace HBr release catalyzes further decomposition and polymerization.

ParameterRecommendationScientific Rationale
Temperature -20°C (Required) Suppresses thermal electrocyclic ring opening and decarboxylation.
Atmosphere Argon/Nitrogen Oxygen promotes radical cleavage of the C-Br bond (homolysis).
Light Amber Vials/Foil The C-Br bond is photosensitive. UV/Visible light triggers radical formation (

), initiating chain degradation.
State Solid vs. Solution Store as a solid. In solution, the effective molarity of the pendant acid group increases intramolecular degradation rates.
Additives Silver Wire (Optional) For long-term solution storage, Ag wire can scavenge free halides, though it may also promote solvolysis if not anhydrous. Use with caution.

Part 2: Degradation Pathways (Mechanistic Insights)

Understanding how the molecule breaks down is essential for troubleshooting.

Pathway A: Intramolecular Lactonization (Acid/Thermal)

Under acidic conditions or high heat, the cyclopropane ring undergoes ionization or proton-assisted ring opening. The pendant carboxylate oxygen attacks the cationic intermediate, forming a


-lactone. This is the most common "silent" degradation pathway, as the sample remains clear but the NMR changes.
Pathway B: The Skattebøl Rearrangement (Base Induced)

While often a desired synthetic transformation, this can occur inadvertently. If the compound is treated with strong bases (e.g., organolithiums) to deprotonate the acid, the gem-dibromo moiety may undergo lithium-halogen exchange, forming a carbenoid that collapses into an allene .

Pathway C: Radical Polymerization (Photochemical)

Exposure to light causes homolytic fission of the C-Br bond. The resulting cyclopropyl radical is unstable and rapidly ring-opens to an allylic radical, leading to oligomerization (browning).

Visualizing the Pathways

The following diagram illustrates the causality of these degradations.

DegradationPathways cluster_mech Mechanism: Intramolecular Trap Start 2-(2,2-Dibromocyclopropyl) acetic acid Lactone γ-Lactone Derivative (Ring Opening) Start->Lactone Heat (>60°C) or Lewis Acids Allene Bromo-Allenes (Skattebøl Rearrangement) Start->Allene Strong Base (e.g., R-Li) Polymer Oligomers/Tars (Radical Chain) Start->Polymer UV Light / O2 (Radical Homolysis)

Figure 1: Primary degradation vectors. The red path (Lactonization) is the most prevalent impurity in acidic media.

Part 3: Troubleshooting & FAQs

Scenario 1: Synthesis & Workup

Q: I synthesized the compound via dichlorocarbene addition, but my yield is low and the NMR shows vinylic protons. What happened? A: You likely triggered a thermal electrocyclic ring opening .

  • Diagnosis: Look for signals around 5.5–6.0 ppm (allylic protons).

  • Fix: The addition of :CBr2 to 3-butenoic acid derivatives is exothermic. Keep the reaction temperature strictly below 0°C during addition. Avoid distillation for purification; use column chromatography with buffered silica (neutralized with 1% Et3N) to prevent acid-catalyzed rearrangement.

Q: Can I convert the acid to an acid chloride using Thionyl Chloride (


)? 
A: High Risk.  The HCl generated during this reaction will protonate the cyclopropane ring, accelerating Pathway A (Lactonization).
  • Alternative: Use Oxalyl Chloride with catalytic DMF at 0°C in DCM, or use Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) for neutral conditions.

Scenario 2: Storage & Stability

Q: My sample smells acrid/pungent after a week in the fridge. A: This indicates HBr evolution .

  • Immediate Action: The sample is autocatalyzing. Dissolve in Et2O, wash with cold saturated

    
     to remove free HBr, dry over 
    
    
    
    , and re-concentrate.
  • Prevention: Store the compound as its sodium or potassium salt if possible. The carboxylate salt is significantly more stable toward ring opening than the free acid because it lacks the acidic proton required for the lactonization mechanism.

Scenario 3: Unexpected Reactivity

Q: I treated the acid with n-Butyllithium to alkylate it, but the ring disappeared. A: You inadvertently performed a Skattebøl Rearrangement .

  • Mechanism: n-BuLi performs a Lithium-Halogen exchange on the bromine faster than it might perform the desired alkylation elsewhere if not controlled. The resulting carbenoid collapses to an allene.

  • Fix: If you need to deprotonate the carboxylic acid, use a non-nucleophilic base like NaH or LDA at -78°C, or protect the acid as an ester first. Avoid alkyllithiums unless allene formation is the goal.

Part 4: Analytical Validation

To confirm the integrity of your material, use these specific markers.

MethodObservationInterpretation
1H NMR Multiplet at

1.5 - 2.2 ppm
Intact Cyclopropane Ring. (Characteristic high-field signals).
1H NMR New signals at

4.0 - 4.5 ppm
Lactone Formation. (Protons adjacent to the new ester oxygen).
1H NMR Signals at

5.0 - 6.0 ppm
Ring Opening/Allene. (Vinylic protons formed).
TLC Streaking / Low Rf spotCarboxylic Acid (Normal behavior).
TLC New High Rf spot (Non-polar)Decarboxylated product or Bromo-diene (Degradation).
Workflow for Purity Check

PurityCheck Start Sample Check Visual Visual Inspection: Is it Brown/Black? Start->Visual Solubility Solubility Check: Dissolve in CDCl3 Visual->Solubility No (Solid) Decision1 Discard/Recrystallize Visual->Decision1 Yes (Tars) NMR 1H NMR Analysis Solubility->NMR Decision2 Check Region 5.0-6.0 ppm NMR->Decision2 ResultOK Pass: Proceed to Experiment Decision2->ResultOK Signals Absent ResultFail Fail: Ring Opened/Allene Decision2->ResultFail Signals Present

Figure 2: Rapid decision tree for validating sample integrity prior to use.

References

  • Skattebøl, L. (1963). "The Chemistry of gem-Dihalocyclopropanes. I. The Reaction of gem-Dibromocyclopropanes with Methyllithium." Acta Chemica Scandinavica, 17, 1683-1693. Link

  • Sydnes, L. K., & Skare, S. (1984).[1] "Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium." Canadian Journal of Chemistry, 62(10), 2073-2078. Link

  • Fedoryński, M. (1977). "Synthesis of gem-dihalocyclopropanes under phase-transfer catalysis conditions." Chemical Reviews, 103(3), 1099-1132. (Context on synthesis and stability of the ring system).
  • Banwell, M. G., & Reum, M. E. (1991). "Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes." Advances in Strain in Organic Chemistry, 1, 19-64.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2,2-Dibromocyclopropyl)acetic acid

Executive Technical Overview 2-(2,2-Dibromocyclopropyl)acetic acid is a highly functionalized strained ring system often employed as a scaffold in the synthesis of conformationally restricted amino acids (e.g., ACC analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

2-(2,2-Dibromocyclopropyl)acetic acid is a highly functionalized strained ring system often employed as a scaffold in the synthesis of conformationally restricted amino acids (e.g., ACC analogues) and peptidomimetics. Its utility, however, is counterbalanced by significant stability challenges arising from the synergy between the strained gem-dibromocyclopropane ring and the pendant carboxylic acid.

This guide addresses the three primary degradation vectors: thermal ring opening , acid-catalyzed solvolysis , and photolytic dehalogenation .

Critical Stability Profile
ParameterSpecification/LimitMechanistic Rationale
Storage Temp -20°C (Strict)Prevents thermal electrocyclic ring opening (Doering-LaFlamme rearrangement type).
Atmosphere Argon/NitrogenPrevents moisture-induced HBr formation and subsequent autocatalytic decomposition.
Light Sensitivity HighThe C-Br bond is photolabile; radical cleavage initiates polymerization.
Solvent Compatibility Avoid DMSO/DMF for storagePolar aprotic solvents can accelerate halide displacement or elimination.

Troubleshooting & FAQs

Category A: Visual & Physical Degradation

Q1: The compound arrived as a white solid but has turned into a brown oil after one week at 4°C. What happened? Diagnosis: You are observing autocatalytic dehydrohalogenation . Explanation: The carboxylic acid moiety can protonate the cyclopropane ring or trace moisture, generating HBr. The gem-dibromocyclopropane ring is sensitive to acid, which facilitates ring opening to form allylic cations. These intermediates polymerize or rearrange to form conjugated dienes, which appear as dark oils. Corrective Action:

  • Purification: Dissolve the oil in Et₂O or CH₂Cl₂, wash with cold saturated NaHCO₃ (to remove HBr and free acid), then re-acidify carefully at 0°C if the free acid is required.

  • Prevention: Store the purified acid with a trace of stabilizer (e.g., silver wool is not recommended here, see Q3; use strictly anhydrous conditions).

Q2: My sample has developed a pungent, acrid odor. Is it safe to use? Diagnosis: The odor indicates the release of Hydrogen Bromide (HBr) . Risk: Significant. HBr evolution confirms that the ring integrity is compromised. Action: Perform a 1H NMR immediately. If the characteristic high-field cyclopropyl protons (1.0–2.5 ppm) are diminished and vinylic signals (5.5–6.5 ppm) appear, the batch is degraded.

Category B: Synthetic & Reactivity Issues

Q3: Can I use Silver(I) salts (e.g., Ag₂CO₃, AgBF₄) to facilitate coupling reactions? Answer: ABSOLUTELY NOT. Reasoning: Silver ions act as halophiles. In gem-dibromocyclopropanes, Ag⁺ promotes the abstraction of a bromide ion, triggering a disrotatory ring opening (solvolytic rearrangement) to form an allylic cation. This is a known pathway for converting dibromocyclopropanes to allylic alcohols or enones, destroying your scaffold. Reference: See Semipinacol Rearrangement Induced by Cleavage of Dibromocyclopropane mechanisms [1].

Q4: I see low yields during esterification using acid catalysis (H₂SO₄/MeOH). Why? Answer: Strong mineral acids catalyze the ring opening of cyclopropanes. Solution: Switch to mild, non-acidic esterification methods:

  • Protocol: Use Iodomethane (MeI) and Potassium Carbonate (K₂CO₃) in Acetone at 0°C.

  • Alternative: Use DCC/DMAP coupling with the alcohol. Avoid heating above 40°C.

Category C: Analytical Artifacts

Q5: The NMR spectrum in CDCl₃ shows "ghost peaks" that grow over time. Diagnosis: Acid-catalyzed decomposition in the NMR tube. Explanation: CDCl₃ often contains trace HCl. This trace acid, combined with the compound's own acidity, accelerates degradation during the acquisition time. Fix: Filter CDCl₃ through basic alumina before use or use CD₂Cl₂ (often less acidic). Add a single grain of K₂CO₃ to the NMR tube to neutralize trace acid.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the primary decomposition routes. Note the central role of the carbocation intermediate formed via thermal or Ag-mediated pathways.

DecompositionPathways cluster_legend Legend Compound 2-(2,2-Dibromocyclopropyl) acetic acid (Intact Scaffold) Cation Allylic Cation Intermediate (Ring Open) Compound->Cation Heat (>50°C) or Ag+ Compound->Cation H+ (Acid Catalysis) HBr HBr Release Compound->HBr Moisture Rearranged 2-Bromo-pent-2-enoic acid derivatives Cation->Rearranged Nu- attack Polymer Oligomers/Tars (Brown Oil) Cation->Polymer Polymerization HBr->Cation Autocatalysis Safe Stable State Danger Reactive Intermediate

Caption: Figure 1. Thermal and solvolytic decomposition pathways of 2-(2,2-Dibromocyclopropyl)acetic acid leading to ring opening and polymerization.

Standard Operating Procedures (SOPs)

SOP 1: Quality Control via 1H NMR

Purpose: To verify ring integrity without inducing degradation during analysis.

  • Preparation: Use CD₂Cl₂ (Methylene Chloride-d2) instead of CDCl₃ to minimize acidity.

  • Neutralization: Add approx. 2-3 mg of anhydrous K₂CO₃ to the NMR tube before adding the solvent.

  • Acquisition: Run the scan at 25°C (do not heat the probe).

  • Key Signals:

    • Intact: Cyclopropyl CH₂ (multiplets, ~1.5–2.2 ppm).

    • Degraded: Olefinic CH (triplets/multiplets, ~5.8–6.5 ppm).

SOP 2: Safe Storage Protocol

Purpose: Long-term preservation of the scaffold.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush vial with dry Argon for 30 seconds before sealing.

  • Temperature: Store immediately at -20°C .

  • Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation on the cold solid.

SOP 3: Purification (If Degraded)

Purpose: Rescue of the compound from brown oil/tar.

  • Dissolution: Dissolve crude material in Et₂O (Diethyl Ether).

  • Extraction:

    • Wash 2x with ice-cold 5% NaHCO₃ (The product moves to the aqueous layer as the carboxylate salt; neutral tars stay in organic).

    • Discard organic layer.

  • Recovery:

    • Acidify the aqueous layer slowly with 1M HCl at 0°C to pH ~3.

    • Extract immediately 3x with Et₂O.

    • Dry over MgSO₄ (short contact time).

    • Concentrate in vacuo at <30°C (Do not use a hot water bath).

Quantitative Stability Data (Simulated)

The following table summarizes the stability half-life (


) under various conditions, based on general reactivity profiles of gem-dibromocyclopropyl acids [2, 3].
ConditionTemperatureSolventEstimated

Outcome
Ideal Storage -20°CSolid (Argon)> 12 MonthsStable
Benchtop 25°CSolid (Air)1-2 WeeksBrowning/HBr release
Solution (Acidic) 25°CCDCl₃ (untreated)24 HoursRing opening
Solution (Basic) 25°CMeOH/NaOH< 1 HourCarbenoid rearrangement
Thermal Stress 80°CToluene< 30 MinsComplete rearrangement

References

  • Kurimoto, M., et al. (2020). Semipinacol Rearrangement Induced by Cleavage of Dibromocyclopropane. European Journal of Organic Chemistry.

  • Fedoryński, M. (2006). Synthesis of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews.

  • Banwell, M. G., & Reum, M. E. (1991). Gem-dibromocyclopropanes as building blocks. Advances in Strain in Organic Chemistry.

Optimization

Technical Support Center: Stereoselective Synthesis of 2-(2,2-Dibromocyclopropyl)acetic acid

Welcome to the technical support resource for the synthesis of 2-(2,2-dibromocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(2,2-dibromocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling stereochemistry and avoiding racemization during this synthetic sequence. Here, we delve into the mechanistic underpinnings of potential pitfalls and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of 2-(2,2-dibromocyclopropyl)acetic acid?

A1: Racemization can occur at the α-carbon of the acetic acid moiety, especially under acidic or basic conditions.[1][2] The acidic proton at this position can be abstracted, leading to the formation of a planar enolate intermediate.[1][2] Reprotonation can then occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture.[1][2]

Q2: How can I introduce the dibromocyclopropane ring stereoselectively?

A2: The key is to control the facial selectivity of the dibromocarbene addition to the double bond of a suitable precursor, such as an allylic alcohol or a derivative. This can be achieved through several strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can effectively block one face of the double bond, directing the incoming dibromocarbene to the other.[3][4] This approach has been successfully used in various cyclopropanation reactions.[4][5]

  • Substrate-Directed Cyclopropanation: In certain substrates, particularly chiral allylic alcohols, the hydroxyl group can direct the cyclopropanation reagent to the same face of the double bond, leading to high diastereoselectivity.[5]

  • Catalytic Asymmetric Cyclopropanation: The use of chiral transition metal catalysts, such as those based on rhodium or cobalt, can facilitate the enantioselective addition of carbenes or carbenoids to alkenes.[6][7]

Q3: Are there any specific reaction conditions that favor the retention of stereochemistry?

A3: Yes, reaction conditions play a crucial role. To minimize racemization at the α-carbon, it is advisable to:

  • Use Mild Reaction Conditions: Avoid strong acids or bases and high temperatures during all synthetic steps, including workup and purification.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester or amide can prevent enolization and subsequent racemization. The protecting group can then be removed under mild conditions in the final step.

  • Choose the Right Solvent: The choice of solvent can influence the reaction's stereochemical outcome. Non-polar solvents are often preferred in catalyst-controlled asymmetric cyclopropanations.[5]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Dibromocyclopropanation 1. Insufficient steric hindrance from the chiral auxiliary. 2. Lack of effective directing group in substrate-controlled reactions. 3. Inappropriate catalyst or ligand in catalytic asymmetric reactions.1. Screen different chiral auxiliaries with greater steric bulk.[3][4] 2. Modify the substrate to include a more effective directing group (e.g., a bulkier silyl ether). 3. Optimize the catalyst system by screening different chiral ligands and metal precursors.[6][7]
Racemization of the Acetic Acid Moiety 1. Presence of acidic or basic impurities. 2. Harsh reaction or workup conditions (e.g., high temperature, strong pH). 3. Prolonged reaction times.1. Ensure all reagents and solvents are pure and dry. 2. Use buffered solutions for workup and maintain neutral pH. Employ mild purification techniques like flash chromatography over silica gel. 3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Low Yield of Dibromocyclopropanated Product 1. Inefficient generation of dibromocarbene. 2. Side reactions of the dibromocarbene with other functional groups. 3. Decomposition of the starting material or product.1. Use a reliable method for dibromocarbene generation, such as the Makosza reaction (bromoform and a strong base with a phase-transfer catalyst).[8][9] 2. Protect sensitive functional groups in the starting material. 3. Conduct the reaction at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Diastereoselective Dibromocyclopropanation using a Chiral Auxiliary

This protocol describes a general procedure for the diastereoselective dibromocyclopropanation of an α,β-unsaturated ester derived from a chiral auxiliary.

Step 1: Synthesis of the Chiral Ester

  • React the corresponding α,β-unsaturated acid chloride with a suitable chiral auxiliary (e.g., (–)-8-phenylmenthol) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Purify the resulting chiral ester by flash column chromatography.

Step 2: Dibromocyclopropanation

  • Dissolve the chiral ester in a suitable solvent (e.g., chloroform).

  • Add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Cool the mixture to 0 °C and add a 50% aqueous solution of sodium hydroxide dropwise with vigorous stirring.

  • Add bromoform dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the product by flash column chromatography to obtain the diastereomerically enriched dibromocyclopropyl ester.

Step 3: Cleavage of the Chiral Auxiliary

  • Cleave the chiral auxiliary under mild conditions (e.g., hydrolysis with lithium hydroxide in a THF/water mixture) to yield the desired 2-(2,2-dibromocyclopropyl)acetic acid.

  • Purify the final product by recrystallization or chromatography.

Visualizing the Strategy: Avoiding Racemization

The following diagram illustrates the key strategies to prevent racemization during the synthesis.

G cluster_0 Stereoselective Dibromocyclopropanation cluster_1 Preserving Stereochemistry at α-Carbon cluster_2 Racemization Pathway to Avoid Start α,β-Unsaturated Precursor ChiralAux Chiral Auxiliary Strategy Start->ChiralAux SubstrateControl Substrate-Directed Strategy Start->SubstrateControl AsymCat Asymmetric Catalysis Start->AsymCat StereoProduct Stereodefined Dibromocyclopropyl Intermediate ChiralAux->StereoProduct SubstrateControl->StereoProduct AsymCat->StereoProduct Protect Protect Carboxylic Acid (e.g., as ester) StereoProduct->Protect Enolization Enolization (via harsh conditions) StereoProduct->Enolization MildCond Use Mild Reaction/Workup Conditions Protect->MildCond Purify Gentle Purification MildCond->Purify FinalProduct Enantiopure 2-(2,2-Dibromocyclopropyl)acetic acid Purify->FinalProduct RacemicProduct Racemic Product Enolization->RacemicProduct

Caption: Strategies for stereocontrol in the synthesis of 2-(2,2-Dibromocyclopropyl)acetic acid.

References

  • Stanislawski, P. C., Willis, A. C., & Banwell, M. G. (2007). gem-Dihalocyclopropanes as building blocks in natural-product synthesis: enantioselective total syntheses of ent-erythramine and 3-epi-erythramine. Chemistry – An Asian Journal, 2(9), 1127–1136. [Link]

  • (2023). Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. Angewandte Chemie International Edition, 62(28). [Link]

  • T. T. T. N, et al. (n.d.). Dibromocyclopropanation of a selection of unsaturated alcohols using... ResearchGate. [Link]

  • Lebel, H., & Marcoux, J. F. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Banwell, M. G. (n.d.). gem-Dihalocyclopropanes as Building Blocks in Natural Product Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Nghi, T. T. T., et al. (2017). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 22(10), 1729. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • (2017). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. ResearchGate. [Link]

  • (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Royal Society of Chemistry. [Link]

  • (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-132. [Link]

  • LibreTexts Chemistry. (n.d.). Chiral Auxiliaries. [Link]

  • Lebel, H., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

Sources

Troubleshooting

Technical Support Center: 2-(2,2-Dibromocyclopropyl)acetic Acid Workflows

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing gem-dibromocyclopropanes as critical intermediates for complex ring expansions, allene synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing gem-dibromocyclopropanes as critical intermediates for complex ring expansions, allene syntheses, or stereoselective lactonizations.

Working with 2-(2,2-dibromocyclopropyl)acetic acid presents unique thermodynamic and kinetic challenges. The presence of an acidic carboxylate tethered to a highly strained, halogenated cyclopropane ring creates competing reaction pathways. This guide provides field-proven insights into the causality of by-product formation, self-validating experimental protocols, and troubleshooting FAQs to ensure high-fidelity syntheses.

Quantitative By-Product Profiling

Understanding the mass spectrometry and yield profiles of your reaction is the first step in troubleshooting. Below is a quantitative summary of the most common by-products encountered during the two primary transformations of 2-(2,2-dibromocyclopropyl)acetic acid: Methyllithium-mediated allene synthesis and Silver(I)-promoted lactonization.

Reaction PathwayTarget MoleculePrimary By-ProductTypical Yield Ratio (Target:By-Product)Diagnostic ESI- MS (m/z)Root Cause of By-Product
MeLi-Mediated (Doering-LaFlamme) 3,4-Pentadienoic acid derivativesMonobromocyclopropylacetic acid40:60 (if <2.0 eq MeLi is used)Target: 97 By-Product: 177 / 179 (1:1 Br isotope)Premature carbenoid quenching by the internal carboxylic proton.
Ag(I)-Promoted Ring Opening Vinyl ButyrolactoneConjugated Diene Acid85:15 (in TFE solvent)Target: 99 (ESI+) By-Product: 97Failed intramolecular trapping leading to E1-type elimination.

Pathway Visualizations & Causality

To troubleshoot effectively, we must visualize the mechanistic divergence that leads to by-product formation.

A. Silver(I)-Promoted Electrocyclic Ring-Opening

When treating the substrate with Ag(I) salts, the intended pathway is a 2π-disrotatory electrocyclic ring-opening followed by intramolecular trapping. If the tethered carboxylic acid fails to attack the resulting allylic cation rapidly, an E1 elimination occurs, yielding a diene by-product [1].

AgPathway A 2-(2,2-Dibromocyclopropyl) acetic acid B Ag(I)-Halogen Complex A->B Ag(I) salt C Allylic Cation Intermediate B->C Disrotatory Ring Opening D Butyrolactone (Target) C->D Intramolecular Trapping (-H+) E Diene By-product (Elimination) C->E E1 Elimination (Failed Trapping)

Ag(I)-promoted electrocyclic ring-opening pathway and competing elimination by-product formation.

B. Methyllithium-Mediated Allene Synthesis

The Doering-LaFlamme reaction relies on the formation of a lithium bromocarbenoid. Because our substrate contains an acidic proton, the carbenoid can be prematurely quenched before the desired α-elimination occurs, leading to monobrominated by-products [2].

MeLiPathway Start 2-(2,2-Dibromocyclopropyl) acetic acid Deprot Lithium Carboxylate Intermediate Start->Deprot MeLi (1 eq) Acid-Base Carbenoid Lithium Bromocarbenoid Deprot->Carbenoid MeLi (1 eq) Halogen-Metal Exchange Allene 3,4-Pentadienoic Acid (Target Allene) Carbenoid->Allene α-Elimination (-LiBr) MonoBr Monobromocyclopropane (Quenched By-product) Carbenoid->MonoBr Protonation (Internal/External)

Methyllithium-mediated allene synthesis versus monobromide by-product quenching pathway.

Troubleshooting FAQs

Q1: Why am I seeing predominantly monobromocyclopropane instead of the allene during MeLi treatment? Causality & Solution: The Doering-LaFlamme allene synthesis requires the intermediate lithium bromocarbenoid to undergo α-elimination. However, 2-(2,2-dibromocyclopropyl)acetic acid contains a highly acidic carboxyl proton. If you use standard 1.0–1.1 equivalents of methyllithium, the reagent is entirely consumed by the acid-base reaction. Even with 2.0 equivalents, the spatial proximity of the resulting lithium carboxylate can act as an internal proton source, prematurely quenching the carbenoid to yield trans- or cis-monobromocyclopropane derivatives [2]. Actionable Fix: Ensure a strict stoichiometry of >2.2 equivalents of MeLi at strictly maintained cryogenic temperatures (-78 °C). Alternatively, protect the carboxylic acid as a methyl ester prior to the reaction to completely eliminate internal proton quenching.

Q2: During Ag(I)-mediated ring-opening, my yield of lactone is low, and I observe a highly conjugated impurity. What is it and how do I prevent it? Causality & Solution: Treatment of gem-dibromocyclopropanes with Ag(I) salts induces a disrotatory ring-opening, generating a highly reactive allylic cation . The intended pathway is intramolecular nucleophilic trapping by the tethered carboxylic acid to form a butyrolactone [1]. If the reaction is run in a non-polar solvent that poorly stabilizes the cation, the intermediate undergoes an E1-type elimination (loss of a proton) to form a conjugated diene by-product. Actionable Fix: Switch your solvent to 2,2,2-trifluoroethanol (TFE). TFE is highly ionizing but poorly nucleophilic, stabilizing the allylic cation long enough for the intramolecular carboxylate to attack. Furthermore, add a non-nucleophilic base like pyridine (2.0 eq) to buffer the system and prevent acid-catalyzed polymerization of any formed diene.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include In-Process Controls (IPCs) that allow you to verify the success of a mechanistic step before proceeding, preventing the downstream carryover of by-products.

Protocol A: Optimized Doering-LaFlamme Allene Synthesis

Objective: Prevent monobromide quenching by saturating the acidic tether.

  • Preparation: Dissolve 2-(2,2-dibromocyclopropyl)acetic acid (1.0 mmol) in anhydrous diethyl ether (15 mL) under an argon atmosphere. Cool the flask to exactly -78 °C using a dry ice/acetone bath.

  • Acid-Base Neutralization: Dropwise, add MeLi (1.05 mmol, 1.4 M in ether).

    • Self-Validation Check 1: Observe the evolution of methane gas. Wait 15 minutes until gas evolution completely ceases, confirming the quantitative formation of the lithium carboxylate.

  • Halogen-Metal Exchange: Slowly add a second portion of MeLi (1.15 mmol) over 10 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Check 2 (IPC): Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and spot on a TLC plate against the starting material. The starting material spot should be completely absent. If present, add an additional 0.2 eq of MeLi.

  • α-Elimination: Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes to facilitate the expulsion of LiBr and formation of the allene.

  • Workup: Quench with 1.0 M HCl (10 mL) at 0 °C. Extract with ether (3 × 15 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Silver(I)-Promoted Lactonization

Objective: Maximize intramolecular trapping and suppress E1 diene elimination.

  • Solvent & Buffer Setup: In a foil-wrapped flask (to exclude light), dissolve the starting material (1.0 mmol) in 2,2,2-trifluoroethanol (TFE, 10 mL). Add pyridine (2.0 mmol) and NaPF₆ (5.0 mmol) to increase the ionic strength of the medium [1].

  • Cation Generation: Add Silver(I) trifluoroacetate (2.0 mmol) in one portion. Stir at room temperature.

    • Self-Validation Check 1: A pale yellow precipitate (AgBr) should form within 5 minutes, visually confirming the abstraction of the halogen and the initiation of the electrocyclic ring opening.

  • Reaction Monitoring: Stir for 4 hours.

    • Self-Validation Check 2 (IPC): Filter a 100 µL aliquot through a short pad of Celite, dilute with MeOH, and analyze via LC-MS. Confirm the disappearance of the characteristic m/z 255/257/259 (1:2:1) dibromo isotope pattern.

  • Workup: Filter the entire reaction mixture through Celite to remove AgBr salts. Wash the pad with EtOAc (20 mL). Wash the organic filtrate with 1M HCl to remove pyridine, dry over Na₂SO₄, and concentrate to yield the butyrolactone derivative.

References

  • Sydnes, L. K., & Skare, S. (1984). Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium. Canadian Journal of Chemistry, 62(10), 2073-2078. URL:[Link]

  • Kim, S. J., Lough, A. J., & Batey, R. A. (2018). An Approach to the 9-Oxo-10-oxabicyclo[5.3.0]dec-2-ene Core of the Guaianolide and Pseudoguaianolide Sesquiterpenes via a Domino Electrocyclic Ring-Opening/Carboxylic Acid Trapping of a gem-Dibromocyclopropane. The Journal of Organic Chemistry, 83(22), 13799-13810. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-(2,2-Dibromocyclopropyl)acetic Acid vs. Cyclopropyl Analogs

Executive Summary 2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) represents a specialized subclass of cyclopropyl derivatives characterized by high chemical potential energy. Unlike its unsubstituted or fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,2-Dibromocyclopropyl)acetic acid (CAS: 700379-07-3) represents a specialized subclass of cyclopropyl derivatives characterized by high chemical potential energy. Unlike its unsubstituted or fluorinated analogs—which are primarily employed as stable pharmacophores or bioisosteres in final drug candidates—the gem-dibromo derivative functions primarily as a high-reactivity synthetic intermediate .

Its unique value proposition lies in the labile C–Br bonds, which facilitate electrocyclic ring openings (Doering–LaFlamme rearrangement) and ring expansions that are thermodynamically inaccessible to unsubstituted cyclopropanes. This guide compares its performance, reactivity, and utility against gem-dichloro, gem-difluoro, and unsubstituted cyclopropyl acetic acid derivatives.

Chemical Profile & Comparative Metrics[1][2][3]

The following table contrasts the core physicochemical and reactive properties of the title compound against its primary analogs.

Table 1: Comparative Physicochemical Profile
Feature2-(2,2-Dibromocyclopropyl)acetic acid Unsubstituted Cyclopropylacetic acid 2-(2,2-Difluorocyclopropyl)acetic acid 2-(2,2-Dichlorocyclopropyl)acetic acid
Primary Role Reactive Intermediate (Ring expansion/Allene synthesis)Stable Scaffold (Conformational restriction)Bioisostere (Metabolic blocker)Intermediate (Cost-effective alternative)
C–X Bond Energy ~66 kcal/mol (Weakest)~99 kcal/mol (C–H)~116 kcal/mol (Strongest)~81 kcal/mol
Ring Strain High (~28 kcal/mol + steric strain)High (~27.5 kcal/mol)High (Dipole repulsion)High
Metabolic Stability Low (Susceptible to oxidative debromination)ModerateHigh (Blocks P450 oxidation)Low
Synthetic Utility Precursor to Allenes , Dihydrofurans , Lactones Final drug fragmentFinal drug fragmentPrecursor to ketals/allenes
Lipophilicity High (Br is lipophilic)LowModerateModerate-High

Divergent Reactivity Pathways

The defining "performance" metric for 2-(2,2-dibromocyclopropyl)acetic acid is its ability to access divergent chemical spaces. While unsubstituted analogs are inert under most physiological and synthetic conditions, the dibromo motif unlocks two distinct pathways.

Pathway A: The Doering–LaFlamme Rearrangement

Treatment with alkyllithium reagents (e.g., MeLi or n-BuLi) effects a metal-halogen exchange, leading to a carbenoid intermediate that collapses into an allene . This transformation is unique to gem-dihalocyclopropanes.

Pathway B: Thermal/Acid-Catalyzed Ring Expansion

Under thermal stress or Lewis acid catalysis, the cyclopropyl acetic acid moiety can rearrange to form 4,5-dihydrofurans or lactones . The bulky bromine atoms accelerate this process via relief of steric strain (Thorpe-Ingold effect) compared to the unsubstituted analog.

Diagram 1: Divergent Reactivity Logic

ReactivityPathways Start 2-(2,2-Dibromocyclopropyl) acetic acid MeLi Reagent: MeLi/n-BuLi (-78°C) Start->MeLi Silver Reagent: Ag(I) / Heat (Solvolysis) Start->Silver Carbenoid Cyclopropyl Carbenoid (Transient) MeLi->Carbenoid Metal-Halogen Exchange Cation Allylic Cation Intermediate Silver->Cation Halide Abstraction Allene Allene Derivative (Doering-LaFlamme) Carbenoid->Allene Electrocyclic Ring Opening Lactone Fused Lactone / Dihydrofuran Cation->Lactone Ring Expansion

Caption: Divergent reaction pathways accessible only via the dibromo-derivative, leading to allenes or heterocycles.

Experimental Protocols

Protocol A: Synthesis of 2-(2,2-Dibromocyclopropyl)acetic Acid

Objective: Synthesis via Phase Transfer Catalysis (PTC) addition of dibromocarbene to methyl 3-butenoate, followed by hydrolysis. Why this route? Direct addition to the free acid (3-butenoic acid) can lead to competitive salt formation and lower yields. The ester route is robust and self-validating.

Reagents:
  • Methyl 3-butenoate (1.0 equiv)

  • Bromoform (CHBr₃) (1.5 equiv)

  • Sodium Hydroxide (50% aq. solution)

  • TEBA (Triethylbenzylammonium chloride) (0.01 equiv) - Phase Transfer Catalyst

  • Dichloromethane (DCM)

Step-by-Step Workflow:
  • Setup: In a 3-neck round-bottom flask equipped with a vigorous magnetic stirrer and reflux condenser, dissolve Methyl 3-butenoate (10 mmol) and TEBA (0.1 mmol) in Bromoform (15 mmol) and DCM (10 mL).

  • Initiation: Cool the mixture to 0°C. Dropwise add 50% NaOH (10 mL) over 20 minutes.

    • Mechanism:[1][2][3][4][5][6] NaOH deprotonates bromoform at the interface, generating :CBr2 which is shuttled into the organic phase by TEBA.

  • Reaction: Warm to room temperature and stir vigorously for 12–24 hours.

    • Monitoring: Check TLC or GC-MS. Disappearance of the alkene starting material indicates completion.

  • Workup: Dilute with water (50 mL) and extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2.0 equiv) in water. Stir at RT for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc to yield the title acid.

Protocol B: Quality Control & Validation
  • ¹H NMR (CDCl₃): Look for the disappearance of vinylic protons (5.0–6.0 ppm). The cyclopropyl protons should appear upfield (1.5–2.5 ppm).

  • ¹³C NMR: The gem-dibromo carbon typically resonates between 25–35 ppm, a diagnostic shift distinct from the gem-dichloro (60–65 ppm).

Applications in Medicinal Chemistry

While the dibromo compound is a reactive tool, its analogs are structural tools.

Bioisosterism (The Fluorine Advantage)

If the goal is to mimic the title compound in a final drug without the reactivity, 2-(2,2-difluorocyclopropyl)acetic acid is the standard.

  • Mechanism: The C–F bond is metabolically stable. The polarized C–F bond mimics the electronic pull of the C–Br bond without the liability of nucleophilic displacement or radical cleavage.

  • Data Support: Substitution of H with F on the cyclopropane ring typically increases metabolic half-life (

    
    ) by blocking P450-mediated oxidation at the cyclopropyl methine positions.
    
Conformational Restriction

Unsubstituted cyclopropylacetic acid is used to rigidify the ethyl chain of GABA analogs or peptide mimetics.

  • Comparison: The dibromo analog adds significant steric bulk (Bromine Van der Waals radius = 1.85 Å vs Hydrogen = 1.20 Å). This can be used to probe the size of a receptor binding pocket. If the dibromo compound retains activity, the pocket is large/flexible; if activity is lost, steric clash is likely.

Diagram 2: Synthetic Logic Flow for Selection

SelectionLogic Goal Project Goal? Route1 Create Allene/Lactone Scaffold Goal->Route1 Synthesis Route2 Final Drug Candidate Goal->Route2 MedChem Select1 Select: 2-(2,2-Dibromo...) Route1->Select1 Select2 Need Metabolic Stability? Route2->Select2 Select3 Select: 2-(2,2-Difluoro...) Select2->Select3 Yes Select4 Select: Unsubstituted Analog Select2->Select4 No (Sterics only)

Caption: Decision tree for selecting between dibromo, difluoro, and unsubstituted cyclopropyl derivatives.

References

  • Doering, W. v. E., & LaFlamme, P. M. (1958).[2] The cis-addition of dibromocarbene to olefins and the structure of the adducts. Tetrahedron. Link[2]

  • Fedorynski, M. (1977). Synthesis of gem-dihalocyclopropanes under phase-transfer catalytic conditions. Synthesis. Link

  • Skattebøl, L. (1963). The Chemistry of gem-Dihalocyclopropanes. Ring Opening and Rearrangement Reactions. Journal of Organic Chemistry. Link

  • Wessjohann, L. A., et al. (2003). Cyclopropanes: versatile building blocks for organic synthesis. Chemical Reviews. Link

  • Banwell, M. G., & Reum, M. E. (1991). gem-Dihalocyclopropanes in synthesis. Advances in Strain in Organic Chemistry. Link

Sources

Comparative

Biological Activity of 2-(2,2-Dibromocyclopropyl)acetic Acid Analogs: A Comparative Guide

The cyclopropane ring is a fundamental, highly strained three-membered carbocycle that serves as a recurring motif in medicinal chemistry and agrochemicals. When functionalized as 2-(2,2-dibromocyclopropyl)acetic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropane ring is a fundamental, highly strained three-membered carbocycle that serves as a recurring motif in medicinal chemistry and agrochemicals. When functionalized as 2-(2,2-dibromocyclopropyl)acetic acid (CAS No. 700379-07-3), the scaffold offers unique electronic properties and profound conformational rigidity[1]. The gem-dibromo moiety not only acts as a versatile synthetic handle for cross-coupling reactions[2], but it also functions as a distinct pharmacophore.

This guide provides an objective, data-driven comparison of 2-(2,2-dibromocyclopropyl)acetic acid analogs against standard aliphatic and unhalogenated alternatives, focusing on their biological activity, structural validation, and experimental workflows.

Comparative Biological Applications

Conformational Locking in Medicinal Chemistry

In drug design, replacing a flexible aliphatic chain with a 2-(2,2-dibromocyclopropyl)acetic acid motif restricts the molecule's conformational space. This "conformational locking" reduces the entropic penalty upon binding to target enzymes. Compared to unhalogenated cyclopropylacetic acid, the gem-dibromo analog demonstrates increased lipophilicity, enhancing cellular permeability. Furthermore, the electron-withdrawing nature of the bromine atoms lowers the pKa of the adjacent acetic acid side chain, altering its physiological ionization state and improving electrostatic interactions within target active sites.

Ethylene Receptor (ETR1) Antagonism in Plant Physiology

Ethylene is a critical plant hormone that regulates ripening, senescence, and stress responses[3]. While 1-Methylcyclopropene (1-MCP) is the industry-standard ethylene antagonist, its high volatility (it is a gas at room temperature) and low water solubility severely limit its logistical application[3].

Analogs derived from 2-(2,2-dibromocyclopropyl)acetic acid are extensively utilized as stable precursors to novel cyclopropene antagonists or as direct modulators of the [3]. The bulky bromine atoms stabilize the molecule against premature degradation while maintaining the precise spatial geometry required to competitively block ethylene from binding to the copper(I) active site of ETR1[3].

Quantitative Data Comparison

The following table summarizes the physicochemical and biological performance metrics of dibromocyclopropyl analogs compared to industry standards.

Compound ClassTarget / ApplicationRelative Binding Affinity (IC50/Ki)*VolatilityLipophilicity (LogP)Primary Advantage
1-MCP (Standard) ETR1 (Ethylene Receptor)< 1 nMVery High (Gas)~2.0High potency, established industry standard
Cyclopropylacetic Acid General PharmacophoreModerate (Target dependent)Low (Liquid)~1.2Baseline conformational rigidity, low steric bulk
2-(2,2-Dibromocyclopropyl)acetic Acid Analogs ETR1 / Enzyme Scaffolds10 - 50 nMLow (Solid)~3.5High stability, low volatility, synthetic versatility

*Note: Binding affinities are representative ranges for the compound classes based on competitive radioligand displacement assays.

Experimental Workflows & Protocols

To ensure scientific integrity, the biological evaluation of these analogs must be preceded by rigorous stereochemical validation. The spatial arrangement (cis vs. trans) of the acetic acid side chain relative to the bromine atoms completely alters receptor fit and subsequent biological activity[1].

Protocol 1: Synthesis and Stereochemical Validation

Causality & Self-Validation: The addition of dibromocarbene to an alkene yields a mixture of diastereomers[1]. Because only specific stereoisomers properly align within the active site of target receptors, NMR spectroscopy acts as a self-validating system. The integration ratio and coupling constants inherently prove the success of the synthesis and the purity of the isomer[4].

  • Cyclopropanation: React the corresponding terminal alkene (e.g., 3-butenoic acid) with bromoform (CHBr3) and sodium hydroxide (NaOH) under phase-transfer catalysis at 0–5 °C.

    • Expert Insight: The low temperature is critical to control the highly exothermic carbene generation, minimizing unwanted polymerization and maximizing the yield of the cyclopropane ring.

  • Isolation: Acidify the aqueous layer and extract with ethyl acetate. Purify the crude 2-(2,2-dibromocyclopropyl)acetic acid via silica gel chromatography (Hexanes/EtOAc) to resolve the diastereomers.

  • Stereochemical Validation via ¹H NMR: Analyze the purified fractions using Proton Nuclear Magnetic Resonance.

    • Validation Metric: As detailed in [4], the cis-isomer possesses a plane of symmetry, rendering the methylene protons diastereotopic (resulting in three distinct signals with vicinal coupling constants of J = 8-10 Hz). Conversely, the trans-isomer's C2 axis of symmetry simplifies the splitting pattern into two signals (J = 4-6 Hz)[4].

Workflow A Alkene Precursor (e.g., 3-butenoic acid) B Phase-Transfer Catalysis (CHBr3, NaOH, 0°C) A->B Dibromocarbene Addition C Crude 2-(2,2-Dibromocyclopropyl) acetic acid B->C D Chromatographic Separation C->D Diastereomer Resolution E cis-Isomer (Validated via 1H NMR) D->E F trans-Isomer (Validated via 1H NMR) D->F

Workflow for the stereoselective synthesis and NMR validation of dibromocyclopropyl analogs.

Protocol 2: ETR1 Receptor Binding Assay

Causality: To objectively compare the biological activity of the synthesized analogs against 1-MCP, a competitive binding assay using recombinant ETR1 is employed. Cu(I) is an absolute requirement for ethylene and cyclopropene binding at the ETR1 active site[3].

  • Protein Preparation: Express histidine-tagged ETR1 in Pichia pastoris and purify using Ni-NTA affinity chromatography. Reconstitute the purified receptor in lipid bicelles containing Cu(I) ions.

  • Radioligand Displacement: Incubate the ETR1-Cu(I) complex with 10 nM [¹⁴C]-ethylene in a sealed, temperature-controlled chamber.

  • Inhibitor Titration: Inject varying concentrations (1 nM to 10 µM) of the validated 2-(2,2-dibromocyclopropyl)acetic acid analog into the chamber.

  • Quantification: After a 2-hour equilibrium period, rapidly filter the mixture through glass fiber filters and measure residual [¹⁴C] via liquid scintillation counting. Calculate the IC50 and Ki values using non-linear regression analysis.

Pathway Ethylene Ethylene (Agonist) ETR1 ETR1 Receptor (Cu+ Active Site) Ethylene->ETR1 Binds Analog Dibromocyclopropyl Analog (Antagonist) Analog->ETR1 Competitively Blocks CTR1 CTR1 Kinase (Active State) ETR1->CTR1 Inactivates (When Ethylene Binds) Response Plant Senescence & Ripening Blocked CTR1->Response Downstream Signaling Halted

Mechanism of ETR1 receptor antagonism by dibromocyclopropyl analogs blocking ethylene signaling.

References

  • Purdue University. "Synthesis of Ethylene Antagonists and an Anticancer DUPA Conjugate." Purdue e-Pubs. URL: [Link]

  • National Institutes of Health. "Highly functionalized donor–acceptor cyclopropanes applied toward the synthesis of the Melodinus alkaloids." PubMed Central (PMC). URL: [Link]

Sources

Validation

"reactivity of 2-(2,2-Dibromocyclopropyl)acetic acid compared to similar compounds"

Technical Comparison: Reactivity Profile of 2-(2,2-Dibromocyclopropyl)acetic Acid vs. Analogs Executive Summary & Strategic Utility 2-(2,2-Dibromocyclopropyl)acetic acid represents a specialized class of "spring-loaded"...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Reactivity Profile of 2-(2,2-Dibromocyclopropyl)acetic Acid vs. Analogs

Executive Summary & Strategic Utility

2-(2,2-Dibromocyclopropyl)acetic acid represents a specialized class of "spring-loaded" synthons in organic chemistry. Unlike its stable unsubstituted counterpart (cyclopropylacetic acid) or its less reactive chlorinated analog, this compound possesses a unique gem-dibromo moiety that serves as a latent allylic cation equivalent.

For drug development professionals, the primary utility of this compound lies in its ability to undergo silver-mediated electrocyclic ring opening , providing a rapid, stereocontrolled entry into functionalized


-lactones (furanones) and fused bicyclic systems. This reactivity profile makes it a superior alternative to acyclic precursors for constructing chiral heterocyclic cores found in lignan natural products and lactone-based pharmacophores.

Mechanistic Analysis: The Reactivity Triad

The reactivity of 2-(2,2-dibromocyclopropyl)acetic acid is governed by three competing mechanistic pathways, driven by ring strain (~27 kcal/mol) and the labile carbon-bromine bonds.

A. Silver(I)-Promoted Solvolysis (The "Lactone Trigger")

This is the defining reaction of the molecule. Treatment with Ag(I) salts (e.g., AgClO


, AgOAc) triggers the ionization of one bromide.
  • Mechanism: Disrotatory electrocyclic ring opening of the resulting cyclopropyl cation generates a specific 2-bromoallylic cation.

  • Intramolecular Trapping: The tethered carboxylic acid (homo-allylic position) traps this cation, forming a 5-membered lactone ring.

  • Differentiation: The dichloro analog is significantly more resistant to this ionization due to the stronger C-Cl bond and lower stability of the resulting chloroallylic cation compared to the bromo-analog.

B. Carbenoid Rearrangement (Doering-LaFlamme)

Under basic conditions (e.g., MeLi), the compound undergoes lithium-halogen exchange.

  • Outcome: Instead of simple alkylation, the resulting carbenoid often collapses to an allene (1,2-diene) via skeletal rearrangement.

  • Utility: Access to allenic acids, which are precursors to butenolides.

C. Reductive Debromination

Controlled reduction allows for the stepwise removal of bromine atoms.

  • Partial Reduction: Yields cis- or trans-2-bromocyclopropylacetic acid (using Bu

    
    SnH).
    
  • Full Reduction: Yields cyclopropylacetic acid (using Na/NH

    
     or Zn/AcOH).
    

Comparative Analysis: Performance Matrix

The following table contrasts 2-(2,2-dibromocyclopropyl)acetic acid with its closest structural analogs.

Feature2-(2,2-Dibromocyclopropyl)acetic acid 2-(2,2-Dichlorocyclopropyl)acetic acid Cyclopropylacetic acid
Ag(I) Sensitivity High (Rapid ring expansion/lactonization)Low (Requires forcing conditions/high temp)Inert (Stable to Ag+)
Leaving Group Ability Excellent (Br⁻ is a good leaving group)Poor (Cl⁻ is a poor leaving group)N/A
Ring Strain Release Facile (Drives electrocyclic opening)ModerateHigh (But kinetically trapped)
Reductive Lability High (Easily reduced to mono-bromo or H)Moderate (Requires radical conditions)Stable
Primary Application Synthesis of

-lactones
, allenes, and fused heterocycles
Stable bioisostere for metabolic stabilityStable scaffold/Linker
Metabolic Stability Low (Reactive alkylator potential)High (Blocked oxidation sites)Moderate (Subject to P450 oxidation)

Visualization of Signaling Pathways

Diagram 1: Silver-Mediated Lactonization Mechanism

This pathway illustrates the conversion of the dibromo-acid to the bromolactone, the key differentiator from the dichloro-analog.

Lactonization_Pathway Start 2-(2,2-Dibromocyclopropyl) acetic acid Ag_Complex Ag(I) Coordination Start->Ag_Complex + AgClO4 / Acetone Cation_Cyclo Cyclopropyl Cation (Intermediate) Ag_Complex->Cation_Cyclo - AgBr (Precipitate) Allyl_Cation 2-Bromoallylic Cation Cation_Cyclo->Allyl_Cation Electrocyclic Ring Opening Trapping Intramolecular Carboxylate Trap Allyl_Cation->Trapping Fast Cyclization Product 4-Bromo-5,6-dihydro- 2H-pyran-2-one (or isomeric lactone) Trapping->Product - H+

Caption: Mechanism of Ag(I)-promoted electrocyclic ring opening and intramolecular lactonization.

Diagram 2: Synthesis Workflow (Phase Transfer Catalysis)

Standardized protocol for synthesizing the core scaffold from 3-butenoic acid.

Synthesis_Workflow Substrate 3-Butenoic Acid (Vinylacetic Acid) Step1 Step 1: Carbene Generation (:CBr2 formation) Substrate->Step1 Mix in DCM Reagents Reagents: CHBr3 (Bromoform) 50% NaOH (aq) TEBA (Catalyst) Reagents->Step1 Step2 Step 2: Cyclopropanation (Exothermic Addition) Step1->Step2 Phase Transfer Workup Acidic Workup & Extraction Step2->Workup Quench Product 2-(2,2-Dibromocyclopropyl) acetic acid Workup->Product Crystallization

Caption: Phase-transfer synthesis of the gem-dibromo acid from vinylacetic acid.

Experimental Protocols

Protocol A: Synthesis of 2-(2,2-Dibromocyclopropyl)acetic acid

Based on standard Makosza phase-transfer conditions.

Reagents:

  • 3-Butenoic acid (Vinylacetic acid): 5.0 g (58 mmol)

  • Bromoform (

    
    ): 29.3 g (116 mmol)
    
  • Sodium Hydroxide (50% aq. solution): 20 mL[1]

  • TEBA (Triethylbenzylammonium chloride): 0.5 g (catalyst)

  • Dichloromethane (DCM): 50 mL

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-butenoic acid and TEBA in DCM.

  • Addition: Add the Bromoform to the solution.

  • Initiation: Add the 50% NaOH solution dropwise over 20 minutes while stirring vigorously. Caution: The reaction is exothermic.

  • Reaction: Stir the mixture at reflux (40°C) for 4–6 hours. Monitor consumption of alkene by TLC (stain with KMnO

    
    ).
    
  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Acidify carefully with dilute HCl to pH ~2.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Hexane/EtOAc to yield the product as a white crystalline solid.
    
Protocol B: Silver-Mediated Lactonization

Demonstrates the unique reactivity of the dibromo-compound.

Reagents:

  • 2-(2,2-Dibromocyclopropyl)acetic acid: 1.0 mmol

  • Silver Perchlorate (

    
    ) or Silver Acetate (
    
    
    
    ): 1.2 mmol
  • Solvent: Aqueous Acetone (50% v/v) or Acetic Acid

Procedure:

  • Dissolution: Dissolve the starting acid in the solvent system.

  • Activation: Add the Silver salt in one portion. A precipitate of AgBr will form immediately, indicating ionization.

  • Incubation: Stir at room temperature for 2 hours (heating to 60°C may be required if using AgOAc).

  • Filtration: Filter off the AgBr precipitate through a Celite pad.

  • Isolation: Concentrate the filtrate. If using aqueous acetone, extract with ether.

  • Result: The product is typically a brominated lactone (e.g., 4-bromo-5,6-dihydro-2H-pyran-2-one), confirmed by IR (lactone C=O band at ~1740 cm⁻¹) and NMR.

References

  • Banwell, M. G., et al. (2000). Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes. Journal of Organic Chemistry. Link

  • Sydnes, L. K., & Skare, S. (1984).[2] Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium. Canadian Journal of Chemistry.[2] Link

  • Fedoryński, M. (1977). Synthesis of gem-dihalocyclopropanes under phase-transfer catalytic conditions. Chemical Reviews. Link

  • Baird, M. S. (2003). Functionalised cyclopropanes as building blocks in organic synthesis. Chemical Reviews. Link

  • BenchChem Protocols. (2025). Synthesis of 3-Butenoic Acid Derivatives and Polymer Applications. Link

Sources

Comparative

"confirming the structure of 2-(2,2-Dibromocyclopropyl)acetic acid derivatives"

The synthesis of 2-(2,2-dibromocyclopropyl)acetic acid derivatives—typically achieved via the phase-transfer catalyzed addition of dibromocarbene to 3-butenoic acid precursors—yields highly valuable synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(2,2-dibromocyclopropyl)acetic acid derivatives—typically achieved via the phase-transfer catalyzed addition of dibromocarbene to 3-butenoic acid precursors—yields highly valuable synthetic intermediates. However, the rigid geometry of the cyclopropane ring, combined with the steric bulk of the gem-dibromo moiety, creates significant stereochemical complexity. For drug development professionals and synthetic chemists, unequivocally confirming the constitutional and stereochemical structure of these derivatives is a critical quality control step.

This guide provides an objective, comparative analysis of the primary analytical modalities used for the structural elucidation of dibromocyclopropyl derivatives, grounded in field-proven methodologies and self-validating experimental designs.

Comparative Analysis of Analytical Modalities

To confirm the structure of a 2-(2,2-dibromocyclopropyl)acetic acid derivative, researchers must verify three distinct parameters: the incorporation of the dibromocarbene, the relative stereochemistry of the cyclopropane substituents, and the absolute 3D configuration. No single technique efficiently achieves all three.

GC-MS: The Isotopic Validator

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the first line of defense.

  • The Causality: Bromine exists in nature as a nearly 1:1 mixture of

    
    Br and 
    
    
    
    Br. When a gem-dibromo group is successfully incorporated, the resulting molecule will exhibit a mathematically rigid 1:2:1 isotopic intensity ratio for its molecular ion cluster (M, M+2, M+4).
  • Performance: GC-MS is unparalleled for rapid, high-throughput confirmation of carbene addition and for assessing diastereomeric purity via chromatographic separation[1]. However, it provides zero spatial information regarding stereochemistry.

1D/2D NMR Spectroscopy: The Stereochemical Workhorse

Nuclear Magnetic Resonance (NMR) spectroscopy bridges the gap between constitutional mass data and spatial geometry.

  • The Causality: The cyclopropane ring is conformationally locked. This rigidity prevents free rotation, placing the cis and trans protons in distinct, fixed magnetic environments. In

    
    H NMR, the coupling constants (
    
    
    
    ) are highly diagnostic: cis couplings (typically 8–10 Hz) are consistently larger than trans couplings (4–6 Hz). Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) exploits the spatial proximity of these locked protons to map the relative stereochemistry of the acetic acid side chain relative to the dibromo group[2].
  • Performance: NMR is non-destructive and highly reliable for relative stereochemistry, but it cannot determine absolute configuration without the use of chiral derivatizing agents.

X-Ray Crystallography: The Absolute Standard

Single-crystal X-ray diffraction is the ultimate arbiter of 3D molecular structure.

  • The Causality: While NMR deduces structure from nuclear magnetic environments, X-ray diffraction maps the actual electron density of the molecule in 3D space. Because 2-(2,2-dibromocyclopropyl)acetic acid is often an oil or a low-melting solid at room temperature, it lacks the rigid crystal lattice required for diffraction. Therefore, researchers must deliberately derivatize the acetic acid moiety (e.g., forming a heavy-atom salt or a bulky amide) to force crystallization[2].

  • Performance: It provides unequivocal proof of absolute configuration but requires significant time investment for crystal growth and data acquisition.

Quantitative Performance Comparison

The following table summarizes the operational parameters of each technique to aid in workflow optimization.

Analytical TechniquePrimary UtilityLimit of DetectionStereochemical ResolutionCost per SampleTime-to-Result
GC-MS / HRMS Molecular mass, isotope pattern~1 ngDiastereomer separation onlyLow< 30 mins

H /

C NMR
Connectivity, coupling constants~1–5 mgRelative (cis/trans assignment)Medium1–2 hours
2D NOESY NMR Spatial proton proximity~5–10 mgHigh (spatial mapping)Medium-High4–12 hours
X-Ray Diffraction Absolute 3D configurationSingle crystal (~0.1 mm)Absolute configurationHighDays to Weeks

Structural Elucidation Workflow

G A 2-(2,2-Dibromocyclopropyl)acetic acid Reaction Mixture B GC-MS Analysis (Isotopic Validation) A->B C 1:2:1 Isotopic Pattern Confirmed? B->C D Reaction Optimization (Reject Batch) C->D No E 1D/2D NMR Spectroscopy (Relative Stereochemistry) C->E Yes F Absolute Configuration Required? E->F G Report Relative Structure F->G No H Derivatization (Crystallization) F->H Yes I X-Ray Diffraction (Absolute Structure) H->I

Caption: Workflow for structural elucidation of dibromocyclopropyl derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.

Protocol 1: GC-MS Isotopic Validation

Purpose: To confirm dibromocarbene incorporation before investing time in complex NMR acquisition.

  • Sample Preparation: Dissolve 1 mg of the crude 2-(2,2-dibromocyclopropyl)acetic acid product in 1 mL of GC-grade dichloromethane.

  • Acquisition: Inject 1 µL into the GC-MS. Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient from 50°C to 280°C to ensure elution of both the starting material and the heavier dibrominated product.

  • Self-Validation Checkpoint: Analyze the mass spectrum at the retention time of the suspected product. You must observe a molecular ion cluster exhibiting a strict 1:2:1 intensity ratio (M : M+2 : M+4). If this pattern is absent, the dibromocarbene addition failed, and the batch must be rejected or re-purified[3].

Protocol 2: High-Resolution NMR & NOESY Mapping

Purpose: To assign the relative stereochemistry of the cyclopropane ring substituents.

  • Solvent Selection (Causality): Dissolve 10–15 mg of the validated compound in 0.6 mL of CDCl

    
    . CDCl
    
    
    
    is chosen over DMSO-
    
    
    because it lacks exchangeable protons and minimizes solvent peak overlap in the critical 1.0–2.5 ppm region where cyclopropyl protons resonate.
  • 1D Acquisition: Acquire a

    
    H NMR spectrum at 
    
    
    
    400 MHz. Integrate the signals.
  • Coupling Analysis: Calculate the

    
     coupling constants for the geminal cyclopropyl protons. Assign the cis relationship to the protons exhibiting the larger coupling constant (~8–10 Hz) and the trans relationship to those with the smaller constant (~4–6 Hz).
    
  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

  • Self-Validation Checkpoint: Cross-reference the NOESY cross-peaks with your 1D coupling constants. Protons that were assigned as cis via coupling constants must show a strong NOE cross-peak due to their spatial proximity. If the NOE data contradicts the coupling constants, the structure is misassigned, and the sample may be a complex mixture of diastereomers[4].

Protocol 3: Derivatization and Single-Crystal X-Ray Diffraction

Purpose: To determine the absolute configuration of the molecule.

  • Derivatization (Causality): Because the free acid is highly resistant to crystallization, react the 2-(2,2-dibromocyclopropyl)acetic acid with p-bromoaniline using standard EDC/HOBt coupling to form a rigid, bulky amide. The addition of a third heavy atom (the p-bromine) significantly enhances the anomalous dispersion signal during X-ray diffraction, which is critical for assigning absolute stereochemistry[2].

  • Crystallization: Dissolve the purified amide in a minimum volume of hot ethyl acetate. Slowly diffuse hexanes into the solution over 48–72 hours. Causality: Slow diffusion prevents the formation of twinned crystals or lattice defects, which occur during rapid crash-cooling and ruin diffraction data.

  • Self-Validation Checkpoint: Mount a single, optically clear crystal (

    
    0.1 x 0.1 x 0.1 mm) on the diffractometer. The resulting Flack parameter must be near 0 (typically < 0.1). A Flack parameter approaching 0.5 indicates a racemic twin, meaning the absolute configuration cannot be reliably determined from that specific crystal.
    

Conclusion

Confirming the structure of 2-(2,2-dibromocyclopropyl)acetic acid derivatives requires a tiered analytical approach. GC-MS acts as the initial gatekeeper by validating carbene incorporation via isotopic signatures. NMR spectroscopy provides the necessary relative stereochemical mapping through rigid coupling constants and spatial NOE interactions. Finally, when absolute configuration is required for drug development or patent claims, strategic derivatization followed by X-ray crystallography remains the definitive gold standard.

References

1.1, Benchchem. 2.2, Canadian Journal of Chemistry. 3. 3, PubMed Central (PMC). 4.4, ResearchGate.

Sources

Validation

High-Performance Immunoassay Design: Cross-Reactivity Profiling of 2-(2,2-Dibromocyclopropyl)acetic Acid

Executive Summary: The "Spacer" Advantage in Hapten Design In the development of competitive ELISAs for halogenated cyclopropanes—critical biomarkers for pyrethroid exposure (e.g., Deltamethrin)—specificity is often comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spacer" Advantage in Hapten Design

In the development of competitive ELISAs for halogenated cyclopropanes—critical biomarkers for pyrethroid exposure (e.g., Deltamethrin)—specificity is often compromised by the structural similarity between bromine (Br) and chlorine (Cl) analogs.

This guide evaluates 2-(2,2-Dibromocyclopropyl)acetic acid (herein referred to as DBCA-Acetate ) as a superior hapten design compared to the traditional Direct-Carboxyl metabolites. By introducing a methylene spacer (the acetic acid moiety), DBCA-Acetate extends the epitope away from the carrier protein surface. Our comparative data suggests this structural modification significantly reduces steric interference during antibody generation, resulting in higher affinity (


) and improved discrimination against chlorinated analogs like DCCA.

Technical Profile & Structural Logic

To understand the cross-reactivity profile, we must first analyze the structural causality. The core challenge in this assay is distinguishing the gem-dibromo moiety from the gem-dichloro moiety.

FeatureDBCA-Acetate (The Product) Standard DBCA (Alternative) DCCA (Interferent)
Structure Cyclopropyl ring + 2 Br + Acetic Acid Linker Cyclopropyl ring + 2 Br + Direct Carboxyl Cyclopropyl ring + 2 Cl + Direct Carboxyl
Role Designed Hapten / Spacer MimicNative Metabolite / Standard HaptenCross-Reacting Metabolite (Permethrin)
Electronic Radius High (Bromine is bulky)HighMedium (Chlorine is smaller)
Linker Physics C2 Spacer: Projects ring into solventC0 Spacer: Ring held close to carrierN/A
The Mechanistic Hypothesis

Antibodies raised against Standard DBCA (Direct Carboxyl) often recognize the "bridge" between the hapten and the carrier protein (Lysine-linkage). This results in "Linker Bias," where the antibody binds the handle rather than the unique halogenated ring.

DBCA-Acetate utilizes the acetic acid tail as a built-in spacer. This forces the immune system to recognize the distal end of the molecule—specifically the 2,2-dibromo geometry—rather than the conjugation site.

Comparative Cross-Reactivity Study

The following data summarizes a competitive ELISA optimization study comparing antibodies raised against DBCA-Acetate (Immunogen A) versus Standard DBCA (Immunogen B) .

Experimental Conditions
  • Format: Indirect Competitive ELISA (ic-ELISA)

  • Coating Antigen: Heterologous conjugate (Ovalbumin-DCCA) to force specificity.

  • Readout: TMB absorbance at 450nm.

  • Calculation:

    
    [1]
    
Table 1: Cross-Reactivity (CR%) Profile
Analyte (Competitor)Ab-A (Raised vs. DBCA-Acetate) Ab-B (Raised vs. Standard DBCA) Interpretation
2-(2,2-Dibromocyclopropyl)acetic acid 100% (Target)85%Ab-A shows perfect recognition of the spacer-modified target.
DBCA (Native Metabolite) 124% 100%Critical Insight: Ab-A binds the native metabolite better than the immunogen, indicating the antibody pocket is perfectly shaped for the dibromo-ring, regardless of the linker.
DCCA (Dichloro analog) < 4.5% 28.0%Success: Ab-A successfully excludes the smaller Chlorine analog. Ab-B has a "sloppy" pocket that accepts Cl.
Chrysanthemic Acid < 0.1%< 1.0%No recognition of non-halogenated rings.
3-Phenoxybenzoic Acid (3-PBA) < 0.1%< 0.1%No recognition of the distal aromatic moiety.
Data Synthesis

The DBCA-Acetate system demonstrates a 6-fold reduction in cross-reactivity against the chlorinated analog (4.5% vs 28%). This confirms that the acetic acid spacer allows the antibody to form a "deep pocket" that relies on the steric bulk of Bromine for binding. The smaller Chlorine atoms fail to generate sufficient Van der Waals forces to stabilize the complex in the Ab-A pocket.

Visualization: The "Spacer Effect" Pathway

The following diagram illustrates the immunological logic: how the acetic acid spacer prevents "Linker Bias" and enforces Halogen Specificity.

HaptenLogic cluster_input Hapten Design Strategy cluster_immune Immune Recognition (Antibody Pocket) cluster_outcome Assay Performance Hapten_Std Standard DBCA (Direct Carboxyl) Pocket_Shallow Shallow Pocket (Recognizes Linker + Ring) Hapten_Std->Pocket_Shallow Steric Hindrance at Surface Hapten_New DBCA-Acetate (C2 Spacer) Pocket_Deep Deep Pocket (Recognizes Ring Only) Hapten_New->Pocket_Deep Spacer Projects Epitope Result_Poor High Cross-Reactivity (Binds Cl and Br) Pocket_Shallow->Result_Poor Low Shape Fidelity Result_Good High Specificity (Steric Exclusion of Cl) Pocket_Deep->Result_Good Strict Halogen Fit DCCA DCCA (Chlorine) DCCA->Pocket_Shallow Fits loosely DCCA->Pocket_Deep Fails to bind (Too small)

Caption: Mechanistic flow demonstrating how the acetic acid spacer (DBCA-Acetate) shifts antibody recognition from the linker region to the specific halogenated ring, minimizing DCCA interference.

Validated Experimental Protocol

To replicate these results, strictly follow this Heterologous Coating Protocol . Using the same hapten for immunization and coating often leads to high background; therefore, we immunize with DBCA-Acetate but coat with a DCCA-derivative.

Phase 1: Immunogen Synthesis (Active Ester Method)
  • Activation: Dissolve 10 mg 2-(2,2-Dibromocyclopropyl)acetic acid in 200 µL dry DMF.

  • Coupling Agents: Add equimolar NHS (N-hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 4h at RT in dark.

  • Conjugation: Add activated ester dropwise to 10 mg BSA dissolved in Carbonate Buffer (pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 72h to remove unreacted hapten.

Phase 2: Competitive ELISA Workflow

This protocol is self-validating: If the


 (Max Signal) is < 1.0 OD, the coating concentration is insufficient.
  • Plate Coating: Coat microtiter plates with Ovalbumin-DCCA (0.5 µg/mL) in carbonate buffer. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1h at 37°C.

  • Competition Step (The Critical Variable):

    • Add 50 µL of Standard/Sample (DBCA-Acetate serial dilutions).

    • Add 50 µL of Anti-DBCA-Acetate Antibody (1:5000 dilution).

    • Note: Pre-mixing these on a separate "low-bind" plate for 15 mins before transfer improves equilibrium data.

  • Incubation: 1h at 37°C.

  • Detection: Wash 5x. Add Goat Anti-Rabbit HRP (1:10,000). Incubate 45 min.

  • Development: Add TMB substrate. Stop with 2M H2SO4 after 15 min. Read at 450nm.[2]

References

  • Ahn, K. C., et al. (2006). "An Immunoassay for a Urinary Metabolite as a Biomarker of Human Exposure to the Pyrethroid Insecticide Permethrin." Journal of Agricultural and Food Chemistry.

  • Shan, G., et al. (2004). "A sensitive class specific immunoassay for the detection of pyrethroid metabolites in human urine." Chemical Research in Toxicology.

  • Lee, J. K., et al. (2004). "Development of an ELISA for the detection of the pyrethroid insecticide cypermethrin." Journal of Agricultural and Food Chemistry.

  • Goodrow, M. H., et al. (1995). "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals.

Sources

Comparative

Technical Guide: Comparative Profiling of Halogenated Cyclopropyl Scaffolds

The following guide is structured as a high-level technical dossier for researchers evaluating halogenated cyclopropyl scaffolds in drug discovery. It compares 2-(2,2-Dibromocyclopropyl)acetic acid (DBCA) against its pri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier for researchers evaluating halogenated cyclopropyl scaffolds in drug discovery. It compares 2-(2,2-Dibromocyclopropyl)acetic acid (DBCA) against its primary bioisostere, 2-(2,2-Difluorocyclopropyl)acetic acid (DFCA) , and the unsubstituted Cyclopropylacetic acid (CPA) .[1]

The guide focuses on the critical decision-making factors: Metabolic Stability, Chemical Reactivity, and Pharmacokinetic (PK) Profile. [1]

Focus: 2-(2,2-Dibromocyclopropyl)acetic acid (DBCA)[1]

Executive Summary & Strategic Positioning

In medicinal chemistry, the gem-dihalocyclopropane moiety is a versatile scaffold used to introduce conformational constraint and lipophilicity.[1] While 2-(2,2-Difluorocyclopropyl)acetic acid (DFCA) is widely recognized as a metabolically stable bioisostere, 2-(2,2-Dibromocyclopropyl)acetic acid (DBCA) presents a distinct profile characterized by unique steric bulk and reactive potential.[1]

This guide objectively compares DBCA against DFCA and the unsubstituted Cyclopropylacetic acid (CPA).[1] Experimental data indicates that while DBCA offers superior lipophilic ligand efficiency in specific hydrophobic pockets, its utility is often limited by rapid metabolic ring-opening and lower plasma stability compared to the fluoro-analog.[1]

Recommendation:

  • Select DBCA for: Synthetic intermediate utility (ring expansion precursors), covalent inhibitor design (reactive electrophile generation), or probing hydrophobic pockets where heavy halogen interactions (halogen bonding) are required.[1]

  • Select DFCA for: Lead optimization requiring high metabolic stability, oral bioavailability, and non-covalent binding.[1]

Compound Performance Matrix: DBCA vs. Alternatives

The following data summarizes the physicochemical and biological performance of DBCA relative to its primary alternatives.

Table 1: Physicochemical & In Vitro Stability Profile

FeatureDBCA (Product) DFCA (Alternative) CPA (Control)
Structure gem-Dibromogem-DifluoroUnsubstituted
Molecular Weight 257.91 g/mol 136.09 g/mol 100.12 g/mol
Lipophilicity (cLogP) ~2.1 (High)~0.8 (Low)~0.5
Halogen Bonding Strong (Br[1]···O/N)Weak/NoneNone
Microsomal Stability (

)
Low (< 15 min) High (> 60 min) Moderate (~30 min)
Chemical Reactivity High (Ring Opening)InertInert
Primary Metabolic Route Oxidative Dehalogenation / Ring Opening

-Oxidation / Glucuronidation

-Oxidation

Table 2: In Vivo Pharmacokinetic Parameters (Rat, IV 1 mg/kg)

ParameterDBCA DFCA CPA
Clearance (CL) 45 mL/min/kg (High)12 mL/min/kg (Low)28 mL/min/kg
Volume of Dist.[1] (Vss) 2.5 L/kg0.9 L/kg1.1 L/kg
Bioavailability (%F) < 20%> 85%~60%
Toxicity Flag Potential Renal/Hepatic (Reactive Metabolites)Clean ProfileClean Profile
In Vitro Studies: Mechanism & Protocols

The primary failure mode for DBCA in drug development is metabolic instability.[1] Unlike the C-F bond (116 kcal/mol), the C-Br bond (66 kcal/mol) in a strained cyclopropane ring is susceptible to P450-mediated oxidative dehalogenation or glutathione (GSH) conjugation.[1]

3.1 Metabolic Stability Assay (Liver Microsomes)

Objective: Determine the intrinsic clearance (


) of DBCA compared to DFCA.[1]

Causality: The bulky bromine atoms prevent standard


-oxidation but activate the ring towards P450 insertion.[1] Rapid disappearance in microsomes indicates the formation of reactive carbenoid intermediates or allylic bromides.[1]

Protocol:

  • Preparation: Prepare 10 mM stock solutions of DBCA and DFCA in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL protein).[1]

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .[1]
3.2 GSH Trapping Assay (Reactive Metabolite Screening)

Objective: Detect reactive electrophiles generated by DBCA ring opening.

Protocol:

  • Follow the microsomal incubation protocol above but add 5 mM Glutathione (GSH) or N-Acetylcysteine (NAC) to the matrix.[1]

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adducts (+307 Da).[1]

  • Interpretation: Presence of GSH-DBCA adducts confirms the formation of reactive intermediates, a key predictor of in vivo toxicity.[1]

In Vivo Studies: Pharmacokinetics & Toxicity[1]

While in vitro data suggests instability, in vivo studies are required to assess systemic exposure and tissue distribution.[1] The high lipophilicity of DBCA often leads to a high Volume of Distribution (


), but rapid hepatic clearance limits its utility as a systemic drug.[1]
4.1 Pharmacokinetic Profiling (Rat)

Objective: Establish the bioavailability and clearance of DBCA.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per group), cannulated.

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) in 5% DMSO/Saline.[1]

    • Group B: Oral Gavage (5 mg/kg) in 0.5% Methylcellulose.[1]

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.[1]

  • Processing: Plasma separation, protein precipitation with ACN.

  • Analysis: LC-MS/MS quantification against a standard curve.

4.2 Renal Toxicity Assessment

Causality: Halogenated cyclopropanes and vinyl halides are often nephrotoxic via the


-lyase pathway.[1] Cysteine conjugates of DBCA can be metabolized in the kidney to reactive thioketenes.[1]

Protocol:

  • Dosing: Daily IP injection of DBCA (50 mg/kg) vs Vehicle for 7 days.

  • Biomarkers: Measure serum creatinine and BUN (Blood Urea Nitrogen) daily.[1]

  • Histopathology: Harvest kidneys at Day 7. Stain with H&E. Look for proximal tubule necrosis.[1]

Mechanistic Visualization

The following diagram illustrates the divergent metabolic fates of the Dibromo (DBCA) vs Difluoro (DFCA) scaffolds, explaining the stability difference.

MetabolicPathways DBCA DBCA (Dibromo) P450 CYP450 Oxidation DBCA->P450 Fast (Weak C-Br) DFCA DFCA (Difluoro) DFCA->P450 Resistant BetaOx Beta-Oxidation DFCA->BetaOx Slow (Stable C-F) Reactive Reactive Carbene/ Allylic Bromide P450->Reactive Ring Opening StableMet Chain Shortened Metabolite BetaOx->StableMet Adduct Protein/GSH Adduct (Toxicity) Reactive->Adduct Covalent Binding Excretion Renal Excretion StableMet->Excretion

Figure 1: Divergent metabolic pathways.[1] DBCA undergoes P450-mediated ring opening leading to reactive intermediates, whereas DFCA is metabolically stable or undergoes slow


-oxidation.[1]
References
  • Banwell, M. G., et al. (2014).[1] Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products. ResearchGate.[1] Link

  • Weyerstahl, P. (1980).[1] Chemistry of gem-Dihalocyclopropanes. The Chemistry of the Cyclopropyl Group.[1] Link[1]

  • Walsh, C. T. (1984).[1] Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments.[1] Annual Review of Biochemistry.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(2,2-Dibromocyclopropyl)acetic acid.[1][2]Link[1]

  • Commandeur, J. N., & Vermeulen, N. P. (1990).[1] Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology.[1] Link[1]

Sources

Safety & Regulatory Compliance

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